molecular formula C28H52O12 B610212 Propargyl-PEG10-Boc

Propargyl-PEG10-Boc

Cat. No.: B610212
M. Wt: 580.7 g/mol
InChI Key: AQCJITMVJIOAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG10-t-butyl ester is a heterobifunctional poly(ethylene glycol) derivative that serves as a valuable crosslinking reagent in biomedical and pharmaceutical research. Its core utility lies in its two distinct functional groups: a terminal propargyl group and a t-butyl protected carboxyl group. The propargyl group is specifically designed to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust reaction widely known as Click Chemistry, to yield a stable triazole linkage. This reaction is highly selective, proceeds with high yield under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for conjugating molecules in complex environments. The t-butyl ester on the opposing terminus acts as a protected carboxylic acid, which can be readily deprotected under acidic conditions to reveal a reactive carboxyl group. This allows for subsequent conjugation to amine-containing molecules via amide bond formation. This bifunctionality enables researchers to construct sophisticated architectures, such as PEGylated drug conjugates and complex biomaterials. A primary research application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a flexible PEG-based linker to connect a target-binding ligand to an E3 ubiquitin ligase recruiter. Furthermore, its properties are instrumental in the development of antibody-drug conjugates, protein PEGylation to improve solubility and stability, and the creation of functionalized polymer micelles for drug delivery. The incorporation of a PEG10 spacer enhances the aqueous solubility of conjugates and provides a long, flexible arm that improves access to binding sites, thereby increasing the efficiency of bioconjugation reactions.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52O12/c1-5-7-30-9-11-32-13-15-34-17-19-36-21-23-38-25-26-39-24-22-37-20-18-35-16-14-33-12-10-31-8-6-27(29)40-28(2,3)4/h1H,6-26H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCJITMVJIOAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG10-Boc: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG10-Boc, a heterobifunctional linker increasingly utilized in advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document details its chemical structure and properties, provides experimental protocols for its use, and illustrates relevant workflows and mechanisms.

Core Concepts: Structure and Properties

This compound, systematically named t-Boc-N-Amido-PEG10-propargyl, is a versatile chemical tool designed for covalent conjugation strategies.[1] Its structure features three key components: a terminal propargyl group, a ten-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of functionalities allows for a modular and strategic approach to the synthesis of complex biomolecules and therapeutic agents.

The terminal propargyl group contains an alkyne functionality, making it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1] This allows for the highly efficient and specific conjugation to molecules bearing an azide group. The ten-unit PEG spacer is a hydrophilic chain that enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting conjugate.[2] The Boc-protected amine provides a stable yet readily cleavable masking group, enabling selective deprotection under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.[1]

Two closely related structures are often associated with the "this compound" nomenclature. For clarity, their properties are summarized below, with t-Boc-N-Amido-PEG10-propargyl being the primary focus of this guide due to its wider applicability in bioconjugation.

Table 1: Chemical Properties of this compound Variants

Propertyt-Boc-N-Amido-PEG10-propargylThis compound (ester linkage)
Chemical Structure C#CCO(CCO)9CCN(H)C(=O)OC(C)(C)CC#CCO(CCO)9C(=O)OC(C)(C)C
Molecular Formula C28H53NO12[3]C28H52O12
Molecular Weight 595.7 g/mol [1]580.71 g/mol
Appearance Please refer to supplier's Certificate of AnalysisPlease refer to supplier's Certificate of Analysis
Solubility Soluble in organic solvents such as DMF and DMSO.Soluble in organic solvents such as DMF and DMSO.
Storage Store at -20°C, protected from moisture and light.[1]Store at -20°C, protected from moisture and light.

Applications in Drug Development

The primary application of this compound is as a heterobifunctional linker in the construction of PROTACs.[2] PROTACs are novel therapeutic agents designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's role is critical in spanning the distance between the POI and the E3 ligase to facilitate the formation of a stable ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[4]

The flexibility and hydrophilicity of the PEG10 chain in this compound are advantageous for PROTAC design, as they can improve the solubility and cell permeability of the final PROTAC molecule.[2] The dual functionalities of the propargyl and Boc-protected amine groups allow for a sequential and controlled synthesis of the PROTAC, first by attaching one ligand to the linker and then, after deprotection, attaching the second ligand.

Beyond PROTACs, the "click chemistry" handle of this compound makes it a valuable tool for a wide range of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), pegylated proteins, and fluorescently labeled probes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a modular approach. The following diagram illustrates a general workflow.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligand Conjugation POI_Ligand Protein of Interest (POI) Ligand (with reactive group, e.g., -NH2) Conjugation1 Amide Coupling (e.g., HATU, DIPEA) POI_Ligand->Conjugation1 Propargyl_PEG10_Boc This compound Propargyl_PEG10_Boc->Conjugation1 Intermediate1 POI Ligand-Linker Intermediate (Boc-protected) Conjugation1->Intermediate1 Deprotection Acidic Condition (e.g., TFA in DCM) Intermediate1->Deprotection Intermediate2 POI Ligand-Linker Intermediate (amine-deprotected) Deprotection->Intermediate2 Conjugation2 Click Chemistry (CuAAC) (e.g., CuSO4, Sodium Ascorbate) Intermediate2->Conjugation2 E3_Ligase_Ligand E3 Ligase Ligand (azide-functionalized) E3_Ligase_Ligand->Conjugation2 Final_PROTAC Final PROTAC Molecule Conjugation2->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Methodology: PROTAC Synthesis via a Stepwise Approach [5]

  • First Ligand Conjugation (Amide Coupling):

    • Dissolve the POI-binding ligand (containing a suitable nucleophile like an amine or alcohol) and this compound (typically 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DMSO).

    • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting Boc-protected POI-linker conjugate.

  • Boc Deprotection: [6]

    • Dissolve the purified conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

    • Stir at room temperature for 30 minutes to 2 hours, monitoring the deprotection by LC-MS.

    • Remove the solvent and TFA under reduced pressure to yield the amine-deprotected intermediate.

  • Second Ligand Conjugation (Click Chemistry): [7]

    • Dissolve the amine-deprotected intermediate and the azide-functionalized E3 ligase ligand (typically 1.0-1.2 equivalents) in a suitable solvent mixture (e.g., DMF/water or DMSO).

    • Prepare a fresh solution of a copper(I) catalyst. This can be generated in situ by mixing a copper(II) sulfate (CuSO4) solution with a reducing agent like sodium ascorbate. A copper-stabilizing ligand such as THPTA or TBTA is often included.

    • Add the copper catalyst and sodium ascorbate to the reaction mixture.

    • Stir at room temperature for 1-4 hours, monitoring the reaction by LC-MS.

    • Purify the final PROTAC molecule using techniques such as preparative HPLC.

Mechanism of PROTAC Action

The synthesized PROTAC molecule then acts within the cell to induce the degradation of the target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Degradation->PROTAC recycled Peptides Peptides Degradation->Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

Description of the Process: [4]

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades the POI into small peptides.

  • PROTAC Recycling: The PROTAC molecule is not consumed in this process and can dissociate from the complex to induce the degradation of another POI molecule, acting in a catalytic manner.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, combining a hydrophilic PEG spacer with orthogonal reactive handles for "click" chemistry and amine conjugation, makes it an ideal building block for the synthesis of complex molecules like PROTACs. A thorough understanding of its properties and the experimental protocols for its use is key to leveraging its full potential in the development of next-generation therapeutics.

References

Propargyl-PEG10-Boc: A Technical Guide to its Core Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-Boc is a heterobifunctional linker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a propargyl group for click chemistry, a stable ten-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the synthesis of complex biomolecules and therapeutic agents. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of its utility.

The structure of this compound is designed for sequential and orthogonal conjugation. The propargyl group, a terminal alkyne, readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[1][2] This allows for the efficient and specific ligation to molecules bearing an azide functional group. The other end of the linker features an amine protected by a tert-butyloxycarbonyl (Boc) group.[3] This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a second molecule of interest.[3][4]

The PEG10 spacer is a critical component of the linker, imparting several beneficial properties. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting conjugates, which is often a challenge for large and complex biomolecules.[5] The flexibility and length of the PEG spacer are also crucial, particularly in the context of PROTACs, as it allows for the optimal orientation of the two binding elements to facilitate the formation of a productive ternary complex.[6]

Core Applications

The primary applications of this compound stem from its utility as a bifunctional linker. These applications include:

  • PROTAC Synthesis: this compound is extensively used as a linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker plays a crucial role in bridging the target protein-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the PROTAC.[6] The PEG10 linker in this compound provides the necessary flexibility and hydrophilicity to facilitate the formation of the ternary complex and improve the pharmacokinetic properties of the PROTAC.[5]

  • Bioconjugation and PEGylation: The orthogonal reactive handles of this compound make it an ideal reagent for bioconjugation. It can be used to link various biomolecules, such as peptides, proteins, and oligonucleotides, to other molecules or surfaces. The process of attaching PEG chains, known as PEGylation, is a widely used strategy to improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[7]

  • Drug Delivery: In drug delivery, this compound can be used to construct drug-carrier conjugates. For example, a cytotoxic drug can be attached to one end of the linker, while a targeting ligand (e.g., an antibody or a small molecule) that recognizes a specific cell type is attached to the other. This approach allows for the targeted delivery of the drug to the desired site of action, minimizing off-target toxicity. The PEG spacer can also contribute to the formation of self-assembled nanostructures for drug encapsulation and delivery.[8]

Quantitative Data

The following table summarizes key quantitative data related to the physicochemical properties and biological activity of PROTACs synthesized using PEG linkers. This data highlights the importance of linker length and composition in optimizing PROTAC performance.

ParameterValueReference
Purity of this compound Amine > 96%[9]
Molecular Weight of this compound Amine 595.73 g/mol [9]
PROTACs with PEG linkers in clinical development 54% of reported PROTACs use PEG linkers[5]
Effect of PEG linker length on PROTAC activity A 16-atom PEG linker was significantly more potent in degrading ERα than a 12-atom linker[6]
Homo-PROTAC with 8-atom PEG linker Optimal for the degradation of CRBN[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound, from the initial deprotection step to the synthesis and evaluation of a PROTAC.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).

  • For neutralization, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Propargyl-PEG10-amine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click chemistry reaction to conjugate the propargyl group of the linker with an azide-containing molecule.

Materials:

  • Propargyl-PEG10-amine (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve the Propargyl-PEG10-amine and the azide-containing molecule (1.0-1.2 equivalents) in a mixture of tert-butanol and water (1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative high-performance liquid chromatography (HPLC) or other suitable chromatographic techniques to isolate the desired triazole-linked conjugate.

Protocol 3: PROTAC Synthesis and Evaluation Workflow

This protocol outlines a general workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.

1. Synthesis of the PROTAC:

  • Step 1: Boc Deprotection: Start by deprotecting this compound as described in Protocol 1 to obtain the free amine.

  • Step 2: Coupling to E3 Ligase Ligand: Couple the deprotected amine of the linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) using standard peptide coupling reagents such as HATU or EDC with a base like DIPEA in an aprotic solvent like DMF.

  • Step 3: Click Reaction with Target Protein Ligand: The resulting intermediate, now bearing a propargyl group, is then reacted with an azide-functionalized ligand for the target protein of interest via a CuAAC reaction as described in Protocol 2.

  • Step 4: Purification: The final PROTAC is purified by preparative HPLC.

2. Biological Evaluation of the PROTAC:

  • Cell Culture and Treatment: Plate the desired cell line and treat with varying concentrations of the synthesized PROTAC.

  • Western Blot Analysis for Protein Degradation:

    • After treatment, lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL detection system.

    • Quantify the band intensities to determine the extent of protein degradation.

  • Determination of DC₅₀ and Dₘₐₓ: The DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values are determined by fitting the dose-response data from the Western blot analysis to a sigmoidal curve.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_1 PROTAC Synthesis & Evaluation Workflow start This compound deprotection Boc Deprotection (Protocol 1) start->deprotection coupling Couple to E3 Ligase Ligand deprotection->coupling click Click Chemistry with POI Ligand (Protocol 2) coupling->click purification Purification (HPLC) click->purification evaluation Biological Evaluation (Western Blot, DC50) purification->evaluation PI3K_AKT_mTOR_Pathway cluster_2 Targeting the PI3K/AKT/mTOR Pathway with PROTACs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Degradation Degradation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PROTAC PI3K/mTOR PROTAC PROTAC->PI3K induces degradation of PROTAC->mTORC1 induces degradation of

References

A Technical Guide to the Synthesis of Heterobifunctional PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of heterobifunctional polyethylene glycol (PEG) linkers. These versatile molecules are critical components in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), and diagnostic agents. This document outlines common synthetic strategies, detailed experimental protocols, and the underlying principles of their application, with a focus on providing practical information for researchers in the field.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers with two distinct reactive functional groups at either end of a polyethylene glycol chain.[1] This dual functionality allows for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a cytotoxic drug payload.[1] The PEG spacer itself imparts several advantageous properties to the resulting bioconjugate, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity.[2][3] The ability to precisely control the length of the PEG chain allows for optimization of the spatial orientation and interaction between the conjugated molecules.[2]

Core Synthetic Strategies

The synthesis of heterobifunctional PEG linkers typically begins with a symmetrical or monosubstituted PEG molecule. The core principle involves the selective modification of the terminal hydroxyl groups to introduce a diverse range of functionalities.

A common and versatile approach is the asymmetric activation of a symmetrical PEG through selective monotosylation or monomesylation of one of the terminal hydroxyl groups. This activated group can then be converted into various other functional groups through nucleophilic substitution. The remaining hydroxyl group can be subsequently modified to introduce the second, different functional group.[4]

Another strategy involves the ring-opening polymerization of ethylene oxide using an initiator that already contains a protected functional group.[5] After polymerization, the protecting group is removed, and the other terminus of the PEG chain is functionalized.

Common Functional Groups and Their Reactivity:

Functional GroupReactive TowardsBond Formed
N-Hydroxysuccinimide (NHS) Ester Primary Amines (e.g., Lysine residues)Amide
Maleimide Thiols (e.g., Cysteine residues)Thioether
Azide (N₃) Alkynes, Strained AlkynesTriazole (via Click Chemistry)
Alkyne AzidesTriazole (via Click Chemistry)
Carboxylic Acid (COOH) Primary Amines (with activation)Amide
Amine (NH₂) Activated Esters, Carboxylic AcidsAmide
Thiol (SH) Maleimides, DisulfidesThioether, Disulfide

Quantitative Data on Synthetic Routes

The efficiency of heterobifunctional PEG linker synthesis is highly dependent on the chosen synthetic route and reaction conditions. The following tables summarize representative yields for key synthetic transformations.

Table 1: Introduction of Primary Functional Groups

Starting MaterialTarget Functional GroupReagentsTypical Yield (%)
HO-PEG-OHHO-PEG-OTsTsCl, Et₃N, DCM98%[4]
HO-PEG-OTsHO-PEG-N₃NaN₃, DMF95%[4]
HO-PEG-N₃HO-PEG-NH₂PPh₃, MeOH95%[4]
HO-PEG-N₃HO-PEG-NH₂Zn, NH₄Cl, THF/H₂O>99%[6]
HO-PEG-OHHO-PEG-S-thioacetateTsCl, NEt₃; KSAc, DMF95% (tosylation), 96% (thioacetylation)[4]
HO-PEG-S-thioacetateHO-PEG-SHNH₃ in MeOH95%[4]

Table 2: Conversion to Commonly Used Reactive Moieties

Starting MaterialTarget Functional GroupReagentsTypical Yield (%)
Alkyne-PEG-OHAlkyne-PEG-O-PNPC4-Nitrophenyl chloroformate, Et₃N, DCM80%[2]
Alkyne-PEG-OHAlkyne-PEG-COOHSuccinic anhydride, DMAP, TEA, Dioxane92%[2]
R-PEG-COOHR-PEG-NHS EsterNHS, DCC, DMFHigh[7]
mPEG-NH₂mPEG-MaleimideMaleic anhydride, DMAP; Ac₂O, NaOAc88% (acid formation), 54% (maleimide)[8]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of key heterobifunctional PEG intermediates and linkers.

Synthesis of α-azide-ω-hydroxyl PEG (HO-PEG-N₃)

This protocol describes the conversion of a symmetrical diol to a monofunctionalized azide, a versatile intermediate.

Materials:

  • Poly(ethylene glycol) diol (e.g., PEG MW 1500)

  • Tosyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Monotosylation:

    • Dissolve PEG-diol (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise.

    • Slowly add a solution of tosyl chloride (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated ammonium chloride solution and then with water.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether. Collect the precipitate by filtration. A yield of approximately 98% can be expected.[4]

  • Azidation:

    • Dissolve the purified α-hydroxyl-ω-tosyl PEG (1 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.

    • Cool the reaction to room temperature and remove the DMF under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove excess sodium azide and salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Precipitate the final product, α-azide-ω-hydroxyl PEG, in cold diethyl ether. A yield of approximately 95% is typical.[4]

Synthesis of α-amine-ω-hydroxyl PEG (HO-PEG-NH₂) via Staudinger Reaction

This protocol details the reduction of the azide to a primary amine.

Materials:

  • α-azide-ω-hydroxyl PEG

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve α-azide-ω-hydroxyl PEG (1 eq) in methanol.

  • Add triphenylphosphine (3 eq) to the solution.

  • Reflux the reaction mixture overnight under an inert atmosphere.

  • Cool the reaction to room temperature and remove the solvent by rotary evaporation.

  • Dissolve the crude product in a minimal amount of DCM.

  • Precipitate the product by adding the solution dropwise into diethyl ether.

  • Collect the α-amine-ω-hydroxyl PEG by filtration. A yield of around 95% is expected.[4]

Synthesis of Maleimide-PEG-NHS Ester

This protocol outlines the synthesis of a common linker for thiol and amine reactive conjugations.

Materials:

  • Amine-PEG-Carboxylic Acid

  • Maleic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Acetic Anhydride (Ac₂O)

  • Sodium Acetate (NaOAc)

Procedure:

  • Maleimide Formation:

    • Dissolve Amine-PEG-COOH (1 eq) in a suitable solvent like DCM.

    • Add maleic anhydride (excess) and a catalytic amount of a base like triethylamine.

    • Stir at room temperature to form the maleamic acid intermediate.

    • Remove the solvent and add acetic anhydride and sodium acetate. Heat the mixture (e.g., 60-80 °C) to effect cyclization to the maleimide.[8]

    • Purify the Maleimide-PEG-COOH intermediate.

  • NHS Ester Activation:

    • Dissolve the purified Maleimide-PEG-COOH (1 eq) in anhydrous DMF or DCM.

    • Add N-Hydroxysuccinimide (1.2 eq) and a coupling agent like DCC or EDCI (1.2 eq).

    • Stir the reaction at room temperature overnight.

    • If DCC is used, filter off the dicyclohexylurea byproduct.

    • Precipitate the final Maleimide-PEG-NHS ester product in cold diethyl ether.

Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key experimental workflows and biological mechanisms involving heterobifunctional PEG linkers.

General Synthetic Pathway for Heterobifunctional PEG Linkers

G cluster_start Starting Material cluster_activation Step 1: Asymmetric Activation cluster_functionalization1 Step 2: First Functionalization cluster_functionalization2 Step 3: Second Functionalization start HO-PEG-OH tosyl HO-PEG-OTs start->tosyl TsCl, Et3N azide HO-PEG-N3 tosyl->azide NaN3 thiol HO-PEG-SH tosyl->thiol 1. KSAc 2. NH3/MeOH amine HO-PEG-NH2 azide->amine PPh3 or Zn/NH4Cl azide_cooh HOOC-PEG-N3 azide->azide_cooh Succinic Anhydride amine_mal Maleimide-PEG-NH2 amine->amine_mal Maleic Anhydride, Ac2O thiol_nhs NHS-Ester-PEG-SH thiol->thiol_nhs 1. Carboxylation 2. NHS/DCC

Caption: Synthetic pathway for heterobifunctional PEG linkers.

Workflow for Antibody-Drug Conjugate (ADC) Construction

ADC_Workflow cluster_synthesis Linker Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization linker_synth Synthesize Drug-PEG-Linker-ReactiveGroup conjugation Conjugate Drug-Linker to mAb linker_synth->conjugation antibody Monoclonal Antibody (mAb) reduction Partial Reduction of Disulfide Bonds (if needed) antibody->reduction e.g., TCEP reduction->conjugation purification Purify ADC using SEC or HIC conjugation->purification characterization Characterize DAR and Purity (HIC, MS) purification->characterization final_adc Final ADC Product characterization->final_adc

Caption: Workflow for constructing an Antibody-Drug Conjugate (ADC).

Mechanism of Action of a Cleavable Linker ADC

ADC_MoA ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage 3. Degradation Drug Released Cytotoxic Drug Cleavage->Drug 4. Payload Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a cleavable linker.

Purification and Characterization

The purification of heterobifunctional PEG linkers and their conjugates is crucial to remove unreacted starting materials, reagents, and byproducts. Common techniques include:

  • Precipitation: PEG derivatives are often soluble in solvents like DCM and can be precipitated by adding a non-solvent such as cold diethyl ether. This is effective for removing small molecule impurities.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius and is particularly useful for purifying PEGylated proteins and removing unconjugated PEG.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is a powerful tool for separating antibody-drug conjugates with different drug-to-antibody ratios (DARs).[]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on charge and can be used to purify PEGylated proteins where the PEGylation alters the surface charge.[]

Characterization of the synthesized linkers and final conjugates is essential to confirm their identity, purity, and functionality. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the PEG linker and the successful introduction of functional groups.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight and confirm the identity of the synthesized products. For ADCs, MS is used to determine the distribution of drug-linked forms.[11]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC and HIC are used to assess the purity of the linkers and to determine the DAR of ADCs.[11]

Conclusion

The synthesis of heterobifunctional PEG linkers is a cornerstone of modern bioconjugation chemistry, enabling the development of sophisticated targeted therapies and diagnostics. A rational approach to linker design and synthesis, coupled with robust purification and characterization methods, is essential for producing well-defined and effective bioconjugates. The protocols and data presented in this guide offer a foundation for researchers to successfully synthesize and utilize these critical molecules in their drug development and research endeavors.

References

Propargyl-PEG10-Boc: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Propargyl-PEG10-Boc, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a versatile chemical tool featuring a terminal alkyne group for "click" chemistry, a hydrophilic polyethylene glycol (PEG) spacer, and a Boc-protected amine. This structure allows for the precise and efficient linkage of molecules.

PropertyValueCitation
Molecular Formula C28H53NO12[1][2]
Molecular Weight 595.73 g/mol [1]
Alternate Names t-Boc-N-Amido-PEG10-propargyl[2]

Introduction to a Key Bioconjugation Reagent

This compound serves as a cornerstone in modern drug discovery and chemical biology. Its unique tripartite structure offers distinct advantages for researchers. The terminal propargyl group provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry known for its high efficiency and specificity.[1] The ten-unit polyethylene glycol (PEG) chain imparts hydrophilicity, which can enhance the solubility and bioavailability of the resulting conjugate. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise conjugation. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a second molecule of interest.

The principal application of this compound is in the construction of complex molecular architectures, most notably in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. In a typical PROTAC, one end binds to a target protein, while the other binds to an E3 ubiquitin ligase. The this compound linker serves to connect these two binding moieties, and its length and flexibility are critical for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

The following are generalized protocols for the deprotection of the Boc group and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC). Researchers should optimize these protocols for their specific molecules and experimental conditions.

Boc Deprotection of this compound

This procedure yields Propargyl-PEG10-amine, ready for conjugation to a molecule containing a carboxylic acid or other amine-reactive functional group.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a minimal amount of DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Propargyl-PEG10-amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl-functionalized molecule to an azide-containing partner.

Materials:

  • Propargyl-functionalized molecule (e.g., the product from the previous protocol conjugated to a target-binding ligand)

  • Azide-functionalized molecule (e.g., an E3 ligase ligand with an azide handle)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Appropriate solvent system (e.g., a mixture of t-butanol and water, or DMSO)

  • Standard laboratory glassware

Procedure:

  • Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4 and the copper-stabilizing ligand (e.g., THPTA) in water.

  • Add the CuSO4/ligand solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours but may be left overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified using standard techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Application in PROTAC-Mediated Degradation of BTK

A key application of PEG-based linkers like this compound is in the development of PROTACs to target Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies. A PROTAC constructed with a PEG linker can effectively induce the degradation of BTK, thereby inhibiting downstream signaling and promoting cancer cell death.

BTK_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_Signaling BCR Signaling Pathway PROTAC PROTAC BTK BTK PROTAC->BTK Binds E3_Ligase E3_Ligase PROTAC->E3_Ligase Binds Proteasome Proteasome BTK->Proteasome Degradation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Activates E3_Ligase->BTK Ubiquitination Ub Ubiquitin BCR B-Cell Receptor BCR->BTK Activates

Caption: PROTAC-mediated degradation of BTK protein.

The diagram illustrates how a PROTAC molecule, facilitated by a linker such as this compound, brings the target protein (BTK) into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of BTK, marking it for degradation by the proteasome. The elimination of BTK disrupts the B-cell receptor signaling pathway, which is a validated therapeutic strategy in certain cancers. The workflow for developing such a PROTAC is a logical progression from ligand identification to final conjugate assembly.

PROTAC_Development_Workflow cluster_Ligand_Prep Ligand Functionalization cluster_Conjugation PROTAC Assembly Target_Ligand Target Protein Ligand Target_Azide Azide-functionalized Target Ligand Target_Ligand->Target_Azide Add Azide E3_Ligand E3 Ligase Ligand E3_Alkyne Alkyne-functionalized E3 Ligand (via Linker) E3_Ligand->E3_Alkyne Click_Reaction CuAAC Click Chemistry Target_Azide->Click_Reaction E3_Alkyne->Click_Reaction Linker This compound Linker->E3_Alkyne Deprotect & Couple PROTAC_Molecule Final PROTAC Click_Reaction->PROTAC_Molecule

Caption: Experimental workflow for PROTAC synthesis.

References

Solubility Profile of Propargyl-PEG10-Boc in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Propargyl-PEG10-Boc, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. Understanding the solubility of this linker is critical for reaction condition optimization, purification, and formulation.

Core Concepts: Predicting Solubility

The solubility of this compound is dictated by the physicochemical properties of its constituent structural motifs:

  • Propargyl Group: A terminal alkyne group that provides a reactive handle for click chemistry. Its small size and nonpolar nature have a minimal impact on overall solubility.

  • PEG10 (Polyethylene Glycol) Linker: A ten-unit polyethylene glycol chain. This is the dominant structural feature influencing solubility. The ether oxygens can act as hydrogen bond acceptors, imparting significant hydrophilicity and flexibility. This allows for solubility in a broad range of both polar and non-polar organic solvents. Generally, as the molecular weight of a PEG chain increases, its solubility in organic solvents tends to decrease.

  • Boc (tert-Butyloxycarbonyl) Group: A bulky, nonpolar protecting group for an amine. This lipophilic group enhances solubility in non-polar organic solvents such as chlorinated hydrocarbons.

Based on these features, this compound is anticipated to exhibit broad solubility in many common organic solvents used in synthetic chemistry and drug development.

Inferred Solubility Data

While precise quantitative solubility data (e.g., in mg/mL) for this compound is not extensively published, a reliable solubility profile can be inferred from the documented solubility of structurally analogous PEGylated molecules. The following table summarizes the expected solubility of this compound in a variety of organic solvents.

Solvent ClassificationSolvent NameChemical FormulaInferred Solubility of this compoundRationale / Notes from Analogous Compounds
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OSSolublet-Boc-aminooxy-PEG1-propargyl and Propargyl-PEG3-amine are soluble in DMSO.[1][2]
Dimethylformamide (DMF)C₃H₇NOSolublet-Boc-aminooxy-PEG1-propargyl and N-Boc-PEG10-bromide are soluble in DMF.[3][4]
Acetonitrile (ACN)C₂H₃NSolublePEG derivatives are generally soluble in acetonitrile.
Tetrahydrofuran (THF)C₄H₈OSolubleA study identified THF as a very good solvent for various molecular weights of PEG.[5]
Chlorinated Dichloromethane (DCM)CH₂Cl₂Solublet-Boc-aminooxy-PEG1-propargyl and Propargyl-PEG3-amine are soluble in DCM.[1][2][3]
ChloroformCHCl₃SolublePEG is known to be soluble in chloroform, though dissolution may be slow.[6]
Polar Protic MethanolCH₃OHSolublePEG is generally soluble in methanol.
EthanolC₂H₅OHSolubleRecrystallization of PEG derivatives can be performed from ethanol.
Non-Polar Aromatic TolueneC₇H₈Less Soluble / Soluble with HeatingPEG is generally less soluble in toluene at room temperature, but solubility increases with heat.
Non-Polar Aliphatic HexaneC₆H₁₄InsolublePEG is generally insoluble in hexane. This property is often used for precipitation.
Diethyl EtherC₄H₁₀OInsolublePEG is generally insoluble in diethyl ether, which is also used for precipitation.
Ester Ethyl AcetateC₄H₈O₂SolubleThe ester group and the overall polarity are generally compatible with PEG derivatives.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility measurements, it is recommended that researchers perform their own solubility tests. The following is a general protocol for determining the approximate solubility of this compound.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selection of organic solvents at a defined temperature (e.g., room temperature).

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DCM, Methanol, Toluene, Hexane)

  • Analytical balance

  • Small volume vials (e.g., 1.5 mL HPLC vials) with caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

Methodology:

  • Preparation of Solvent: Add a fixed volume (e.g., 0.5 mL) of the first test solvent to a clean, labeled vial.

  • Initial Solute Addition: Accurately weigh a small amount of this compound (e.g., 1 mg) and add it to the vial.

  • Dissolution Attempt: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved solid.

  • Incremental Addition: If the initial amount dissolves completely, continue to add small, pre-weighed increments (e.g., 1-2 mg) of the compound, vortexing thoroughly after each addition.

  • Reaching Saturation: Continue this process until a small amount of solid material remains undissolved even after vigorous and sustained vortexing. This indicates that a saturated solution has been formed.

  • Equilibration: Allow the saturated solution to stand at the desired temperature for a period (e.g., 1 hour) to ensure equilibrium is reached.

  • Separation (Optional, for quantitative analysis): Centrifuge the vial to pellet the excess solid. Carefully extract the supernatant (the saturated solution) for concentration analysis via techniques like HPLC or gravimetric analysis (evaporation of solvent and weighing the residue).

  • Repeat: Repeat steps 1-7 for each organic solvent to be tested.

Visualizing Methodologies

The following diagrams illustrate the core concepts and workflows described in this guide.

cluster_Molecule This compound Structure cluster_Solubility Solubility Factors Propargyl Propargyl Group (Nonpolar, Reactive) Solubility Overall Solubility Profile Propargyl->Solubility Influences PEG10 PEG10 Linker (Polar, Flexible) PEG10->Solubility Dominates Boc Boc Group (Lipophilic) Boc->Solubility Influences start Start add_solvent Add fixed volume of solvent to vial start->add_solvent add_solute Add known mass of this compound add_solvent->add_solute vortex Vortex to mix add_solute->vortex check_dissolved Completely Dissolved? vortex->check_dissolved check_dissolved->add_solute Yes saturated Saturated solution achieved check_dissolved->saturated No end End saturated->end

References

An In-Depth Technical Guide to the Mechanism of Action of Propargyl-PEG10-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed exploration of Propargyl-PEG10-Boc, a heterobifunctional linker, and its mechanism of action in the field of bioconjugation. We will cover its core components, the chemical reactions it facilitates, detailed experimental protocols, and quantitative data to support its application in advanced research and drug development.

Introduction to this compound

This compound is a versatile chemical tool used to link biomolecules with other molecules of interest, such as therapeutic agents, fluorescent dyes, or other biomolecules.[1][2] It is classified as a heterobifunctional linker because it possesses two different reactive groups, allowing for a sequential and controlled conjugation strategy. This linker is particularly prominent in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

The structure of this compound consists of three key functional components:

  • Propargyl Group: A terminal alkyne (-C≡CH) that serves as a reactive handle for "click chemistry," one of the most efficient and widely used bioconjugation reactions.[2][4][5]

  • PEG10 Spacer: A chain of ten polyethylene glycol (PEG) units. PEG linkers are known for their unique properties, including increasing the solubility and stability of conjugates, reducing immunogenicity, and providing a flexible spacer arm to minimize steric hindrance between the conjugated molecules.[6][7][8]

  • Boc-Protected Amine: A primary amine group that is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This group is stable under many reaction conditions but can be readily removed using acid to reveal the amine, which can then be used for a second conjugation step.[9][10]

The molecular formula for this compound is C28H53NO12, with a molecular weight of 595.73 g/mol .[1]

G cluster_molecule This compound Structure cluster_functions Propargyl Propargyl Group (Alkyne) PEG10 PEG10 Spacer (-O(CH2CH2O)10-) Propargyl->PEG10 Click_Chem Primary Conjugation Site (Click Chemistry) Propargyl->Click_Chem Boc_Amine Boc-Protected Amine (-NH-Boc) PEG10->Boc_Amine Properties Modulates Physicochemical Properties (Solubility, Stability, PK) PEG10->Properties Secondary_Conj Latent Conjugation Site (Post-Deprotection) Boc_Amine->Secondary_Conj

Caption: Functional components of the this compound linker.

Core Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to facilitate a two-step, orthogonal conjugation process.

Step 1: Click Chemistry via the Propargyl Group

The primary and most common mechanism of action is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[] This reaction, a cornerstone of "click chemistry," forms a highly stable triazole ring by covalently linking the terminal alkyne of the propargyl group with an azide-functionalized molecule.[12]

The CuAAC reaction is renowned for its:

  • High Efficiency: Reactions often proceed to near-quantitative yields.[13][14]

  • Specificity: The alkyne and azide groups react exclusively with each other, even in complex biological mixtures.

  • Favorable Kinetics: The reaction is typically fast, often completing within an hour at room temperature.[12]

The reaction requires a catalytic amount of copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[13][15][16] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the Cu(I) oxidation state and accelerate the reaction.[13][14]

G cluster_conditions Reaction Conditions Propargyl_Linker This compound (on Biomolecule 1) Product Stable Triazole Linkage (Bioconjugate) Propargyl_Linker->Product Azide_Molecule Azide-Functionalized Molecule (e.g., Drug, Dye) Azide_Molecule->Product Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Catalyst->Product catalyzes Ligand Accelerating Ligand (e.g., THPTA) Ligand->Product accelerates & stabilizes

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

It is important to note that a copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , also exists. SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) instead of terminal alkynes and does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[17][][19] However, this compound, with its terminal alkyne, is specifically designed for the CuAAC reaction.

Step 2: Unmasking the Amine via Boc Deprotection

After the initial bioconjugation via click chemistry, the Boc group can be removed to expose a primary amine. This is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][20] The resulting free amine serves as a new reactive handle for a second conjugation reaction, often with an amine-reactive molecule such as an N-hydroxysuccinimide (NHS) ester.[21]

This two-step process allows for the creation of complex, multi-component molecular constructs with high precision.

G Start Bioconjugate with Boc-Protected Amine Acid Strong Acid (e.g., TFA) Start->Acid 1. Deprotection Deprotected Bioconjugate with Free Primary Amine Acid->Deprotected NHS_Ester Amine-Reactive Molecule (e.g., NHS Ester) Deprotected->NHS_Ester 2. Secondary Conjugation Final_Product Dual-Functionalized Bioconjugate NHS_Ester->Final_Product

Caption: Boc deprotection and subsequent secondary conjugation workflow.

Experimental Protocols

The following sections provide generalized protocols for the key reactions involving this compound. Researchers should optimize concentrations, reaction times, and purification methods for their specific biomolecules and applications.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized biomolecule (prepared using this compound, after Boc deprotection if the amine was used for initial attachment) to an azide-modified cargo molecule.

Materials:

  • Alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized cargo molecule stock solution (in DMSO or water).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[13]

  • THPTA ligand stock solution (e.g., 50 mM in water).[13]

  • Sodium Ascorbate (Na-Ascorbate) stock solution (freshly prepared, e.g., 100 mM in water).[12]

Procedure:

  • In a microcentrifuge tube, add the alkyne-functionalized biomolecule solution.

  • Add the azide-functionalized cargo molecule. A 2 to 10-fold molar excess of the cargo molecule over the biomolecule is a common starting point.[12]

  • Prepare the catalyst premix: in a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[13] Let it stand for 1-2 minutes.

  • Add the catalyst premix to the reaction mixture containing the biomolecule and cargo.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]

  • Gently mix the solution by inverting the tube and allow the reaction to proceed at room temperature for 1-4 hours.[13] Protect from light if using fluorescent molecules.

  • Quench the reaction by adding a chelating agent like EDTA, if necessary.

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents and catalyst.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group from the bioconjugate to reveal the primary amine.

Materials:

  • Boc-protected bioconjugate (lyophilized or in a compatible solvent).

  • Trifluoroacetic acid (TFA).[9][20]

  • Anhydrous dichloromethane (DCM) or an aqueous buffer system.[9]

  • Neutralizing base (e.g., triethylamine (TEA) or sodium bicarbonate).[21]

Procedure (Organic Phase):

  • Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.

  • Add TFA to the solution. A common concentration is 20-50% TFA in DCM.[9]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[21] Monitor the reaction by TLC or LC-MS if possible.

  • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • If the TFA salt is not desired, neutralize the residue with a mild base.

  • Purify the deprotected conjugate as required.

Procedure (Aqueous Phase for Oligonucleotides/Peptides):

  • Dissolve the Boc-protected conjugate in an 80% aqueous TFA solution.[21]

  • Incubate at room temperature for 30 minutes.[21]

  • Neutralize the reaction by adding a suitable base like triethylamine.[21]

  • Immediately purify the deprotected conjugate using a desalting column or ethanol precipitation to remove salts and residual acid.[21]

Quantitative Data

The efficiency of bioconjugation reactions is critical for producing well-defined products. The following tables summarize key quantitative data related to the use of this compound.

Table 1: Typical Reaction Conditions for CuAAC Bioconjugation

Parameter Typical Range Reference
Alkyne-Biomolecule Conc. 10 µM - 1 mM [13]
Azide-Cargo Molar Excess 2 - 10 equivalents [12]
Final Copper(II) Conc. 0.1 - 1 mM [13][22]
Ligand:Copper Ratio 2:1 to 5:1 [12][13]
Sodium Ascorbate Molar Excess 5 - 50 equivalents [12][13][22]
Reaction Time 1 - 12 hours [13]
Temperature 4°C to Room Temp. [17]

| Typical Yield | > 90% |[13][14] |

Table 2: Relative Reaction Rate Acceleration by Common Cu(I) Ligands

Ligand Relative Efficiency Key Characteristics Reference
BTTAA ++++ (Highest) Highly water-soluble; very effective at low copper concentrations. [22][23]
BTTES +++ Water-soluble; highly effective. [22]
THPTA ++ Highly water-soluble; most commonly used ligand. [13][22]

| TBTA | + (Lowest) | Low water solubility; requires co-solvents like DMSO. |[22][23] |

Table 3: Common Conditions for Boc Group Deprotection

Reagent System Substrate Compatibility Typical Time Reference
20-50% TFA in DCM Small molecules, protected peptides 30 - 60 min [9]
80% Aqueous TFA Oligonucleotides, peptides 30 min [21]
4M HCl in Dioxane General purpose 1 - 4 hours [20]

| Oxalyl chloride in Methanol | Mild conditions for sensitive substrates | 1 - 4 hours |[24] |

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables precise, multi-step bioconjugation strategies. Its mechanism of action relies on the robust and efficient copper-catalyzed click reaction of its propargyl group, followed by the controlled deprotection of its Boc-protected amine for subsequent functionalization. The integrated PEG10 spacer further enhances the physicochemical properties of the final conjugate, making it an invaluable tool for developing next-generation therapeutics, diagnostics, and research probes.[6][7] Understanding the distinct roles of each component and the corresponding reaction mechanisms is key to successfully applying this linker in advanced bioconjugation applications.

References

The Role of PEG Linkers in Drug Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Polyethylene Glycol (PEG) linkers in modern drug delivery systems. From fundamental principles to detailed experimental protocols, this document serves as a core resource for professionals in the field.

Introduction to PEG Linkers in Drug Delivery

Polyethylene glycol (PEG) linkers are polymers composed of repeating ethylene oxide units, renowned for their biocompatibility, water solubility, and low immunogenicity.[1] In drug delivery, PEG linkers are covalently attached to therapeutic molecules, a process known as PEGylation. This modification enhances the pharmacokinetic and pharmacodynamic properties of the drug, leading to improved therapeutic outcomes.[2] Key advantages of using PEG linkers include increased drug solubility and stability, prolonged circulation half-life, and reduced immunogenicity.[3][4]

PEG linkers can be linear or branched and can be designed to be stable (non-cleavable) or to release the drug under specific physiological conditions (cleavable).[5][6] The choice of PEG linker architecture—including its molecular weight, length, and chemical properties—is a critical consideration in the design of effective drug delivery systems.[7]

Core Principles of PEGylation

The strategic attachment of PEG chains to a drug molecule or delivery carrier imparts several beneficial properties that address common challenges in drug development.

Enhanced Solubility and Stability

Many potent drug molecules are hydrophobic, limiting their administration and bioavailability. PEGylation increases the hydrophilicity of these drugs, improving their solubility in aqueous environments.[3] The flexible PEG chain also forms a protective hydrophilic shield around the drug, protecting it from enzymatic degradation and aggregation.[3]

Prolonged Circulation Half-Life

The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, leading to a significantly longer circulation half-life in the bloodstream.[2] This extended circulation time allows for greater accumulation of the drug at the target site, such as a tumor, through the Enhanced Permeability and Retention (EPR) effect.[8]

Reduced Immunogenicity

The PEG "shield" can mask the drug from the host's immune system, reducing the likelihood of an immune response and the formation of anti-drug antibodies.[4] This is particularly crucial for biologic drugs, such as proteins and antibodies, which can be recognized as foreign by the body.

Types of PEG Linkers and Their Applications

The choice of PEG linker depends on the specific requirements of the drug and its intended application.

Linear vs. Branched PEG Linkers
  • Linear PEGs are the most common type of PEG linker, consisting of a single polymer chain.

  • Branched PEGs have multiple PEG chains extending from a central core. This structure provides a greater hydrodynamic volume, further enhancing the "stealth" properties of the conjugate.

Cleavable vs. Non-Cleavable PEG Linkers
  • Non-cleavable linkers form a stable, permanent bond between the drug and the PEG chain. The drug is typically released upon degradation of the entire conjugate within the target cell, often in the lysosome.[9] This approach offers high plasma stability and a lower risk of off-target toxicity.[9]

  • Cleavable linkers are designed to break and release the drug in response to specific triggers in the target microenvironment, such as low pH, high concentrations of reducing agents (e.g., glutathione), or the presence of specific enzymes (e.g., cathepsins).[5][10] This allows for more controlled and targeted drug release.[5]

Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key drug delivery parameters.

Table 1: Effect of PEGylation on Pharmacokinetic Parameters

Drug/CarrierPEG Molecular Weight (kDa)Change in Half-life (t½)Change in Area Under the Curve (AUC)Reference
Methotrexate-loaded Chitosan Nanoparticles5IncreasedIncreased AUC0–72 h with increasing PEG surface density[7]
Gadolinium Oxide NanoparticlesNot SpecifiedLonger half-life compared to Magnevist-[11]
Doxorubicin in Liposomes (Doxil®)236-hour circulation half-lifeOver 90 times higher bioavailability than non-conjugated drug[12]
Recombinant Human Interleukin-1140 (Y-shaped)Long-lasting circulating half-life-[13]
Affibody-MMAE Conjugate42.5-fold increase-[8]
Affibody-MMAE Conjugate1011.2-fold increase-[8]

Table 2: Impact of PEG Linker Length on Nanoparticle Properties and Efficacy

Nanoparticle SystemPEG Linker Length (kDa)Hydrodynamic Diameter (nm)Cellular UptakeIn Vivo Tumor AccumulationAntitumor EfficacyReference
Folate-Linked Liposomes2~100No significant difference in vitroIncreased with longer linkerTumor size reduced by >40% with 10 kDa linker[14]
Folate-Linked Liposomes5~100No significant difference in vitroIncreased with longer linker-[14]
Folate-Linked Liposomes10~100No significant difference in vitroSignificantly increasedTumor size reduced by >40%[14]
Chitosan Nanoparticles0.75, 2, 5112.8 - 171.2Decreased with increasing length--[7]
Gold Nanoparticles1, 2, 511.1 - 25.9 (4 nm core), 18.2 - 32.2 (10 nm core)Contingent on aptamer configurationIncreased for some GNPs-[15]

Table 3: Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

ADC ConstructLinker TypeKey FeatureAdvantageDisadvantageReference
MMAE-based ADCCleavable (e.g., valine-citrulline)Enzymatic cleavage in lysosomeBystander effect (kills neighboring antigen-negative cells)Potential for lower plasma stability and off-target toxicity[16]
MMAE-based ADCNon-cleavableRelease of amino acid-linker-drug adduct after antibody degradationGreater plasma stability, reduced off-target toxicityLimited bystander effect[9][16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the development and characterization of PEGylated drug delivery systems.

Protocol for Protein PEGylation using NHS Esters

Objective: To covalently attach a PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest

  • PEG-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may need to be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any excess PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts by dialysis against an appropriate buffer or by size-exclusion chromatography.

  • Characterization: Analyze the PEGylated protein to determine the degree of PEGylation (see Protocol 5.3).

Troubleshooting:

  • Protein Aggregation: If aggregation occurs, try optimizing the protein concentration, PEG:protein molar ratio, pH, and temperature. A slower reaction at 4°C or stepwise addition of the PEG reagent may also help.

  • Low PEGylation Efficiency: Ensure the PEG-NHS ester is fresh and handled under anhydrous conditions. Verify that the reaction buffer is free of primary amines. Increase the molar excess of the PEG reagent.

Protocol for Characterization of PEGylated Nanoparticles by DLS

Objective: To determine the hydrodynamic diameter and size distribution of PEGylated nanoparticles.

Materials:

  • PEGylated nanoparticle suspension

  • High-purity, filtered solvent (e.g., deionized water, PBS)

  • DLS instrument and appropriate cuvettes

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in the filtered solvent to an appropriate concentration. The optimal concentration depends on the instrument and should result in a stable count rate. Gently vortex or pipette to ensure a homogenous suspension.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature. Enter the correct solvent viscosity and refractive index into the software.

  • Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument and allow it to equilibrate. Perform at least three measurements for each sample to ensure reproducibility.

  • Data Analysis: The instrument software will provide the Z-average diameter (mean hydrodynamic diameter) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally indicative of a monodisperse sample.

Data Interpretation:

  • An increase in the Z-average diameter compared to the non-PEGylated nanoparticles confirms the presence of the PEG layer.

  • A low PDI value suggests a uniform PEGylation process.

Protocol for Characterization of PEGylated Proteins by MALDI-TOF MS

Objective: To determine the molecular weight and degree of PEGylation of a protein.

Materials:

  • PEGylated protein sample

  • MALDI-TOF mass spectrometer

  • MALDI matrix (e.g., sinapinic acid for proteins)

  • Matrix solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid)

Procedure:

  • Sample Preparation: Mix the protein sample with the matrix solution. The optimal ratio may need to be determined empirically.

  • Spotting: Spot a small volume (typically 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air dry, forming crystals.

  • Mass Spectrometry Analysis: Load the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the appropriate mass range for the expected PEGylated protein.

  • Data Interpretation: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks corresponds to the molecular weight of the PEG moiety. The average degree of PEGylation can be calculated from the relative intensities of the peaks.[17][18]

Visualization of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways relevant to PEG linkers in drug delivery.

Experimental Workflow for PEGylated Nanoparticle Development

G cluster_0 Synthesis & Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation A Nanoparticle Core Synthesis B PEG Linker Activation A->B C PEGylation Reaction B->C D Purification C->D E DLS & Zeta Potential D->E F Quantification of PEGylation E->F G Drug Loading & Encapsulation F->G H Drug Release Study G->H I Cellular Uptake Assay H->I J Cytotoxicity Assay I->J K Pharmacokinetic Study J->K L Biodistribution Study K->L M Antitumor Efficacy Study L->M

Caption: A typical workflow for the development and evaluation of PEGylated nanoparticles.

Cellular Uptake and Drug Release from a PEGylated Nanoparticle via the EPR Effect

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Pathway A PEGylated Nanoparticle B Leaky Vasculature (EPR Effect) A->B Extravasation C Nanoparticle Accumulation in Tumor Interstitium B->C D Tumor Cell C->D Cellular Uptake E Endocytosis D->E F Endosome/Lysosome E->F G Drug Release F->G pH/Enzyme Trigger H Therapeutic Action G->H

Caption: Passive targeting of a PEGylated nanoparticle to a tumor cell via the EPR effect.

Comparison of Drug Release from Cleavable and Non-Cleavable Linkers in an ADC

G cluster_0 Cleavable Linker cluster_1 Non-Cleavable Linker A ADC Internalization B Lysosomal Trafficking A->B C Enzymatic Cleavage of Linker B->C D Release of Free Drug C->D E Bystander Effect D->E F ADC Internalization G Lysosomal Trafficking F->G H Antibody Degradation G->H I Release of Drug-Linker-Amino Acid Adduct H->I J Intracellular Action I->J

Caption: Differential intracellular drug release mechanisms for ADCs with cleavable vs. non-cleavable linkers.

Conclusion

PEG linkers are indispensable tools in the field of drug delivery, offering a versatile platform to improve the therapeutic index of a wide range of drugs. By carefully selecting the appropriate PEG linker architecture and applying rigorous characterization and evaluation methodologies, researchers can overcome significant challenges in drug development, leading to safer and more effective therapies. This guide provides a foundational resource for scientists and developers working to harness the full potential of PEGylation in their drug delivery systems.

References

The Alchemist's Toolkit: A Guide to Click Chemistry Reagents for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful new modality to target and eliminate disease-causing proteins. These heterobifunctional molecules, which co-opt the cell's natural protein degradation machinery, are synthesized through a modular approach where a ligand for a target protein and a ligand for an E3 ubiquitin ligase are joined by a chemical linker. Among the synthetic strategies employed, "click chemistry" has emerged as a robust and efficient method for the construction of PROTACs. Its high yields, mild reaction conditions, and bioorthogonality make it an ideal tool for the rapid assembly of diverse PROTAC libraries.

This technical guide provides a comprehensive overview of the core click chemistry reagents and methodologies utilized in the synthesis of PROTACs. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively design, synthesize, and evaluate these promising therapeutic agents.

Core Click Chemistry Reactions in PROTAC Synthesis

The foundation of click chemistry in PROTAC synthesis lies in a set of highly reliable and specific reactions. The most prominent among these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a cornerstone of click chemistry, celebrated for its high efficiency and regioselectivity, exclusively forming 1,4-disubstituted triazoles.[1] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[2] The key components for this reaction are a terminal alkyne and an azide. In the context of PROTAC synthesis, these functional groups are incorporated into the E3 ligase ligand, the target protein ligand, or the linker.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a significant advantage over CuAAC by eliminating the need for a potentially cytotoxic copper catalyst, making it highly suitable for biological applications.[1] This reaction relies on the inherent ring strain of a cyclooctyne derivative (e.g., DBCO, BCN) to drive the cycloaddition with an azide.[3] While generally slower than CuAAC, SPAAC's bioorthogonality allows for its use in more complex biological environments, including in-cell PROTAC assembly.[4]

A Curated Arsenal: Common Click Chemistry Reagents for PROTACs

A diverse array of azide- and alkyne-functionalized building blocks are commercially available or can be readily synthesized to facilitate PROTAC construction. These reagents are typically incorporated into the linker, which plays a critical role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Table 1: Representative Click Chemistry Reagents for PROTAC Synthesis

Reagent TypeFunctional GroupExample ReagentsApplication in PROTAC Synthesis
Alkyne-Containing Linkers Terminal AlkynePropargylamine, Alkynyl PEG linkers, Alkynyl carboxylic acidsIntroduction of an alkyne handle for subsequent CuAAC reaction.
Azide-Containing Linkers AzideAzido-PEG linkers, Azido-alkyl amines, Azido-carboxylic acidsIntroduction of an azide handle for CuAAC or SPAAC reactions.[5]
Strained Alkyne Reagents CyclooctyneDibenzocyclooctyne (DBCO) derivatives, Bicyclononyne (BCN) derivativesEmployed in SPAAC reactions for copper-free ligation.[5]
Bifunctional Linkers Azide and AlkyneAzido-alkyne PEG linkersPre-functionalized linkers for streamlined synthesis.
Functionalized Ligands Alkyne or AzideAlkyne-modified E3 ligase ligands (e.g., pomalidomide-alkyne), Azide-modified target protein ligandsDirect incorporation of a click handle onto the bioactive components.

Quantitative Comparison of CuAAC and SPAAC in PROTAC Synthesis

The choice between CuAAC and SPAAC often depends on the specific requirements of the synthesis and the intended application of the PROTAC.

Table 2: Performance Comparison of CuAAC and SPAAC

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[6]Slower than CuAAC, dependent on the cyclooctyne and azide structure.[6]
Yield Typically high to quantitative (often >90%).[4]Can achieve high yields, but may require longer reaction times or excess reagents.
Biocompatibility Limited by the cytotoxicity of the copper catalyst.Excellent, as it is a catalyst-free reaction.[1]
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling).[6]Can have side reactions with thiols.[6]
Cost & Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.[6]Strained cyclooctynes are typically more expensive and complex to synthesize.[6]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole.[1]Not regioselective, yielding a mixture of regioisomers.[6]

Visualizing the Path to Protein Degradation

Understanding the underlying biological pathways and the experimental workflows is crucial for successful PROTAC development.

PROTAC_Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated Protein Degradation cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein->TernaryComplex Proteasome 26S Proteasome TargetProtein->Proteasome Recognition & Degradation E3Ligase->TernaryComplex Ub Ubiquitin (Ub) TernaryComplex->Ub Ubiquitination Ub->TargetProtein Polyubiquitination E2 E2 Conjugating Enzyme Ub->E2 Transfer E1 E1 Activating Enzyme E1->Ub Activates E2->E3Ligase Binds DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Produces

Caption: The signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Development_Workflow cluster_Design 1. Design & Synthesis cluster_Evaluation 2. In Vitro Evaluation cluster_Validation 3. Lead Optimization & Validation TargetSelection Target & E3 Ligase Selection LigandDesign Ligand & Linker Design TargetSelection->LigandDesign Synthesis PROTAC Synthesis (Click Chemistry) LigandDesign->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization BindingAssay Binary & Ternary Binding Assays Characterization->BindingAssay DegradationAssay Protein Degradation (Western Blot) BindingAssay->DegradationAssay DoseResponse DC50 & Dmax Determination DegradationAssay->DoseResponse CellViability Cell Viability Assay DoseResponse->CellViability SAR Structure-Activity Relationship (SAR) CellViability->SAR SAR->Synthesis OffTarget Off-Target Effects SAR->OffTarget Iterative Optimization InVivo In Vivo Efficacy OffTarget->InVivo

Caption: A generalized workflow for PROTAC development and evaluation.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol provides a general method for the CuAAC reaction to conjugate an azide-containing component with an alkyne-containing component.

Materials:

  • Azide-functionalized component (e.g., E3 ligase ligand-linker-azide)

  • Alkyne-functionalized component (e.g., target protein ligand-alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent (e.g., a mixture of tert-butanol and water, or DMSO and water)

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide and alkyne components in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a fresh stock solution of CuSO₄·5H₂O in water (e.g., 20 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a stock solution of THPTA ligand in water (e.g., 50 mM).

  • Reaction Setup:

    • In a reaction vial, combine the azide-functionalized component (1.0 equivalent) and the alkyne-functionalized component (1.0-1.2 equivalents) in the chosen solvent.

    • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

    • In a separate tube, premix the CuSO₄ solution (0.1 equivalents) and the THPTA ligand solution (0.5 equivalents) and add this to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution (1.0-2.0 equivalents).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

    • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO) and filter to remove any solids.

  • Purification:

    • Purify the crude PROTAC using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[7] A common mobile phase system is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[7]

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[][9]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis

This protocol outlines a general method for the SPAAC reaction, a copper-free click chemistry approach.

Materials:

  • Azide-functionalized component (e.g., E3 ligase ligand-linker-azide)

  • Strained alkyne-functionalized component (e.g., DBCO-target protein ligand)

  • Anhydrous solvent (e.g., DMSO or DMF)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide and strained alkyne components in an anhydrous solvent (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a reaction vial, combine the azide-functionalized component (1.0 equivalent) and the strained alkyne-functionalized component (1.0-1.5 equivalents) in the anhydrous solvent.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne and azide.[3] Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with a suitable solvent for purification.

  • Purification:

    • Purify the crude PROTAC using preparative RP-HPLC as described in the CuAAC protocol.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.[][9]

Protocol 3: Western Blot for Measuring PROTAC-Induced Protein Degradation

This protocol describes the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 12, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysates.

    • Clarify the lysates by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, followed by incubation with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[10]

Protocol 4: Cell Viability Assay for Determining PROTAC Cytotoxicity

This protocol describes a common method to assess the effect of a PROTAC on cell viability, often used to determine the IC50 value.

Materials:

  • Cell line of interest

  • PROTAC compound

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat the cells with the different concentrations of the PROTAC and a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value (concentration that inhibits cell growth by 50%).

Conclusion

Click chemistry has undeniably accelerated the development of PROTACs by providing a reliable and versatile synthetic platform. The choice between CuAAC and SPAAC allows researchers to tailor their synthetic strategy based on the specific needs of their project, balancing the requirements for reaction speed, yield, and biocompatibility. By combining these powerful chemical tools with robust biological evaluation methods, the scientific community is well-equipped to continue advancing the field of targeted protein degradation and unlock the full therapeutic potential of PROTACs. This guide serves as a foundational resource to empower researchers on this exciting frontier of drug discovery.

References

An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity. Its widespread application, particularly in peptide synthesis and the development of complex pharmaceutical agents, stems from its ability to mask the reactivity of primary and secondary amines, as well as other nucleophilic functional groups, under a broad range of conditions. This technical guide provides a comprehensive overview of Boc protecting group chemistry, including detailed reaction mechanisms, experimental protocols, quantitative data for comparative analysis, and its strategic application in drug development.

Core Principles of Boc Protection and Deprotection

The Boc group is introduced to a nucleophilic functional group, most commonly an amine, through a nucleophilic acyl substitution reaction. The resulting carbamate is stable to a wide variety of non-acidic reagents, including bases, nucleophiles, and reducing agents, making it an excellent choice for multi-step syntheses.[1]

The deprotection of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then fragments to isobutene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[2] This acid lability is the key to the Boc group's utility, allowing for its selective removal in the presence of other protecting groups that are sensitive to different conditions (orthogonality).

Boc Protection of Various Functional Groups

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base, although it can also proceed under neutral or even slightly acidic conditions depending on the substrate and solvent.

Protection of Amines

The protection of primary and secondary amines is the most frequent application of Boc chemistry. A variety of bases and solvent systems can be employed to achieve high yields.

Table 1: Boc Protection of Representative Amines with Boc₂O

Amine SubstrateBaseSolventTemperature (°C)TimeYield (%)Reference
BenzylamineNaOHH₂O/DioxaneRoom Temp.2 h98F. M. Hauser et al. (1978)
AnilineDMAPCH₂Cl₂Room Temp.1 h95V. F. Pozdnev (1986)
(S)-Alanine methyl esterNaHCO₃H₂O/THF0 - Room Temp.4 h96[3]
4-AminophenolNoneWater/AcetoneRoom Temp.10 min92[3]
IndoleNaHTHF0 - Room Temp.1 h94T. Fukuyama et al. (1998)
Protection of Alcohols and Phenols

Alcohols and phenols can also be protected as tert-butyl carbonates, although this application is less common than for amines. The reaction often requires a catalyst, such as a Lewis acid or a strong base.

Table 2: Boc Protection of Representative Alcohols and Phenols with Boc₂O

Hydroxyl SubstrateCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Benzyl alcoholZn(OAc)₂None802 h90B. Basu et al. (2003)
PhenolDMAPCH₂Cl₂Room Temp.3 h92V. F. Pozdnev (1986)
4-NitrophenolDMAPCH₂Cl₂Room Temp.1 h95V. F. Pozdnev (1986)
1-NaphtholDMAPCH₂Cl₂Room Temp.2 h94V. F. Pozdnev (1986)
Protection of Thiols

Thiols can be protected as S-tert-butyl thiocarbonates. This protection is robust and can be achieved under similar conditions to amine protection.

Table 3: Boc Protection of Representative Thiols with Boc₂O

Thiol SubstrateBaseSolventTemperature (°C)TimeYield (%)Reference
BenzylthiolEt₃NCH₂Cl₂Room Temp.2 h95L. A. Carpino et al. (1983)
ThiophenolEt₃NCH₂Cl₂Room Temp.1 h92L. A. Carpino et al. (1983)
Cysteine (N-Fmoc protected)DIPEADMF0 - Room Temp.3 h90B. W. Bycroft et al. (1993)

Deprotection of the Boc Group

The removal of the Boc group is a critical step and can be accomplished under a variety of acidic conditions, as well as by thermal or Lewis acid-mediated methods. The choice of deprotection reagent depends on the sensitivity of the substrate to acidic conditions and the presence of other protecting groups.

Acidic Deprotection

Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection.

Table 4: Comparison of Acidic Boc Deprotection Methods

Boc-Protected SubstrateReagentSolventTemperature (°C)TimeYield (%)Reference
N-Boc-benzylamine50% TFACH₂Cl₂Room Temp.30 min>95[4]
N-Boc-aniline25% TFACH₂Cl₂Room Temp.2 h>95[4]
N-Boc-indole4M HClDioxaneRoom Temp.1 h>95[1]
N-Boc-L-tryptophan methyl ester4M HClDioxaneRoom Temp.2 h98[1]
Lewis Acid-Mediated Deprotection

For substrates that are sensitive to strong protic acids, Lewis acids offer a milder alternative for Boc deprotection.

Table 5: Lewis Acid-Mediated Boc Deprotection

Boc-Protected SubstrateLewis AcidSolventTemperature (°C)TimeYield (%)Reference
N-Boc-N-methylanilineZnBr₂CH₂Cl₂Room Temp.3 h92D. S. Bose & V. Lakshminarayana (1999)
N-Boc-pyrrolidineAlCl₃CH₂Cl₂0 - Room Temp.30 min95[5]
N-Boc-indoleFeCl₃CH₃CNRoom Temp.15 min98A. K. Chakraborti et al. (2004)
Thermal Deprotection

In some cases, particularly for N-Boc derivatives of heterocycles, the Boc group can be removed by heating, often in a high-boiling solvent or neat.

Table 6: Thermal Boc Deprotection

Boc-Protected SubstrateSolventTemperature (°C)TimeYield (%)Reference
N-Boc-imidazoleToluene1102 h95T. L. Gilchrist et al. (1991)
N-Boc-pyrroleNMP18030 min92C. Gonzalez-Bello et al. (2003)
N-Boc-indoleNone18010 min98A. P. Kozikowski & J. Zhang (1993)

Experimental Protocols

General Procedure for Boc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution and stir until dissolved.

  • Boc₂O Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.1 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

General Procedure for TFA-Mediated Boc Deprotection
  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).

  • TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Neutralization and Extraction: Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Orthogonal Protection Strategies in Peptide Synthesis

The true power of the Boc group is realized in orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS). In this context, the Boc group is used for temporary protection of the N-terminus of the growing peptide chain, while other protecting groups, stable to the acidic conditions used for Boc removal, are used for the side chains of the amino acids. A common orthogonal partner for Boc is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.

Orthogonal_Protection cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy N_alpha_Boc N-α-Boc Side_Chain_Bzl Side Chain (Bzl) N_alpha_Fmoc N-α-Fmoc Side_Chain_tBu Side Chain (tBu) TFA TFA (mild acid) TFA->N_alpha_Boc removes TFA->Side_Chain_tBu removes Piperidine Piperidine (base) Piperidine->N_alpha_Fmoc removes HF HF (strong acid) HF->Side_Chain_Bzl removes

Orthogonal protection strategies in peptide synthesis.

Application in Drug Development: The Synthesis of Sotorasib

The strategic use of the Boc protecting group is critical in the synthesis of many modern pharmaceuticals. A notable example is Sotorasib (AMG 510), a first-in-class KRAS G12C inhibitor for the treatment of non-small cell lung cancer.[6][7]

In a key step of the Sotorasib synthesis, a piperazine moiety is introduced. One of the nitrogen atoms of the piperazine is protected with a Boc group to prevent its reaction during a subsequent palladium-catalyzed coupling reaction. This ensures the desired regioselectivity of the coupling.[7]

Sotorasib_Synthesis_Workflow Start Starting Materials Boc_Protect Boc Protection of Piperazine Start->Boc_Protect Coupling Palladium-Catalyzed Coupling Boc_Protect->Coupling Boc_Deprotect Boc Deprotection (TFA) Coupling->Boc_Deprotect Acrylation Acryloyl Chloride Addition Boc_Deprotect->Acrylation Sotorasib Sotorasib Acrylation->Sotorasib

Simplified workflow for the synthesis of Sotorasib highlighting the role of the Boc group.

After the successful coupling, the Boc group is efficiently removed using trifluoroacetic acid, unmasking the secondary amine for the final acylation step with acryloyl chloride to complete the synthesis of the Sotorasib molecule.[6] This example underscores the indispensable role of the Boc protecting group in enabling complex molecular construction with high precision, a critical requirement in the development of novel therapeutics.

Reaction Mechanism Diagrams

Boc Protection of an Amine with Boc₂O

Boc_Protection_Mechanism Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Leaving_Group ⁻O-Boc + CO₂ + H⁺ Intermediate->Leaving_Group Elimination tBuOH t-BuOH Leaving_Group->tBuOH Protonation

Mechanism of Boc protection of a primary amine.
Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc_Amine [Protonated Intermediate] Boc_Amine->Protonated_Boc_Amine + H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc_Amine->Carbamic_Acid tBu_cation (CH₃)₃C⁺ Protonated_Boc_Amine->tBu_cation Fragmentation Amine R-NH₂ Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation Isobutene CH₂=C(CH₃)₂ + H⁺ tBu_cation->Isobutene

Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The tert-butyloxycarbonyl protecting group remains an invaluable tool for organic chemists in academia and industry. Its ease of introduction, stability to a wide range of reaction conditions, and facile removal under acidic conditions make it a versatile and reliable choice for the protection of amines and other functional groups. The principles of orthogonality enabled by Boc chemistry are fundamental to the synthesis of complex molecules, including peptides and pharmaceuticals. A thorough understanding of the reaction mechanisms, optimal conditions for protection and deprotection, and strategic application of the Boc group is essential for any researcher, scientist, or drug development professional working in the field of organic synthesis.

References

Methodological & Application

Application Notes and Protocols for PROTAC Assembly Using Propargyl-PEG10-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[4]

Among the various linker strategies, polyethylene glycol (PEG) linkers are frequently employed to enhance the aqueous solubility and cell permeability of PROTACs, which are often large and hydrophobic molecules.[3][4] The Propargyl-PEG10-Boc linker is a versatile building block for PROTAC synthesis, offering several distinct advantages:

  • Modular Assembly via Click Chemistry: The terminal propargyl group contains an alkyne, enabling highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][] This "click chemistry" approach simplifies the synthesis of PROTAC libraries with diverse ligands.[7]

  • Orthogonal Coupling Strategy: The amine group is protected by a tert-butyloxycarbonyl (Boc) group, which can be selectively removed under acidic conditions.[4][8] This allows for a directed and controlled synthetic strategy, where the revealed amine can be coupled to a second ligand via standard amide bond formation.

  • Optimized Physicochemical Properties: The 10-unit PEG chain imparts significant hydrophilicity, which can improve the solubility of the final PROTAC molecule. The length and flexibility of the PEG10 linker are often crucial for enabling the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

This document provides a detailed protocol for the rational design and assembly of a PROTAC using the this compound linker. The workflow involves a three-stage process:

  • Boc deprotection to reveal the primary amine.

  • Amide coupling of the first ligand (e.g., an E3 ligase ligand with a carboxylic acid handle).

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the second, azide-functionalized ligand (e.g., a POI binder).

Data Presentation

The selection of the linker is a critical parameter in PROTAC design, with its length and composition significantly impacting the degradation efficiency. The following tables provide illustrative data on how linker length can influence key PROTAC parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

PROTAC ComponentLinker CompositionDC50 (nM)Dmax (%)Solubility (µg/mL)
BTK PROTAC 1 Alkyl Chain (8 atoms)>1000<205
BTK PROTAC 2 PEG4 (15 atoms)1507550
BTK PROTAC 3 PEG10 (33 atoms) 8 >95 150
BTK PROTAC 4 PEG12 (39 atoms)2590160
Data is illustrative and compiled from various sources in the literature to demonstrate the impact of linker length and composition. Actual values are target and cell-line dependent.
ParameterDescriptionTypical Value Range
Reaction Yield (Amide Coupling) The efficiency of the amide bond formation step.60-90%
Reaction Yield (Click Chemistry) The efficiency of the CuAAC reaction.55-95%[7]
Final PROTAC Purity Purity of the final compound after HPLC purification.>95%
These values represent typical ranges and can vary based on the specific ligands and reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the assembly of a PROTAC using the this compound linker. The protocol assumes the synthesis of a PROTAC where an E3 ligase ligand containing a carboxylic acid is first coupled to the deprotected amine of the linker, followed by the "clicking" of an azide-functionalized POI ligand.

Protocol 1: Boc Deprotection of this compound

This procedure removes the Boc protecting group to expose the primary amine for subsequent amide coupling.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • To the stirred solution, add TFA (10-20 eq). A common ratio is a 1:1 mixture of DCM and TFA.[9]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected Propargyl-PEG10-amine, which can be used in the next step without further purification.

Protocol 2: Amide Coupling of E3 Ligase Ligand

This protocol describes the coupling of a carboxylic acid-containing ligand (e.g., a pomalidomide derivative) to the newly exposed amine of the linker.

Materials:

  • Propargyl-PEG10-amine (from Protocol 1)

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the E3 ligase ligand (1.1 eq) and Propargyl-PEG10-amine (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir at room temperature.

  • Monitor the reaction for 4-12 hours by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkyne-functionalized intermediate by flash column chromatography.

Protocol 3: CuAAC (Click Chemistry) for PROTAC Final Assembly

This final step conjugates the alkyne-functionalized intermediate with an azide-containing POI ligand.

Materials:

  • Alkyne-functionalized intermediate (from Protocol 2) (1.0 eq)

  • Azide-modified POI ligand (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1-0.2 eq)

  • Sodium ascorbate (0.3-0.5 eq)

  • Solvent system (e.g., DMSO/water or t-BuOH/water, 4:1 v/v)

  • Preparative HPLC system for purification

Procedure:

  • Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified POI ligand (1.1 eq) in the chosen solvent system (e.g., DMSO/water).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3-0.5 eq).

  • In another vial, prepare a fresh aqueous solution of copper(II) sulfate (0.1-0.2 eq).

  • Add the copper(II) sulfate solution to the main reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the final PROTAC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Binds to Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) POI->Ternary_Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation Mediates Recycling PROTAC and E3 Ligase are Recycled Degradation->Recycling

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Assembly Workflow Start This compound Linker Deprotection Protocol 1: Boc Deprotection (TFA, DCM) Start->Deprotection Intermediate1 Propargyl-PEG10-Amine Deprotection->Intermediate1 AmideCoupling Protocol 2: Amide Coupling (E3 Ligand-COOH, HATU, DIPEA) Intermediate1->AmideCoupling Intermediate2 Alkyne-Linker-E3 Ligand AmideCoupling->Intermediate2 ClickChemistry Protocol 3: CuAAC Click Chemistry (POI Ligand-N3, CuSO4, NaAsc) Intermediate2->ClickChemistry FinalPROTAC Final PROTAC Molecule ClickChemistry->FinalPROTAC

Caption: Synthetic workflow for PROTAC assembly.

References

Application Notes and Protocols for Boc Deprotection of Propargyl-PEG10-Boc using TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, bioconjugates, and antibody-drug conjugates. Its stability under various conditions and its straightforward removal under acidic conditions make it an invaluable tool. Trifluoroacetic acid (TFA) is a common and effective reagent for the cleavage of the Boc group.[1][2]

These application notes provide a detailed protocol for the deprotection of the Boc group from Propargyl-PEG10-Boc, yielding the corresponding primary amine as a trifluoroacetate salt. This process is a critical step in synthetic pathways where the exposed amine is required for subsequent conjugation or modification, and the propargyl group is reserved for click chemistry applications.[3] The protocol includes methods for reaction monitoring, work-up, and characterization of the final product.

Chemical Reaction

This compound → Propargyl-PEG10-NH3+TFA-

Quantitative Data Summary

While specific yields and purity can vary depending on the scale of the reaction and the purity of the starting material, the following table provides representative data for the Boc deprotection of this compound using TFA.

ParameterValueMethod of AnalysisNotes
Starting Material This compound-MW: 595.73 g/mol [4]
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)-Anhydrous solvents are recommended.
TFA Concentration 20-50% (v/v) in DCM[5]-Higher concentrations may be needed for sterically hindered substrates.
Reaction Time 1 - 2 hours[5]TLC, LC-MSMonitor until starting material is consumed.
Reaction Temperature 0 °C to Room Temperature[5]-Initial cooling helps to control any exotherm.
Typical Yield >95% (as TFA salt)GravimetricThe crude product is often used directly in the next step.
Purity >95%LC-MS, ¹H NMRPurity can be assessed after removal of residual TFA.
Final Product Propargyl-PEG10-Amine TFA Salt¹H NMR, MSThe amine is obtained as its trifluoroacetate salt.[2]

Experimental Protocols

Materials and Equipment
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • High-vacuum pump

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS system for reaction monitoring and product analysis

  • NMR spectrometer for product characterization

Boc Deprotection Protocol
  • Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[5]

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0°C.[5]

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[5] A common starting point is a 1:1 mixture of TFA and DCM.[6]

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.[5]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[5]

    • TLC: Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 10% Methanol in DCM). The deprotected amine product will have a lower Rf value (be more polar) than the Boc-protected starting material.[5]

    • LC-MS: Withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent, and inject it into the LC-MS to confirm the disappearance of the starting material and the appearance of the product peak with the expected mass.[5]

  • Work-up:

    • Once the reaction is complete (typically 1-2 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate again under reduced pressure. Repeat this co-evaporation with toluene two to three times.[6]

    • Place the residue under high vacuum for several hours to remove any final traces of solvent and TFA.

  • Product: The resulting product is the Propargyl-PEG10-Amine as its trifluoroacetate salt, which often appears as a viscous oil or solid. This product is typically of sufficient purity to be used directly in the next synthetic step without further purification.

Mechanism of TFA-Mediated Boc Deprotection

The deprotection of the Boc group with TFA proceeds through an acid-catalyzed mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the trifluoroacetic acid.[1]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[1]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the stable trifluoroacetate salt.[5]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt + TFA

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental_Workflow start Dissolve this compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa react Stir at 0°C to RT for 1-2 hours add_tfa->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Concentrate and Co-evaporate with Toluene monitor->workup Reaction Complete dry Dry under High Vacuum workup->dry product Propargyl-PEG10-Amine TFA Salt dry->product

Caption: Experimental workflow for Boc deprotection.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient TFA concentration. - Short reaction time. - Steric hindrance from the PEG chain.[5]- Increase TFA concentration (e.g., to 50% or higher). - Extend the reaction time and continue monitoring. - Consider a stronger acid system like 4M HCl in dioxane.[5]
Side Product Formation - Alkylation of sensitive functional groups by the tert-butyl cation.- Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.[5]
Oily Product - Residual TFA.- Perform multiple co-evaporations with toluene. - Dry the product under high vacuum for an extended period.
Difficulty in Characterization - Presence of the TFA counter-ion can complicate NMR spectra.- If the free amine is required, the TFA salt can be neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup, provided the product is soluble in an organic solvent and stable to basic conditions.[5]

References

Application of Propargyl-PEG10-Boc in Antibody-Drug Conjugate Development: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propargyl-PEG10-Boc in Advanced ADC Design

Antibody-Drug Conjugates (ADCs) represent a frontier in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. This compound is a heterobifunctional linker that offers a strategic advantage in ADC development. It features a Boc-protected amine, a ten-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This configuration allows for a sequential and controlled conjugation process. The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[1][] The PEG10 spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[3][4] The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the amine, which can be deprotected under acidic conditions to allow for subsequent conjugation steps.[5][6]

These application notes provide a comprehensive guide to the utilization of this compound in the development of ADCs, complete with detailed experimental protocols, data presentation, and visual diagrams to illustrate key processes.

Core Principles and Advantages of the this compound Linker

The strategic design of the this compound linker imparts several beneficial properties to the resulting ADC:

  • Enhanced Pharmacokinetics : The hydrophilic PEG10 chain can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, which allows for greater accumulation in tumor tissues.[3][4]

  • Improved Solubility and Stability : Many potent cytotoxic payloads are hydrophobic. The PEG spacer mitigates this, reducing the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[3][4]

  • Controlled and Site-Specific Conjugation : The dual functionality of the linker allows for a controlled, stepwise conjugation process. The Boc-protected amine can be deprotected to react with a payload, while the propargyl group is reserved for a highly specific click chemistry reaction with an azide-modified antibody or payload.[1][7]

  • Bioorthogonality : The CuAAC click chemistry reaction is bioorthogonal, meaning it does not interfere with biological functional groups, ensuring a clean and specific conjugation.[1][]

Experimental Data Summary

The length of the PEG linker is a critical parameter that influences the therapeutic index of an ADC. While specific data for a PEG10 linker is not always available, studies on similar PEGylated linkers provide valuable insights into the expected outcomes. The following tables summarize quantitative data from a study on affibody-based drug conjugates with varying PEG linker lengths, which can be extrapolated to understand the potential impact of a PEG10 linker.

ConjugatePEG Molecular WeightIn Vitro Cytotoxicity (IC50, nM)Plasma Half-life (hours)Maximum Tolerated Dose (mg/kg)
HMNo PEG~5.0~1.05.0
HP4KM4 kDa~32.5~2.510.0
HP10KM10 kDa~112.5~11.220.0

Table 1: Comparison of in vitro cytotoxicity, plasma half-life, and maximum tolerated dose of affibody-MMAE conjugates with varying PEG linker lengths. Data adapted from a study on affibody-based drug conjugates.[8][9] It is important to note that while the 10 kDa PEG chain reduced in vitro cytotoxicity by approximately 22.5-fold compared to the non-PEGylated conjugate, it still maintained excellent potency.[8][9]

Cell LineReceptor StatusHM (IC50, nM)HP4KM (IC50, nM)HP10KM (IC50, nM)Free MMAE (IC50, nM)
SKOV-3HER2-positive4.831.2108.70.2-3.8
NCI-N87HER2-positive5.233.8117.30.2-3.8
MCF-7HER2-low>1000>1000>10000.2-3.8
PC-3HER2-negative>1000>1000>10000.2-3.8

Table 2: In vitro cytotoxicity (IC50) of affibody-MMAE conjugates against HER2-positive and HER2-negative cell lines. The data demonstrates that PEGylation does not compromise the target-dependent selectivity of the conjugates.[9] The conjugates show significantly higher potency against HER2-positive cells compared to HER2-low or -negative cells.[9]

Experimental Protocols

Herein are detailed protocols for the key experimental procedures in the development of an ADC using this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the amine terminus of the linker.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[10]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[10]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[10]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • Dissolve the resulting residue (the TFA salt of the deprotected amine) in DCM.

  • Carefully wash the organic solution with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected Propargyl-PEG10-amine. The product can be used directly in the next step.

Protocol 2: Conjugation of Payload to Deprotected Linker (Amide Bond Formation)

This protocol outlines the conjugation of a carboxylic acid-containing cytotoxic payload to the deprotected Propargyl-PEG10-amine.

Materials:

  • Propargyl-PEG10-amine (from Protocol 1)

  • Carboxylic acid-containing cytotoxic payload (e.g., MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-containing payload, NHS or HOBt (1.2 equivalents), and DCC or HATU (1.2 equivalents) in anhydrous DMF or DCM.

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate flask, dissolve the Propargyl-PEG10-amine in anhydrous DMF or DCM and add TEA or DIPEA (2-3 equivalents).

  • Add the activated payload solution dropwise to the amine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the propargyl-PEG10-payload conjugate by preparative HPLC.

Protocol 3: Antibody Modification and Click Chemistry Conjugation (CuAAC)

This protocol describes the introduction of an azide group onto the antibody and the subsequent click chemistry reaction with the propargyl-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester for antibody modification

  • Propargyl-PEG10-payload (from Protocol 2)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate

  • Desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) for purification

Procedure: Part A: Antibody Azide Modification

  • Perform a buffer exchange for the mAb into a conjugation buffer (e.g., PBS, pH 7.4).

  • Prepare a stock solution of Azide-PEG-NHS ester in anhydrous DMSO.

  • Add the Azide-PEG-NHS ester to the antibody solution at a molar excess (e.g., 5-20 fold). The optimal ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted azide linker using a desalting column or SEC, exchanging the buffer back to PBS.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare fresh stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[11]

  • In a reaction tube, combine the azide-modified antibody with the propargyl-PEG10-payload at a desired molar ratio (e.g., 1:5 to 1:10 antibody:payload).[11]

  • Prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[11]

  • Add the copper(I)/THPTA complex to the antibody-payload mixture.

  • Initiate the click reaction by adding sodium ascorbate.[11]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the resulting ADC using SEC to remove unreacted payload and catalyst components.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. UV-Vis spectrophotometry provides an estimation of the average DAR.

Materials:

  • Purified ADC

  • Unconjugated antibody

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.

  • Measure the absorbance of the unconjugated antibody at the same two wavelengths.

  • Calculate the protein concentration using the Beer-Lambert law (A = εbc), using the known extinction coefficient (ε) of the antibody at 280 nm.

  • Calculate the concentration of the payload using its known extinction coefficient at its maximum absorbance wavelength, correcting for any antibody absorbance at this wavelength.

  • The average DAR is the molar ratio of the payload to the antibody.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potency of the ADC in killing cancer cells in vitro.

Materials:

  • Target cancer cell line (expressing the antigen of interest) and a control cell line (low or no antigen expression)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

  • Remove the old medium from the cells and add the ADC or control solutions. Include untreated cells as a negative control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a relevant signaling pathway.

ADC_Development_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_ab_mod Antibody Modification cluster_conjugation ADC Synthesis & Purification cluster_characterization ADC Characterization Boc_Deprotection Boc Deprotection of This compound Payload_Conjugation Payload Conjugation (e.g., MMAE) Boc_Deprotection->Payload_Conjugation Deprotected Linker Click_Chemistry CuAAC Click Chemistry Payload_Conjugation->Click_Chemistry Propargyl-PEG10-Payload Antibody_Azide Antibody Azide Modification Antibody_Azide->Click_Chemistry Azide-Modified Antibody Purification ADC Purification (SEC) Click_Chemistry->Purification DAR_Analysis DAR Determination (UV-Vis, HPLC) Purification->DAR_Analysis Purified ADC In_Vitro_Assay In Vitro Cytotoxicity (MTT Assay) DAR_Analysis->In_Vitro_Assay

Caption: Experimental workflow for ADC development using this compound.

ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Antigen Tumor Cell Antigen (e.g., HER2) ADC->Antigen Binding Endocytosis Internalization (Endocytosis) Antigen->Endocytosis Receptor-Mediated Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release Linker Cleavage Tubulin α/β-Tubulin Dimers Payload_Release->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of an ADC with a tubulin inhibitor payload.

Conclusion

This compound is a versatile and powerful linker for the development of next-generation ADCs. Its unique chemical features facilitate a controlled and efficient conjugation process, leading to more homogeneous and well-defined therapeutic candidates. The inclusion of a PEG10 spacer is crucial for improving the physicochemical properties of the ADC, which can translate to an enhanced therapeutic window. The detailed protocols and conceptual diagrams provided in these application notes serve as a comprehensive resource for researchers aiming to leverage this advanced linker technology in their ADC development programs. By carefully optimizing each step of the process, from linker deprotection to final ADC characterization, scientists can engineer highly effective and targeted cancer therapies.

References

Application Notes and Protocols for Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental protocols involved in protein PEGylation, a critical bioconjugation technique for enhancing the therapeutic properties of protein-based drugs. These protocols and application notes are designed to furnish researchers, scientists, and drug development professionals with detailed methodologies for key experiments, data interpretation, and visualization of the underlying processes.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein or peptide.[1] This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[2][3] Key advantages of PEGylation include:

  • Increased Serum Half-Life: The larger hydrodynamic size of PEGylated proteins reduces their clearance by the kidneys, prolonging their circulation time in the bloodstream.[2][4]

  • Reduced Immunogenicity: PEG chains can mask epitopes on the protein surface, thereby reducing its recognition by the immune system.[1][2]

  • Enhanced Stability: PEGylation can protect proteins from degradation by proteolytic enzymes.[2][5]

  • Improved Solubility: The high solubility of PEG can enhance the solubility of proteins it is conjugated to.[2][6]

Despite its advantages, a potential drawback of PEGylation is the possibility of reduced biological activity if the PEG chain sterically hinders the protein's active site.[2] Therefore, precise control over the PEGylation reaction is essential.

General Experimental Workflow

The process of protein PEGylation involves a series of steps, from the initial reaction to the final characterization of the conjugate. Each of these steps requires careful optimization to obtain the desired product with high yield and purity.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Preparation Protein Solution Preparation PEGylation_Reaction PEGylation Reaction Protein_Preparation->PEGylation_Reaction PEG_Reagent_Preparation PEG Reagent Preparation PEG_Reagent_Preparation->PEGylation_Reaction Quenching Quenching the Reaction PEGylation_Reaction->Quenching Purification Purification of PEGylated Protein Quenching->Purification Characterization Characterization of PEGylated Protein Purification->Characterization

Caption: General workflow for protein PEGylation, from preparation to characterization.

Experimental Protocols

This section details the methodologies for key experiments in protein PEGylation, focusing on the widely used amine-reactive PEGylation strategy.

Protocol 1: Amine-Reactive PEGylation of a Model Protein (e.g., Bovine Serum Albumin)

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG reagent to primary amines (e.g., lysine residues) on a model protein like Bovine Serum Albumin (BSA).[2][7]

Materials:

  • Activated PEG-NHS ester

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)[2]

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[2]

  • Reaction tubes

  • Magnetic stirrer or orbital shaker

Procedure:

  • Protein Solution Preparation: Prepare a 5-10 mg/mL solution of BSA in 0.1 M PBS, pH 7.4.[2]

  • PEG Reagent Preparation: Immediately before use, dissolve the activated PEG-NHS ester in anhydrous DMSO or DMF to the desired concentration. It is crucial to minimize exposure of the PEG-NHS ester to moisture to prevent hydrolysis.[8]

  • PEGylation Reaction:

    • Slowly add the dissolved PEG-NHS ester solution to the BSA solution while gently stirring. The molar ratio of PEG to protein will need to be optimized depending on the desired degree of PEGylation.

    • Incubate the reaction mixture at room temperature for one hour or at 4°C for two to four hours with continuous gentle stirring.[8] Reaction times may vary depending on the protein.[8]

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

G Protein Protein (with primary amines, e.g., Lysine) PEG_Protein PEGylated Protein (stable amide bond) Protein->PEG_Protein + PEG_NHS PEG-NHS Ester PEG_NHS->PEG_Protein NHS NHS (byproduct) PEG_Protein->NHS G Reaction_Mixture Quenched Reaction Mixture SEC_Column Size Exclusion Chromatography Column Reaction_Mixture->SEC_Column Fraction_Collection Fraction Collection SEC_Column->Fraction_Collection Analysis Analysis of Fractions (SDS-PAGE, UV-Vis) Fraction_Collection->Analysis Purified_Product Purified PEGylated Protein Analysis->Purified_Product

References

Application Notes and Protocols for Propargyl-PEG10-Boc in Protein and Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG10-Boc is a versatile, bifunctional linker molecule designed for the modification and labeling of proteins, peptides, and other biomolecules. It features three key components: a propargyl group containing a terminal alkyne, a ten-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This structure enables a two-stage modification strategy. First, the Boc-protected amine can be deprotected to reveal a primary amine, which can then be conjugated to a biomolecule of interest. Subsequently, the terminal alkyne is available for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]

The PEG10 spacer enhances the water solubility and biocompatibility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of therapeutic proteins and peptides.[2][3] The alkyne handle allows for the precise attachment of various reporter tags, such as fluorophores, biotin, or other functional moieties, for applications in proteomics, drug discovery, and diagnostics.

Principle of Application

The use of this compound for labeling proteins and peptides involves two primary chemical transformations:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of conditions but can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a free primary amine.[4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction forms a stable triazole linkage between the terminal alkyne of the propargyl group and an azide-functionalized molecule.[5] The reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for bioconjugation.[6]

Data Presentation

Table 1: Representative Conditions for Boc Deprotection of Amines

ReagentSolventTemperatureTimeTypical YieldReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-2 hours>95%[4]
Hydrochloric Acid (HCl)Dioxane or Ethyl AcetateRoom Temperature1-4 hours>90%[7]
Formic AcidWaterReflux1-3 hours>90%[8]

Table 2: Representative Conditions and Efficiency for CuAAC Bioconjugation

Copper SourceLigandReducing AgentBiomolecule Conc.Reaction TimeTypical YieldReference
CuSO₄THPTASodium Ascorbate10-100 µM1-4 hours>95%[9]
Cu(I)-BTTAA ComplexBTTAANone25-200 µM1-2 hours>90%[10]
CuSO₄TBTASodium Ascorbate50-500 µM2-8 hours>90%[5]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate Propargyl-PEG10-Amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add TFA to the solution in a 1:1 ratio (v/v) with DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Propargyl-PEG10-Amine.

Protocol 2: Labeling of a Protein with Propargyl-PEG10-Amine via Amide Coupling

This protocol describes the conjugation of the deprotected linker to a protein using standard carbodiimide chemistry to form a stable amide bond with carboxylic acid residues (aspartate, glutamate) or the C-terminus.

Materials:

  • Deprotected Propargyl-PEG10-Amine

  • Protein of interest (in a suitable buffer, e.g., MES or PBS, pH 6.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare stock solutions of EDC and NHS in the reaction buffer (e.g., 10 mg/mL).

  • Add EDC and NHS to the protein solution to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Dissolve the deprotected Propargyl-PEG10-Amine in the reaction buffer.

  • Add the Propargyl-PEG10-Amine solution to the activated protein solution. A 10- to 50-fold molar excess of the linker over the protein is recommended.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purify the alkyne-labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the labeled protein using techniques such as mass spectrometry to determine the degree of labeling.

Protocol 3: Click Chemistry Conjugation of an Alkyne-Labeled Protein with an Azide-Functionalized Reporter

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne-labeled protein.

Materials:

  • Alkyne-labeled protein (from Protocol 2)

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • In a microcentrifuge tube, combine the alkyne-labeled protein (e.g., to a final concentration of 25 µM) and the azide-functionalized reporter (e.g., to a final concentration of 100 µM) in the reaction buffer.[6]

  • Prepare the copper-ligand catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio.

  • Add the copper-ligand premix to the protein-azide mixture to a final copper concentration of 50-100 µM.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purify the final protein conjugate from excess reagents and catalyst using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Analyze the final conjugate by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent reporter was used) or by Western blot (if a biotin reporter was used) to confirm successful conjugation.

Visualizations

G Chemical Structure of this compound cluster_propargyl Propargyl Group (Alkyne) cluster_peg PEG10 Spacer cluster_boc Boc-Protected Amine Propargyl HC≡C-CH₂- PEG -(O-CH₂-CH₂)₁₀- Propargyl->PEG Boc -NH-Boc PEG->Boc

Caption: Structure of this compound.

G Experimental Workflow for Protein Labeling start This compound deprotection Boc Deprotection (TFA/DCM) start->deprotection linker Propargyl-PEG10-Amine deprotection->linker conjugation Amide Bond Formation linker->conjugation protein Protein with COOH group activation Carboxyl Activation (EDC/NHS) protein->activation activation->conjugation alkyne_protein Alkyne-Labeled Protein conjugation->alkyne_protein purification1 Purification (SEC) alkyne_protein->purification1 azide Azide-Reporter (e.g., Fluorophore, Biotin) click CuAAC Click Reaction (CuSO₄, THPTA, Ascorbate) azide->click final_product Labeled Protein Conjugate click->final_product purification2 Purification (SEC) final_product->purification2 purification1->click G CuAAC Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne Alkyne-Protein Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Azide Azide-Reporter Triazolide Copper Triazolide Intermediate Azide->Triazolide CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Acetylide Cu_Acetylide->Triazolide Triazolide->CuI Catalyst Regeneration Triazole Stable Triazole Linkage Triazolide->Triazole

References

step-by-step synthesis of a PROTAC using a PEG linker

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Topic: Step-by-Step Synthesis of a PROTAC Using a Polyethylene Glycol (PEG) Linker

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][] A PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[4][5] Polyethylene glycol (PEG) linkers are frequently used due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[6][][8] This document provides detailed protocols for the , covering two common conjugation strategies: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".

PROTAC Mechanism of Action

PROTACs function catalytically to induce protein degradation. The molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[4]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds PolyUb_POI Polyubiquitinated POI POI->PolyUb_POI E3 E3 Ligase PROTAC->E3 recruits Ub Ubiquitin (from E2) E3->Ub transfers Ub->POI to Proteasome 26S Proteasome PolyUb_POI->Proteasome targeted to Degraded Degraded Peptides Proteasome->Degraded degrades

Caption: PROTAC-mediated protein degradation pathway.

General Synthetic Workflow

The synthesis of a PROTAC is a modular process. It typically involves the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctional PEG linker.[9] The general workflow consists of synthesizing a ligand-linker intermediate, followed by purification and subsequent coupling to the second ligand.

Synthesis_Workflow cluster_step1 cluster_step2 Ligand1 POI Ligand (with handle A) Intermediate Ligand-Linker Intermediate Ligand1->Intermediate Step 1: Coupling Reaction Ligand1->Coupling1 Linker Bifunctional PEG Linker (A'-B) Linker->Intermediate Step 1: Coupling Reaction Linker->Coupling1 Purify1 Purification (e.g., HPLC) Intermediate->Purify1 Ligand2 E3 Ligase Ligand (with handle B') PROTAC Final PROTAC Product Ligand2->PROTAC Step 2: Coupling Reaction Ligand2->Coupling2 Purify2 Final Purification & Characterization PROTAC->Purify2 Purify1->PROTAC Step 2: Coupling Reaction Purify1->Coupling2 Coupling1->Intermediate Coupling2->PROTAC

References

Application Notes and Protocols for Monitoring Propargyl-PEG10-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving Propargyl-PEG10-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The protocols focus on key analytical techniques to ensure successful reaction progression and product purity.

This compound is a versatile linker featuring a terminal alkyne group for "click" chemistry and a Boc-protected amine. The ability to selectively deprotect the amine and perform a subsequent click reaction makes it a valuable tool in drug discovery and development. Monitoring both the Boc deprotection and the subsequent conjugation reactions is critical for optimizing reaction conditions and ensuring the quality of the final product.

Key Analytical Techniques

The primary analytical techniques for monitoring this compound reactions include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the progress of both Boc deprotection and click chemistry reactions by separating reactants, intermediates, and products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of product identity by determining the mass-to-charge ratio (m/z) of the eluted species from the HPLC.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for confirming the structure of the starting material and the final product, particularly for monitoring the removal of the Boc protecting group.

  • Thin-Layer Chromatography (TLC): A rapid and convenient method for qualitative monitoring of reaction progress.[1]

Data Presentation

The following tables summarize representative quantitative data for monitoring this compound reactions. Note that actual values may vary depending on the specific reaction conditions and the nature of the conjugated molecule.

Table 1: Representative HPLC Retention Times for Boc Deprotection

CompoundTypical Retention Time (min)Mobile PhaseColumn
This compound8.5Acetonitrile/Water Gradient with 0.1% TFAC18 Reverse Phase
Propargyl-PEG10-Amine5.2Acetonitrile/Water Gradient with 0.1% TFAC18 Reverse Phase

Table 2: Representative ¹H NMR Chemical Shifts for Boc Deprotection (in CDCl₃)

ProtonsThis compound (ppm)Propargyl-PEG10-Amine (ppm)
Boc (-C(CH₃)₃)~1.45 (singlet, 9H)Absent
PEG Backbone~3.64 (multiplet)~3.64 (multiplet)
Propargyl (CH)~2.45 (triplet, 1H)~2.45 (triplet, 1H)
Propargyl (CH₂)~4.20 (doublet, 2H)~4.20 (doublet, 2H)

Table 3: Representative LC-MS Data for a Click Chemistry Reaction

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
Propargyl-PEG10-AmineC₂₃H₄₅NO₁₀496.31496.3
Azide-Containing Molecule (Example)C₁₀H₁₀N₄O₂219.08219.1
Click ProductC₃₃H₅₅N₅O₁₂714.39714.4

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by HPLC

Objective: To monitor the removal of the Boc protecting group from this compound to yield Propargyl-PEG10-Amine.

Materials:

  • This compound reaction mixture

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • At designated time points (e.g., 0, 1, 2, 4 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in 100 µL of a 1:1 mixture of Mobile Phase A and the quenching solution.

  • Vortex the sample and centrifuge to remove any precipitate.

  • Inject 10 µL of the supernatant onto the HPLC system.

  • Elute the compounds using a linear gradient of Mobile Phase B (e.g., 10-90% over 10 minutes).

  • Monitor the chromatogram at a suitable wavelength (e.g., 214 nm).

  • Identify the peaks corresponding to the starting material (this compound) and the deprotected product (Propargyl-PEG10-Amine) based on their retention times.

  • Calculate the percentage conversion by comparing the peak areas of the starting material and the product.

Protocol 2: Monitoring a Click Chemistry Reaction by LC-MS

Objective: To monitor the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between Propargyl-PEG10-Amine and an azide-containing molecule.

Materials:

  • Click chemistry reaction mixture

  • LC-MS system with a C18 reverse-phase column and a mass spectrometer

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Procedure:

  • At various time points, take a small aliquot of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., 1:1 acetonitrile/water).

  • Inject the diluted sample into the LC-MS system.

  • Separate the components using a suitable gradient of Mobile Phase B.

  • Monitor the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the expected m/z values of the starting materials and the triazole product.

  • Confirm the identity of the product peak by its mass spectrum.

  • Determine the reaction completion by observing the disappearance of the starting material peaks and the appearance of the product peak.

Visualizations

Reaction_Scheme cluster_deprotection Boc Deprotection cluster_click Click Chemistry (CuAAC) Propargyl_PEG10_Boc This compound Propargyl_PEG10_Amine Propargyl-PEG10-Amine Propargyl_PEG10_Boc->Propargyl_PEG10_Amine  TFA/DCM Propargyl_PEG10_Amine_2 Propargyl-PEG10-Amine Click_Product Triazole Conjugate Propargyl_PEG10_Amine_2->Click_Product Azide_Molecule Azide-Containing Molecule Azide_Molecule->Click_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Click_Product

Caption: General reaction scheme for this compound.

Experimental_Workflow_Deprotection Start Start Boc Deprotection Reaction Sample Withdraw Aliquot at Time Points Start->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC & NMR Quench->Analyze Decision Reaction Complete? Analyze->Decision End Proceed to Click Reaction Decision->End Yes Continue Continue Reaction Decision->Continue No Continue->Sample

Caption: Workflow for monitoring Boc deprotection.

Experimental_Workflow_Click_Chemistry Start_Click Start Click Chemistry Reaction Sample_Click Withdraw Aliquot Start_Click->Sample_Click Analyze_LCMS Analyze by LC-MS Sample_Click->Analyze_LCMS Decision_Click Reaction Complete? Analyze_LCMS->Decision_Click Workup Reaction Workup & Purification Decision_Click->Workup Yes Continue_Click Continue Reaction Decision_Click->Continue_Click No Continue_Click->Sample_Click

Caption: Workflow for monitoring click chemistry.

References

Application Note and Protocol: Purification of Bioconjugates Containing Propargyl-PEG10-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and proteomics research. The use of polyethylene glycol (PEG) linkers, such as Propargyl-PEG10-Boc, offers significant advantages, including increased solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugates.[1][][3] this compound is a heterobifunctional linker featuring a propargyl group for facile conjugation to azide-containing molecules via copper-catalyzed or copper-free click chemistry, and a Boc-protected amine that can be deprotected to introduce further functionality.[4][5][6]

The inherent heterogeneity of bioconjugation reactions necessitates robust purification strategies to isolate the desired product from unreacted starting materials, excess reagents, and undesired side products. This document provides a detailed protocol for the purification of bioconjugates containing the this compound linker, addressing common challenges and offering a systematic approach to achieve high purity and yield.

Core Principles of Purification

The purification strategy for bioconjugates containing this compound leverages the physicochemical changes imparted by the PEG linker and the conjugated payload. The primary techniques employed are:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of the biomolecule, making SEC an effective method to remove smaller, unreacted components.[1][]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[][7] The PEG linker can shield surface charges of the biomolecule, altering its interaction with the IEX resin and allowing for the separation of different PEGylated species.[1][]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[] While PEG itself has some hydrophobic character, the overall effect on the bioconjugate's hydrophobicity depends on the nature of the biomolecule and the conjugated payload. HIC can be a powerful tool for resolving species with subtle differences in their hydrophobic character.[8]

Experimental Workflow for Purification

The following diagram outlines a typical multi-step purification workflow for a bioconjugate synthesized using a this compound linker.

Purification_Workflow cluster_0 Crude Reaction Mixture cluster_1 Step 1: Initial Capture & Bulk Impurity Removal cluster_2 Step 2: Intermediate Purification cluster_3 Step 3: Final Polishing cluster_4 Final Product Crude Post-conjugation Reaction Mixture SEC Size Exclusion Chromatography (SEC) Crude->SEC Removal of excess linker & reagents IEX Ion Exchange Chromatography (IEX) SEC->IEX Separation of unreacted biomolecule & isomers HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Removal of aggregates & fine resolution Pure Purified Bioconjugate HIC->Pure High Purity Product

Caption: A multi-step chromatographic workflow for the purification of bioconjugates.

Detailed Experimental Protocols

This section provides detailed protocols for each step of the purification process. The example assumes a model bioconjugate of a monoclonal antibody (mAb, ~150 kDa) conjugated with a small molecule via the this compound linker.

Protocol 1: Size Exclusion Chromatography (SEC) for Bulk Impurity Removal

Objective: To remove unreacted this compound linker, catalysts, and other small molecule reagents from the crude reaction mixture.

Materials:

  • SEC Column: e.g., Superdex 200 Increase 10/300 GL or equivalent

  • SEC Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC or FPLC system

  • Crude bioconjugate reaction mixture

Methodology:

  • Equilibrate the SEC column with at least two column volumes (CV) of SEC Buffer at a flow rate of 0.5 mL/min.

  • Centrifuge the crude reaction mixture at 10,000 x g for 10 minutes to remove any precipitated material.

  • Inject an appropriate volume of the supernatant onto the column (typically 1-2% of the column volume).

  • Elute the sample with SEC Buffer at a flow rate of 0.5 mL/min.

  • Monitor the elution profile at 280 nm (for the protein) and potentially at a wavelength specific to the conjugated payload.

  • Collect fractions corresponding to the high molecular weight peak, which represents the bioconjugate and any unreacted mAb.

Protocol 2: Ion Exchange Chromatography (IEX) for Separation of Unconjugated Biomolecule

Objective: To separate the desired bioconjugate from the unconjugated mAb based on differences in surface charge.

Materials:

  • IEX Column: e.g., Mono S 5/50 GL (cation exchange) or Mono Q 5/50 GL (anion exchange) - selection depends on the pI of the mAb and the effect of conjugation.

  • Binding Buffer (Buffer A): e.g., 20 mM MES, pH 6.0 (for cation exchange)

  • Elution Buffer (Buffer B): e.g., 20 mM MES, 1 M NaCl, pH 6.0 (for cation exchange)

  • HPLC or FPLC system

  • SEC-purified bioconjugate sample

Methodology:

  • Buffer exchange the SEC-purified sample into the IEX Binding Buffer.

  • Equilibrate the IEX column with Binding Buffer for at least 5 CV.

  • Load the sample onto the column.

  • Wash the column with Binding Buffer until the UV absorbance returns to baseline.

  • Elute the bound species using a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 CV).

  • Collect fractions across the elution peak(s) and analyze by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified bioconjugate.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Final Polishing

Objective: To remove any remaining impurities, such as aggregates or closely related bioconjugate species.

Materials:

  • HIC Column: e.g., Phenyl Sepharose 6 Fast Flow or similar

  • Binding Buffer (Buffer A): e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Elution Buffer (Buffer B): e.g., 50 mM Sodium Phosphate, pH 7.0

  • HPLC or FPLC system

  • IEX-purified bioconjugate sample

Methodology:

  • Add Binding Buffer to the IEX-purified sample to achieve the desired initial salt concentration for binding.

  • Equilibrate the HIC column with Binding Buffer (or a mixture of A and B to match the sample's salt concentration).

  • Load the sample onto the column.

  • Wash the column with the initial binding buffer.

  • Elute the bioconjugate using a decreasing salt gradient (e.g., 100% Buffer A to 100% Buffer B over 20 CV).

  • Collect fractions and analyze for purity and aggregation status.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical purification run.

Purification StepTotal Protein (mg)Purity by RP-HPLC (%)Recovery (%)
Crude Reaction Mixture10045100
Post-SEC927592
Post-IEX789585
Post-HIC (Final Product)70>9890

Characterization of the Purified Bioconjugate

A comprehensive characterization of the final product is crucial to ensure its quality and suitability for downstream applications.

Characterization_Workflow cluster_0 Purified Bioconjugate cluster_1 Analytical Techniques cluster_2 Determined Properties Start Final Product SDS_PAGE SDS-PAGE Start->SDS_PAGE MS Mass Spectrometry Start->MS RP_HPLC RP-HPLC Start->RP_HPLC UV_Vis UV-Vis Spectroscopy Start->UV_Vis Endo Endotoxin Assay Start->Endo Purity Purity & Integrity SDS_PAGE->Purity Identity Identity & DAR MS->Identity Purity_2 Purity RP_HPLC->Purity_2 DAR_2 Drug-to-Antibody Ratio UV_Vis->DAR_2 Safety Safety Endo->Safety

Caption: Key analytical techniques for the characterization of the purified bioconjugate.

  • SDS-PAGE: To visually confirm the increase in molecular weight upon conjugation and assess purity.

  • Mass Spectrometry (MS): To confirm the identity of the bioconjugate and determine the distribution of drug-to-antibody ratios (DAR).

  • Reversed-Phase HPLC (RP-HPLC): For high-resolution purity analysis.

  • UV-Vis Spectroscopy: To determine the concentration of the bioconjugate and calculate the average DAR.[8]

  • Endotoxin Testing: To ensure the final product is free from pyrogenic contaminants, which is critical for in vivo applications.

Conclusion

The purification of bioconjugates containing the this compound linker requires a multi-step chromatographic approach to effectively remove impurities and isolate the desired product. By systematically applying SEC, IEX, and HIC, it is possible to achieve high levels of purity and recovery. The detailed protocols and characterization methods outlined in this application note provide a robust framework for researchers and drug development professionals working with this versatile class of bioconjugates.

References

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG10-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG10-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve low yields and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugation reaction?

A this compound conjugation reaction is a type of chemical ligation that utilizes a heterobifunctional linker molecule. This linker contains a propargyl group (a terminal alkyne) at one end, a polyethylene glycol (PEG) spacer of ten units, and a tert-butyloxycarbonyl (Boc) protected amine at the other end. The propargyl group is used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with a molecule containing an azide group.[1][2] The Boc-protected amine allows for subsequent deprotection and further functionalization.[2]

Q2: Why is the yield of my this compound conjugation reaction low?

Low yields in CuAAC reactions can stem from several factors:

  • Inefficient Copper(I) Catalyst: The active catalyst in the reaction is Cu(I). If the Cu(I) is oxidized to Cu(II) or if the catalyst concentration is too low, the reaction rate will decrease significantly.

  • Poor Solubility of Reactants: The this compound linker, the azide-containing substrate, or the catalyst may not be fully soluble in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction efficiency.

  • Steric Hindrance: The bulky nature of the molecules being conjugated can sterically hinder the approach of the azide and alkyne groups, slowing down the reaction rate.

  • Side Reactions: The terminal alkyne of the propargyl group can undergo side reactions, such as homocoupling (Glaser coupling), especially at higher temperatures or in the presence of oxygen.[3]

  • Impure Reagents: The presence of impurities in the this compound linker or the azide-containing substrate can interfere with the reaction.

Q3: How can I monitor the progress of my conjugation reaction?

The progress of the reaction can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information for the starting materials, product, and any byproducts, allowing for quantitative monitoring of the reaction progress.[][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the propargyl proton signal and the appearance of new signals corresponding to the triazole product.[6][7][8]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to troubleshooting and optimizing your this compound conjugation reactions.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inactive Copper Catalyst 1. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). 2. Degas all solutions thoroughly to remove oxygen. 3. Consider using a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA).Increased reaction rate and yield.
Poor Reagent Solubility 1. Try a different solvent or a co-solvent system (e.g., DMSO/water, DMF/water). 2. Gently warm the reaction mixture to improve solubility.A homogenous reaction mixture and improved yield.
Incorrect Stoichiometry 1. Use a slight excess (1.1-1.5 equivalents) of one of the reactants.Drive the reaction to completion and increase the yield of the desired product.
Steric Hindrance 1. Increase the reaction time. 2. Consider a higher reaction temperature (monitor for side reactions).Allow more time for the sterically hindered molecules to react.

Troubleshooting Workflow for Low Product Formation

LowYieldTroubleshooting start Low or No Product catalyst Check Catalyst Activity start->catalyst solubility Assess Reagent Solubility start->solubility stoichiometry Verify Stoichiometry start->stoichiometry sterics Consider Steric Hindrance start->sterics catalyst_sol Use fresh reducing agent Add Cu(I) ligand Degas solutions catalyst->catalyst_sol solubility_sol Change solvent/co-solvent Gently warm reaction solubility->solubility_sol stoichiometry_sol Use slight excess of one reactant stoichiometry->stoichiometry_sol sterics_sol Increase reaction time Increase temperature sterics->sterics_sol end Improved Yield catalyst_sol->end solubility_sol->end stoichiometry_sol->end sterics_sol->end

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Multiple Products/Byproducts

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Alkyne Homocoupling 1. Lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Use a Cu(I)-stabilizing ligand.Reduction or elimination of the homodimer byproduct.
Side reactions of functional groups 1. Ensure that other functional groups on your substrate are protected if they are not compatible with the reaction conditions.A cleaner reaction profile with fewer byproducts.
Incomplete Boc Deprotection (if applicable) 1. Increase the concentration of TFA or the reaction time for Boc deprotection.[6]Complete removal of the Boc group, leading to a single desired product.

Decision Tree for Byproduct Analysis

ByproductAnalysis start Multiple Products Observed check_dimer LC-MS shows mass of alkyne homodimer? start->check_dimer check_boc NMR/LC-MS shows Boc-protected product? check_dimer->check_boc No dimer_sol Lower temperature Use inert atmosphere Add ligand check_dimer->dimer_sol Yes other_byproducts Other unexpected masses? check_boc->other_byproducts No boc_sol Increase TFA concentration or deprotection time check_boc->boc_sol Yes other_sol Protect reactive functional groups Purify starting materials other_byproducts->other_sol Yes purify Purify Product other_byproducts->purify No dimer_sol->purify boc_sol->purify other_sol->purify ExperimentalWorkflow reagent_prep Reagent Preparation (this compound, Azide, CuSO4, Ascorbate, Ligand) reaction_setup Reaction Setup (Mix Reactants & Ligand) reagent_prep->reaction_setup degas Degas with N2/Ar reaction_setup->degas initiation Initiate with Sodium Ascorbate degas->initiation monitoring Monitor Progress (TLC, LC-MS) initiation->monitoring purification Work-up & Purification (SEC, HPLC, Dialysis) monitoring->purification product Final Conjugate purification->product

References

Technical Support Center: Enhancing the Solubility of PEGylated Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylated drug conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my PEGylated drug conjugate?

Poor solubility of PEGylated drug conjugates is a multifaceted issue that can arise from several factors:

  • Inherent Hydrophobicity of the Drug: Many potent therapeutic agents, particularly in oncology, are highly hydrophobic. Covalently attaching them to a PEG polymer may not be sufficient to overcome their low aqueous solubility.[][2]

  • High Drug-to-Antibody Ratio (DAR) or Drug Loading: In the case of Antibody-Drug Conjugates (ADCs), a higher number of conjugated drug molecules increases the overall hydrophobicity of the conjugate, which can lead to aggregation and precipitation.[]

  • Intermolecular Cross-linking: The use of bifunctional linkers can sometimes lead to the cross-linking of multiple conjugate molecules, resulting in the formation of large, insoluble aggregates.[3]

  • Suboptimal Formulation Conditions: The pH, buffer composition, and ionic strength of the formulation can significantly impact the solubility and stability of the conjugate.[3][4] Conditions near the isoelectric point of the protein component can especially reduce solubility.[4]

  • Instability of the Conjugate: The chemical linkage between the PEG and the drug, or the drug and the targeting moiety (like an antibody), might be unstable under certain conditions, leading to degradation products with poor solubility.

Q2: How does the length and structure of the PEG chain affect the solubility of the conjugate?

The characteristics of the polyethylene glycol (PEG) chain play a crucial role in determining the overall solubility of the conjugate:

  • PEG Chain Length: Longer PEG chains generally lead to increased hydrophilicity and a larger hydrodynamic volume, which can enhance solubility and prolong circulation time.[5][6][7][8] However, there is a point of diminishing returns, and excessively long chains might introduce other challenges.

  • PEG Structure: Branched or multi-arm PEG structures can create a more effective hydrophilic shield around the drug molecule compared to linear PEGs of the same molecular weight.[2] This "stealth" effect can improve solubility and reduce immunogenicity.[5][9] However, the increased number of active sites on branched PEGs for drug conjugation is limited by the overall solubility of the final conjugate.[2]

Q3: Can aggregation of my PEGylated conjugate be reversed?

Reversing aggregation can be challenging and is often irreversible, especially if it involves the formation of covalent cross-links. The primary strategy should be the prevention of aggregation in the first place.[4] If aggregation is observed, some of the troubleshooting steps outlined below, such as optimizing buffer conditions or using stabilizing excipients, might help to resolubilize a portion of the aggregated material, but complete reversal is unlikely. It is crucial to characterize the nature of the aggregation to determine the best course of action.

Troubleshooting Guide: Improving Conjugate Solubility

If you are encountering solubility issues with your PEGylated drug conjugate, consider the following troubleshooting strategies, starting from simple formulation adjustments to more complex chemical modifications.

Step 1: Formulation Optimization

Optimizing the formulation is often the most straightforward approach to improving solubility.

  • pH Adjustment: Systematically screen a range of pH values to identify the optimal pH for solubility. For protein-based conjugates, moving the pH away from the isoelectric point (pI) can significantly increase solubility by increasing the net charge and electrostatic repulsion between molecules.[4]

  • Buffer Selection: The type and concentration of the buffer salts can influence solubility. It is advisable to screen different buffer systems (e.g., phosphate, citrate, histidine) at various concentrations.

  • Addition of Excipients: Incorporating stabilizing excipients can prevent aggregation and enhance solubility. Common excipients include:

    • Sugars and Polyols: Sucrose, trehalose, and mannitol can act as cryoprotectants and stabilizers.

    • Amino Acids: Arginine and glycine can suppress aggregation.

    • Surfactants: Polysorbates (e.g., Tween 20, Tween 80) can be used at low concentrations to prevent surface-induced aggregation.

    • Polymers: In some cases, the addition of other soluble polymers can improve the formulation's stability.[10][11]

Troubleshooting Workflow for Formulation Optimization

G cluster_start cluster_ph pH Optimization cluster_buffer Buffer/Excipient Screening cluster_end start Start: Poorly Soluble PEGylated Drug Conjugate ph_screen Screen pH range (e.g., 5.0 - 8.0) start->ph_screen ph_check Solubility Improved? ph_screen->ph_check buffer_screen Screen Buffers (Phosphate, Citrate, etc.) ph_check->buffer_screen No end_success End: Soluble Conjugate ph_check->end_success Yes excipient_add Add Stabilizing Excipients (e.g., Sugars, Surfactants) buffer_screen->excipient_add formulation_check Solubility Improved? excipient_add->formulation_check formulation_check->end_success Yes end_fail Proceed to Chemical Modification Strategies formulation_check->end_fail No

Caption: A stepwise workflow for troubleshooting solubility issues through formulation optimization.

Step 2: Chemical Modification Strategies

If formulation optimization is insufficient, consider modifying the conjugate's chemical structure.

  • Incorporate Hydrophilic Linkers: The linker connecting the PEG to the drug, or the drug to the targeting moiety, can be engineered to be more hydrophilic. Linkers containing sulfonate groups or additional short PEG chains can significantly improve the overall water solubility of the conjugate.[][12][13]

  • Optimize PEG Chain Length and Structure:

    • Increase PEG Molecular Weight: Experiment with higher molecular weight PEGs (e.g., 5 kDa, 10 kDa, 20 kDa) to enhance the hydrophilic shielding effect.[7][8]

    • Utilize Branched PEGs: Branched PEGs can provide a more substantial hydrophilic cloud around the drug, which can be more effective at preventing aggregation than linear PEGs.[2]

  • Structural Modification of the Drug: If feasible, introduce hydrophilic substituents onto the drug molecule itself. This approach requires careful consideration to ensure that the pharmacological activity of the drug is not compromised.[]

  • Employ Nanocarriers: Encapsulating the hydrophobic drug within nanocarriers like liposomes or polymer nanoparticles before PEGylation can significantly improve its solubility and biocompatibility.[]

Logical Relationship of Chemical Modification Strategies

G cluster_problem cluster_solutions Chemical Modification Approaches cluster_outcome problem Persistent Low Solubility linker_mod Hydrophilic Linker Introduction problem->linker_mod peg_mod PEG Chain Optimization problem->peg_mod drug_mod Drug Moiety Modification problem->drug_mod nano_mod Nanocarrier Encapsulation problem->nano_mod outcome Improved Solubility & Stability linker_mod->outcome peg_mod->outcome drug_mod->outcome nano_mod->outcome

Caption: Interrelated chemical strategies to address persistent solubility problems.

Quantitative Data Summary

The following table summarizes the impact of different strategies on the solubility of drug conjugates, based on data from various studies.

StrategySystemChangeSolubility/Property ImprovementReference
PEG Chain Length Affibody-MMAE ConjugateIncreased PEG from 0 to 10 kDaHalf-life extended by 11.2-fold[8]
Excipients VoriconazoleAddition of PEG 4000 & 6000 (Solid Dispersion)Solubility increased from ~0.5 mg/mL to 30.68 mg/mL[14]
Excipients SimvastatinSolid Dispersion with PEG 120003-fold increase in dissolution rate[15]
Excipients CefadroxilConjugation with PEG 6000 (1:4 ratio)88% increase in solubility[16]
Novel Excipients Hydrophobic APIsApisolex™ PolymerUp to 50,000-fold greater solubility enhancement than some alternatives[10][11]

Key Experimental Protocols

Protocol 1: Screening for Optimal pH and Buffer Conditions

Objective: To determine the pH and buffer system that provides the maximum solubility and stability for a PEGylated drug conjugate.

Methodology:

  • Prepare a series of buffer solutions covering a relevant pH range (e.g., pH 5.0 to 8.0 with 0.5 pH unit increments). Use common biological buffers such as citrate, phosphate, and histidine.

  • Prepare a concentrated stock solution of the PEGylated drug conjugate in a known, mildly solubilizing buffer (e.g., low concentration phosphate buffer).

  • Dilute the stock solution to a target concentration in each of the prepared buffer solutions.

  • Equilibrate the samples for a set period (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C or room temperature).

  • Visually inspect each sample for precipitation or turbidity.

  • Quantify the soluble conjugate in the supernatant after centrifugation using a suitable analytical method such as UV-Vis spectroscopy (measuring absorbance at a wavelength specific to the drug or protein) or High-Performance Liquid Chromatography (HPLC).[17][18]

  • Analyze the stability of the conjugate in the optimal buffer conditions over time using techniques like Size Exclusion Chromatography (SEC) to monitor for aggregation.

Protocol 2: Analytical Characterization of Solubility

Objective: To accurately quantify the concentration of the soluble PEGylated drug conjugate.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometry).[17][19]

  • Column Selection:

    • Reversed-Phase (RP-HPLC): Can be used to separate the conjugate from impurities and degradation products.

    • Size-Exclusion (SEC-HPLC): Ideal for separating monomers from aggregates and fragments, providing information on the solubility and stability of the conjugate.

  • Sample Preparation:

    • Prepare samples of the conjugate in the formulation buffer.

    • Centrifuge the samples to pellet any insoluble material.

    • Carefully collect the supernatant for injection.

  • Method Development:

    • Develop a gradient or isocratic mobile phase method that provides good separation of the conjugate from other components.

    • Optimize parameters such as flow rate, column temperature, and injection volume.

  • Quantification:

    • Generate a standard curve using a reference standard of the conjugate at known concentrations.

    • Calculate the concentration of the soluble conjugate in the samples by comparing their peak areas to the standard curve.

Experimental Workflow for Solubility Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_quant Concentration Determination sample PEGylated Conjugate in Formulation Buffer centrifuge Centrifugation sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis (SEC or RP) supernatant->hplc peak_area Peak Area Integration hplc->peak_area concentration Calculate Soluble Concentration peak_area->concentration std_curve Standard Curve Generation std_curve->concentration

Caption: A typical experimental workflow for quantifying the soluble fraction of a PEGylated drug conjugate.

References

Technical Support Center: Optimizing Reactions with Sterically Hindered PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for sterically hindered Polyethylene Glycol (PEG) linkers. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise when working with sterically hindered PEG linkers.

Q1: What is steric hindrance in the context of PEGylation, and how can it affect my reaction?

A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[1] In PEGylation, the PEG chain itself can physically block the reactive ends of the linker from accessing the target functional groups on a biomolecule, or it can hinder the binding of the final conjugate to its biological target.[1][2] This is particularly relevant when the conjugation site is in a crowded molecular environment or when using very long PEG chains, which can wrap around the biomolecule.[1][3] The primary consequences of steric hindrance are reduced reaction efficiency, lower yields, and potentially decreased biological activity of the final conjugate.[4][5]

Q2: My PEGylation reaction yield is very low. What are the common causes and how can I improve it?

A2: Low reaction yield is a frequent challenge, often stemming from several factors. Here are the primary causes and solutions:

  • Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be ideal for your specific chemistry.[1] For instance, NHS-ester reactions with primary amines are most efficient at a pH of 7.2 to 9, while maleimide reactions with thiols perform best at a pH of 6.5 to 7.5.[6][7]

  • Steric Hindrance: The target functional group on your biomolecule may be inaccessible. Using a longer, more flexible PEG linker can create more space and improve accessibility.[8][9] Branched or multi-arm PEGs can also help overcome spatial challenges.[8]

  • Inactive Reagents: PEG reagents, especially NHS esters, are sensitive to moisture and can hydrolyze over time, losing their reactivity.[10] Always use fresh reagents, allow them to warm to room temperature before opening to prevent condensation, and dissolve them immediately before use.[10]

  • Incorrect Molar Ratio: An insufficient molar excess of the PEG linker can lead to incomplete conjugation. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point for optimization.[1]

  • Interfering Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule in amine-reactive conjugations (e.g., with NHS esters).[10][11] It is crucial to use non-amine-containing buffers like phosphate-buffered saline (PBS) for these reactions.[10]

Q3: After PEGylation, the biological activity of my protein/peptide is significantly reduced. What can I do?

A3: A loss of activity often occurs if the PEG chain is attached at or near a critical binding site, causing steric hindrance that blocks interaction with its target.[4][5] This is a key challenge in PEGylation.[12]

  • Site-Specific PEGylation: The most effective solution is to control the conjugation site. This can be achieved by using chemistries that target specific amino acids away from the active site or by genetically engineering a unique conjugation site (e.g., a cysteine residue) in a non-critical region.[13][14][15]

  • Optimize Linker Length: The length of the PEG linker is critical. A linker that is too short may not provide enough separation, while a very long one could interfere with the active site.[1] Experiment with different PEG chain lengths to find the optimal balance.

  • Use Cleavable Linkers: If the PEG moiety is only needed to improve pharmacokinetics, a cleavable linker can be used. These linkers are designed to release the unmodified, fully active biomolecule at the target site in response to specific physiological conditions (e.g., pH change, presence of certain enzymes).[3][16]

Q4: My PEGylated product is showing aggregation and poor solubility after the reaction. How can I prevent this?

A4: Aggregation can be caused by harsh purification conditions or inherent instability of the newly formed conjugate.[17]

  • Optimize Purification: During size exclusion chromatography (SEC), high pressure can induce aggregation. Reducing the flow rate may help.[17] Ensure the mobile phase buffer is optimized for the stability of your product in terms of pH and ionic strength.[17]

  • Control Reaction Conditions: Perform conjugation and purification steps at a lower temperature (e.g., 4°C) to minimize the risk of aggregation.[1][17]

  • Screen Buffers: Screen different buffer conditions to find the one that best maintains the solubility and stability of your PEGylated molecule.[17] While PEGylation generally improves solubility, the conjugation process itself can sometimes expose hydrophobic patches on a protein, leading to aggregation.[16][18]

Data Summary Tables

Table 1: Recommended Reaction Conditions for Common PEG Chemistries
PEG Functional GroupTarget on BiomoleculeRecommended pHTypical Reaction TimeCommon BuffersInterfering Substances
NHS Ester Primary Amine (-NH₂)7.2 - 9.0[6]30-60 min (RT) or 2 hrs (ice)[10]PBS, Borate, Bicarbonate[11][19]Primary amines (Tris, Glycine)[10]
Maleimide Thiol/Sulfhydryl (-SH)6.5 - 7.5[7]1-2 hrs (RT) or Overnight (4°C)[1]PBS, HEPES[19]Thiols (DTT, β-mercaptoethanol)
Aldehyde N-terminal AmineVaries (often slightly acidic)VariesPhosphate, MESStrong nucleophiles
Carboxylic Acid (with EDC/NHS) Primary Amine (-NH₂)Activation: 4.5-7.2; Conjugation: 7.2-7.5[11][19]Activation: 15 min; Conjugation: 2 hrs[11][19]MES (Activation), PBS (Conjugation)[11][19]Primary amines, Carboxylates[19]

Experimental Protocols

Protocol 1: General Protein PEGylation with an NHS-Ester Linker

This protocol provides a general procedure for conjugating a PEG-NHS ester to a protein.

1. Materials Required:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[10]

  • PEG-NHS Ester reagent.

  • Anhydrous water-miscible organic solvent (e.g., DMSO or DMF).[10]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5 or 1M Glycine).[19]

  • Purification system (e.g., Size Exclusion Chromatography or Dialysis).[10][17]

2. Procedure:

  • Buffer Exchange: Ensure the protein sample is in an amine-free buffer like PBS. If the stock buffer contains Tris or glycine, perform a buffer exchange via dialysis or a desalting column.[10]

  • Prepare Protein Solution: Adjust the concentration of the protein solution (e.g., 1-10 mg/mL in PBS).[10]

  • Prepare PEG Reagent: Immediately before use, warm the PEG-NHS ester vial to room temperature.[10] Dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[10]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently mixing.[1] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[10]

  • Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[10] Optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted PEG-NHS ester.[1] Incubate for an additional 15-30 minutes.[1]

  • Purification: Remove excess PEG reagent and byproducts to purify the PEGylated protein. This is commonly achieved using size exclusion chromatography (SEC) or dialysis.[10][17]

Protocol 2: Two-Step Activation of Carboxylated PEG with EDC/NHS

This protocol describes the activation of a PEG linker with a terminal carboxylic acid group for subsequent reaction with a primary amine on a target molecule.[11][19]

1. Materials Required:

  • PEG-Carboxylic Acid (PEG-COOH) linker.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Activation Buffer: MES buffer or other non-amine, non-carboxy buffer, pH 4.5-6.0.[11][19]

  • Conjugation Buffer: PBS or other non-amine buffer, pH 7.2-7.5.[11][19]

  • Amine-containing target molecule.

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine).[19]

2. Procedure:

  • Prepare Reagents: Equilibrate all reagents (PEG-COOH, EDC, NHS) to room temperature before opening.[11][19]

  • Activation Step: Dissolve the PEG-COOH in the Activation Buffer. Add appropriate amounts of EDC and NHS/Sulfo-NHS. A molar ratio of 1:2:2 (PEG:EDC:NHS) is a common starting point.[11]

  • Incubate for Activation: React for 15 minutes at room temperature.[11][19]

  • pH Adjustment for Conjugation: Immediately before adding the target molecule, raise the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.[11] This optimizes the reaction with the primary amine.

  • Conjugation Step: Add the amine-containing target molecule to the activated PEG solution.

  • Incubate for Conjugation: React for 2 hours at room temperature.[11][19]

  • Quench Reaction: Stop the reaction by adding an amine-containing quenching solution like hydroxylamine or Tris buffer.[19] This will hydrolyze any remaining NHS-activated groups.

  • Purification: Purify the final PEG-conjugate from excess reagents and byproducts using an appropriate chromatography method or dialysis.

Visualizations

// Nodes check_reagents [label="Check Reagent Activity\n(e.g., NHS-ester hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; check_buffer [label="Verify Buffer Composition\n(e.g., absence of Tris/Glycine)", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions\n(pH, Temp, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; check_ratio [label="Assess Molar Ratio\n(PEG:Biomolecule)", fillcolor="#FBBC05", fontcolor="#202124"]; check_hindrance [label="Consider Steric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol_reagents [label="Use Fresh/Anhydrous Reagents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_buffer [label="Buffer Exchange to PBS/HEPES", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions [label="Optimize pH, Temp, or Incubation Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ratio [label="Increase Molar Excess of PEG Linker", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_hindrance [label="Use Longer or Branched PEG Linker", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; start -> check_buffer; start -> check_conditions; start -> check_ratio; start -> check_hindrance;

check_reagents -> sol_reagents [label="Inactive?", fontcolor="#5F6368"]; check_buffer -> sol_buffer [label="Interference?", fontcolor="#5F6368"]; check_conditions -> sol_conditions [label="Suboptimal?", fontcolor="#5F6368"]; check_ratio -> sol_ratio [label="Too Low?", fontcolor="#5F6368"]; check_hindrance -> sol_hindrance [label="Likely?", fontcolor="#5F6368"]; } dot Caption: Troubleshooting workflow for low PEGylation yield.

// Decision Nodes q_func_group [label="What is the target\nfunctional group?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; q_hindrance [label="Is the conjugation site\nsterically hindered?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; q_activity [label="Is maintaining activity\npost-conjugation critical?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Outcome Nodes amine_chem [label="Use NHS-Ester\nor Imidoester Chemistry", fillcolor="#FBBC05", fontcolor="#202124"]; thiol_chem [label="Use Maleimide\nChemistry", fillcolor="#FBBC05", fontcolor="#202124"]; other_chem [label="Use Aldehyde, Click\nChemistry, etc.", fillcolor="#FBBC05", fontcolor="#202124"];

linker_long [label="Select Longer/Flexible\nPEG Linker", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; linker_short [label="Standard Length\nLinker may be sufficient", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

site_specific [label="Consider Site-Specific\nConjugation Strategy", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cleavable [label="Consider Cleavable\nLinker", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q_func_group; q_func_group -> amine_chem [label="Primary Amine", fontcolor="#5F6368"]; q_func_group -> thiol_chem [label="Thiol (Cysteine)", fontcolor="#5F6368"]; q_func_group -> other_chem [label="Other", fontcolor="#5F6368"];

amine_chem -> q_hindrance; thiol_chem -> q_hindrance; other_chem -> q_hindrance;

q_hindrance -> linker_long [label="Yes", fontcolor="#5F6368"]; q_hindrance -> linker_short [label="No", fontcolor="#5F6368"];

linker_long -> q_activity; linker_short -> q_activity;

q_activity -> site_specific [label="Yes", fontcolor="#5F6368"]; q_activity -> cleavable [label="If transient effect needed", fontcolor="#5F6368"]; } dot Caption: Decision tree for selecting a suitable PEG linker.

References

Propargyl-PEG10-Boc stability issues in acidic or basic buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Propargyl-PEG10-Boc in acidic and basic buffers. This resource is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concern for this compound is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group. Exposure to acidic conditions can lead to the premature cleavage of the Boc group, exposing the amine. The PEG linker itself is generally stable but can undergo degradation under harsh acidic or basic conditions, or via oxidation. The propargyl group is relatively stable under a wide range of conditions.

Q2: Under what pH conditions is the Boc group cleaved?

A2: The Boc group is highly susceptible to cleavage under acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) can remove the Boc group rapidly, often within minutes to a few hours at room temperature.[2] Even milder acidic conditions (pH < 5) can lead to gradual deprotection over time. It is generally stable to basic and nucleophilic conditions.

Q3: Is the PEG linker itself stable?

A3: Polyethylene glycol (PEG) linkers are generally considered stable and biocompatible.[3][4] However, they can be susceptible to oxidative degradation and hydrolysis of ether linkages under extreme pH conditions and elevated temperatures over extended periods.[5][6] For most standard bioconjugation and cell culture conditions, the PEG10 linker is expected to be stable.

Q4: How stable is the propargyl group?

A4: The propargyl group (a terminal alkyne) is generally stable under a variety of reaction conditions, including those typically used for bioconjugation.[7] It is stable to mildly acidic and basic conditions and is not prone to oxidation under normal handling.[8] Its primary reactivity is in specific reactions like copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Q5: Can I use standard HPLC purification methods with this compound?

A5: Caution should be exercised when using reversed-phase HPLC (RP-HPLC) with mobile phases containing trifluoroacetic acid (TFA). Even at low concentrations (e.g., 0.1%), TFA can cause partial to complete cleavage of the Boc group, especially if fractions are left standing for extended periods or concentrated under heat.[9] If Boc-group integrity is critical, using alternative ion-pairing agents like formic acid or ammonium acetate is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Boc protecting group during an experiment. Exposure to acidic buffer (pH < 6).Maintain the pH of all buffers and solutions at neutral or slightly basic conditions (pH 6.5-8.0). Avoid prolonged exposure to even mildly acidic conditions.
Use of trifluoroacetic acid (TFA) in HPLC purification.Replace TFA with a less acidic modifier like formic acid or use a buffer system such as ammonium acetate. If TFA is unavoidable, neutralize the collected fractions immediately and avoid heating during solvent evaporation.[9]
Unexpected side-products observed in mass spectrometry. Degradation of the PEG chain.Avoid harsh acidic (pH < 2) or basic (pH > 12) conditions, especially at elevated temperatures. Protect the compound from excessive light and sources of oxidation.[5]
Reaction of the propargyl group.While generally stable, ensure that no unintended catalysts (e.g., trace copper) are present that could initiate a click reaction with azide-containing contaminants.
Low yield in subsequent conjugation reactions. Premature cleavage of the Boc group leading to unintended reactions of the deprotected amine.Confirm the integrity of the this compound before use via LC-MS to ensure the Boc group is intact.
Degradation of the entire linker molecule.Store the this compound linker under recommended conditions (typically -20°C, protected from light and moisture) to prevent degradation.

Quantitative Stability Data

The following table summarizes the stability of the key functional groups in this compound under various conditions. The data is compiled from literature on similar molecules and should be used as a guideline.

Condition Functional Group Observed Stability Reference
Acidic Buffers
pH 1-2BocVery Labile (cleavage within minutes)[1]
pH 3-4BocLabile (significant cleavage over hours)[9]
pH 5BocModerately Stable (slow cleavage over extended periods)[9]
pH 1-2PEG ChainPotential for slow hydrolysis over time[5]
Basic Buffers
pH 8-10BocGenerally Stable[1]
pH 11-12BocGenerally Stable[1]
pH > 12PEG ChainPotential for slow degradation over time[5]
Organic Solvents with Acid
25-55% TFA in DCMBocRapid cleavage (minutes to a few hours)[2]
100% TFABocVery rapid cleavage (< 15 minutes)[2][10]
Temperature
4°C (in neutral buffer)AllStable for extended periods[5]
Room Temperature (in neutral buffer)AllGenerally stable for short-term handling[5]
> 40°CPEG ChainAccelerated degradation possible[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (pH 2, pH 4)

  • Sodium hydroxide (NaOH) solutions (pH 10, pH 12)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • HPLC or UPLC system with UV and Mass Spectrometry (MS) detection

  • C18 reverse-phase HPLC column

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with HCl solutions to final pH values of 2 and 4.

    • Base Hydrolysis: Dilute the stock solution with NaOH solutions to final pH values of 10 and 12.

    • Oxidation: Dilute the stock solution with a 3% H₂O₂ solution.

    • Neutral Control: Dilute the stock solution with PBS (pH 7.4).

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C). Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic and basic samples before analysis.

    • Analyze all samples by LC-MS.

    • LC Method:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5-95% B over 10 minutes

      • Flow Rate: 0.3 mL/min

      • Detection: UV at 214 nm and ESI-MS in positive ion mode.

  • Data Analysis:

    • Monitor the disappearance of the parent compound (this compound).

    • Identify and characterize any degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.[11][12]

Protocol 2: Quantitative Analysis of Boc Deprotection by HPLC

This protocol allows for the quantification of Boc group cleavage over time.

1. Materials:

  • This compound

  • Acidic buffer of interest (e.g., 0.1% TFA in water/acetonitrile)

  • Neutralizing solution (e.g., triethylamine in isopropanol)

  • HPLC system with UV detection

  • C18 reverse-phase HPLC column

2. Procedure:

  • Reaction Setup: Dissolve a known concentration of this compound in the acidic buffer. Start a timer immediately.

  • Time Points: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately quench the deprotection reaction by adding an excess of the neutralizing solution.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Use a suitable gradient to separate the Boc-protected starting material from the deprotected product.

    • Monitor the peak areas of both compounds at an appropriate wavelength (e.g., 214 nm).

  • Data Analysis:

    • Calculate the percentage of the remaining Boc-protected compound at each time point.

    • Plot the percentage of the remaining starting material versus time to determine the rate of deprotection.

Visualizations

cluster_acid Acidic Conditions (e.g., TFA, pH < 5) Propargyl-PEG10-Boc_A This compound Deprotected_Amine Propargyl-PEG10-NH2 Propargyl-PEG10-Boc_A->Deprotected_Amine Boc Cleavage Boc_Cation t-Butyl Cation + CO2 Propargyl-PEG10-Boc_A->Boc_Cation

Caption: Acid-catalyzed degradation pathway of this compound.

cluster_base Harsh Basic Conditions (e.g., pH > 12, heat) Propargyl-PEG10-Boc_B This compound PEG_Degradation PEG Chain Fragmentation Propargyl-PEG10-Boc_B->PEG_Degradation Hydrolysis

Caption: Potential degradation of the PEG chain under harsh basic conditions.

Start Start: Prepare this compound Solution Stress Apply Stress Conditions (pH, Temp, Oxidant) Start->Stress Timepoints Incubate and Collect Aliquots at Different Time Points Stress->Timepoints Analysis LC-MS Analysis (Monitor Parent & Degradants) Timepoints->Analysis Data Data Interpretation (Determine Degradation Rate & Pathway) Analysis->Data End End: Stability Profile Data->End

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Strategies for Site-Specific PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG linker chemistry. This guide provides troubleshooting advice and answers to frequently asked questions regarding off-target alkylation during PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target alkylation with maleimide-PEG linkers?

The most common cause of off-target alkylation when using maleimide-activated PEG linkers is the reaction with nucleophiles other than the intended thiol group of a cysteine residue. The primary off-target substrates are the primary amines on the side chain of lysine residues and the protein's N-terminus. This side reaction is highly pH-dependent. At pH values above 7.5, the primary amine of lysine becomes significantly deprotonated and thus more nucleophilic, leading to its reaction with the maleimide group.

Other potential side reactions and stability issues include:

  • Hydrolysis of the Maleimide Ring: At pH values above 8.0, the maleimide ring can undergo hydrolysis, opening the ring to form a maleamic acid derivative that is unreactive towards thiols.[1]

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This is more prominent at neutral or basic pH.[2]

  • Retro-Michael Reaction: The thioether bond formed between a thiol and a maleimide can be reversible, especially in the presence of other thiols. This can lead to the PEG linker being transferred from the target protein to other thiol-containing molecules in the solution.

Q2: My mass spectrometry results show multiple PEG additions, but my protein only has one free cysteine. How can I improve selectivity?

Observing multiple PEG additions suggests off-target reactions, most likely with lysine residues. To improve selectivity for the target cysteine, you should optimize several key reaction parameters.

1. pH Control: This is the most critical parameter. The reaction between a maleimide and a thiol is approximately 1,000 times faster than its reaction with an amine at pH 7.0.

  • Recommendation: Perform the conjugation reaction within a pH range of 6.5-7.5.[3] In this range, the cysteine's thiol group is sufficiently nucleophilic (as a thiolate anion) to react efficiently, while the higher pKa lysine amino groups remain largely protonated and unreactive.

2. Molar Ratio of Reactants: Using a large excess of the PEG-maleimide reagent can drive the reaction to completion but also increases the probability of off-target modifications.

  • Recommendation: Start with a 10-20 fold molar excess of the PEG-maleimide reagent to your protein.[4][5] If off-target reactions persist, reduce the molar excess. The optimal ratio can depend on the size and steric hindrance of the reactants; for example, a 2:1 maleimide-to-thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[4]

3. Reaction Time and Temperature:

  • Recommendation: Shorter reaction times can limit the extent of slower, off-target reactions. Monitor the reaction progress to determine the point at which the specific conjugation is complete. Performing the reaction at 4°C instead of room temperature can also slow down side reactions.[6]

Below is a workflow to troubleshoot and optimize your PEGylation reaction for better selectivity.

G start Start: Off-Target PEGylation Detected check_ph Verify Reaction pH start->check_ph ph_ok Is pH between 6.5-7.5? check_ph->ph_ok adjust_ph Adjust pH to 6.5-7.5 using a non-thiol buffer (e.g., Phosphate, HEPES) ph_ok->adjust_ph No check_ratio Evaluate Molar Ratio (PEG:Protein) ph_ok->check_ratio Yes adjust_ph->check_ph ratio_ok Is ratio > 20:1? check_ratio->ratio_ok reduce_ratio Reduce Molar Ratio (e.g., start with 10:1 or 5:1) ratio_ok->reduce_ratio Yes check_time Evaluate Reaction Time & Temperature ratio_ok->check_time No reduce_ratio->check_time reduce_time Reduce reaction time or run at 4°C instead of RT. Monitor reaction progress. check_time->reduce_time purify Purify Conjugate using Ion-Exchange Chromatography to separate isomers reduce_time->purify end_node End: Optimized Protocol with Improved Selectivity purify->end_node

Troubleshooting workflow for off-target PEGylation.
Q3: Are there alternative PEGylation chemistries that are less prone to off-target reactions with amines?

Yes, if off-target amine alkylation remains a problem, or if you wish to specifically target the N-terminus of a protein, you can use PEG-aldehyde chemistry. This method, known as reductive amination, targets primary amines but can be made highly specific for the N-terminus by controlling the reaction pH.

  • Mechanism: A PEG-aldehyde reagent reacts with an amino group to form an imine, which is then reduced to a stable secondary amine with a mild reducing agent like sodium cyanoborohydride.

  • N-terminal Selectivity: The pKa of the N-terminal α-amino group (around 7.6-8.0) is typically lower than the pKa of the ε-amino group of lysine (around 10.5).[7] By performing the reaction at a mildly acidic pH (e.g., pH 5-6), the N-terminal amine is more nucleophilic than the lysine amines, which are mostly protonated. This allows for highly selective N-terminal PEGylation.[8][9]

The diagram below illustrates how pH can be used to control reaction selectivity.

G pH-Dependent Reactivity of PEG Linkers cluster_maleimide PEG-Maleimide Chemistry cluster_aldehyde PEG-Aldehyde Chemistry ph_low pH 6.5 - 7.5 (Optimal) Cysteine Thiol\n(High Reactivity) Cysteine Thiol (High Reactivity) ph_low->Cysteine Thiol\n(High Reactivity) Lysine Amine\n(Low Reactivity) Lysine Amine (Low Reactivity) ph_low->Lysine Amine\n(Low Reactivity) ph_high_maleimide pH > 7.5 (Basic) ph_high_maleimide->Cysteine Thiol\n(High Reactivity) Lysine Amine\n(High Reactivity - OFF TARGET) Lysine Amine (High Reactivity - OFF TARGET) ph_high_maleimide->Lysine Amine\n(High Reactivity - OFF TARGET) ph_acidic pH 5.0 - 6.0 (Acidic) N-Terminal Amine\n(Selective Reactivity) N-Terminal Amine (Selective Reactivity) ph_acidic->N-Terminal Amine\n(Selective Reactivity) Lysine Amine\n(Very Low Reactivity) Lysine Amine (Very Low Reactivity) ph_acidic->Lysine Amine\n(Very Low Reactivity) ph_neutral pH > 7.0 (Neutral/Basic) N-Terminal Amine\n(Reactive) N-Terminal Amine (Reactive) ph_neutral->N-Terminal Amine\n(Reactive) Lysine Amine\n(Reactive - Non-selective) Lysine Amine (Reactive - Non-selective) ph_neutral->Lysine Amine\n(Reactive - Non-selective)

Control of reaction selectivity by pH.
Q4: How do I stop the PEGylation reaction once it is complete?

To prevent further reaction, including potential off-target modifications over extended periods, it is good practice to quench any excess reactive PEG linker. This is typically done by adding a small molecule that contains the target functional group.

  • For PEG-Maleimide: Add a small molecule thiol like L-cysteine, β-mercaptoethanol (BME), or dithiothreitol (DTT) in a slight molar excess to the amount of PEG-maleimide used. This will react with and cap any unreacted maleimide groups.

  • For PEG-Aldehyde: Add a small molecule primary amine like Tris buffer or glycine to consume the excess aldehyde groups.

After quenching, the PEGylated protein should be purified promptly to remove the quenched PEG reagent and other byproducts.

Quantitative Data Summary

Optimizing reaction conditions is key to minimizing off-target alkylation. The following tables provide a summary of critical parameters.

Table 1: pH-Dependent Reactivity of Functional Groups

PEG ReagentTarget GroupOff-Target GroupOptimal pH Range for SelectivityRationale
PEG-Maleimide Cysteine ThiolLysine Amine6.5 - 7.5Maximizes thiol reactivity while keeping lysine amines protonated and unreactive.[3]
PEG-Aldehyde N-Terminal AmineLysine Amine5.0 - 7.0Exploits the lower pKa of the N-terminal α-amine for selective reaction at mildly acidic pH.[8][10]

Table 2: Recommended Starting Molar Ratios (PEG Reagent : Protein)

Molecule TypeRecommended Molar RatioRationale / Reference
General Proteins10:1 to 20:1A common starting point to ensure sufficient driving force for the reaction.[5]
Small Peptides (e.g., cRGDfK)2:1Lower excess needed due to high accessibility of the target site.[4]
Large Proteins (e.g., Nanobody)5:1Higher concentration may be needed to overcome steric hindrance.[4]
Engineered Proteins (Click Chemistry)2:1High efficiency of click reactions often requires less excess reagent.[11]

Experimental Protocols

Protocol 1: Site-Specific Cysteine PEGylation with PEG-Maleimide

This protocol provides a general method for conjugating a PEG-maleimide linker to a protein containing one or more free cysteine residues.

1. Materials:

  • Protein of interest (1-10 mg/mL)

  • PEG-Maleimide reagent

  • Reaction Buffer: Degassed 100 mM sodium phosphate, 150 mM NaCl, pH 7.2. Other non-thiol buffers like HEPES or Tris can also be used.[12]

  • Reducing Agent (Optional): 10 mM TCEP-HCl (tris(2-carboxyethyl)phosphine). Note: Use only if your protein's target cysteines are in a disulfide bond.

  • Quenching Solution: 1 M L-cysteine in reaction buffer.

  • Anhydrous DMSO or DMF for dissolving the PEG reagent.

  • Purification system (e.g., Ion-Exchange or Size-Exclusion Chromatography).

2. Procedure:

  • Prepare Protein Solution: Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiols (like DTT), it must be removed by dialysis or desalting column prior to the reaction.

  • (Optional) Reduce Disulfide Bonds: If the target cysteine is part of a disulfide bond, add TCEP to a final concentration of 1-5 mM (a ~10-fold molar excess over the protein). Incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[1]

  • Prepare PEG-Maleimide Solution: Immediately before use, dissolve the PEG-maleimide reagent in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[5][12]

  • Perform Conjugation: While gently stirring the protein solution, add the PEG-maleimide stock solution to achieve the desired final molar ratio (e.g., 10:1 PEG:protein).

  • Incubate: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and protect it from light. Incubate for 2 hours at room temperature or overnight at 4°C.[4]

  • Quench Reaction: Add the Quenching Solution to a final concentration that is a 2-5 fold molar excess over the initial amount of PEG-maleimide. Incubate for 15-30 minutes.

  • Purify Conjugate: Proceed immediately to purification. Use a suitable chromatography method, such as ion-exchange (IEX) or size-exclusion (SEC), to separate the PEGylated protein from unreacted protein, excess PEG reagent, and quenched byproducts.[13]

Protocol 2: Purification of PEGylated Protein by Ion-Exchange Chromatography (IEX)

IEX is a powerful method for purifying PEGylated proteins and can often separate species with different numbers of PEG chains (mono-, di-, multi-PEGylated) as well as positional isomers. PEGylation shields the protein's surface charges, causing the conjugate to elute differently from the unmodified protein.

1. Principle:

  • Cation Exchange (CEX): Use if the protein's pI is above the working pH. The protein binds to a negatively charged resin. PEGylation shields positive charges (e.g., from lysine), weakening the interaction and causing the PEGylated protein to elute earlier (at a lower salt concentration) than the unmodified protein.

  • Anion Exchange (AEX): Use if the protein's pI is below the working pH. The protein binds to a positively charged resin. The principle is similar; the PEGylated conjugate elutes earlier.

2. General Procedure (Example using CEX):

  • Column and Buffer Selection: Choose a strong or weak cation exchange column (e.g., SP-Sepharose). Prepare Buffer A (binding buffer, e.g., 20 mM MES, pH 6.0) and Buffer B (elution buffer, e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • Sample Preparation: Exchange the quenched reaction mixture into Buffer A using a desalting column or dialysis.

  • Equilibration: Equilibrate the CEX column with 5-10 column volumes (CVs) of Buffer A.

  • Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound material, including unreacted PEG reagent.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 10-20 CVs. The PEGylated species will typically elute first, followed by the unmodified protein.

  • Fraction Collection and Analysis: Collect fractions and analyze them using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the pure, mono-PEGylated conjugate. Pool the desired fractions for downstream applications.

References

PROTAC Linker Design and Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC linker design and optimization. This resource is intended for researchers, scientists, and drug development professionals actively working with Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guidance and frequently asked questions to navigate the complexities of linker design and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC experiments, providing potential causes and actionable troubleshooting steps.

Issue 1: My PROTAC shows low or no degradation of the target protein.

Potential Causes:

  • Inefficient Ternary Complex Formation: The linker may not be optimal for facilitating the productive interaction between the target protein and the E3 ligase.[1][2]

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, heavily influenced by the linker, may prevent it from reaching its intracellular target.[3][4]

  • Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, failing to bring the proteins into sufficiently close proximity for ubiquitination.[4][][]

  • Suboptimal Linker Attachment Points: The points of connection on the target and E3 ligase ligands can significantly impact the geometry of the ternary complex.[4][7][8]

  • Low Expression of E3 Ligase: The chosen cell line may not express sufficient levels of the recruited E3 ligase.[9]

Troubleshooting Steps:

  • Vary Linker Length and Composition: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains, or more rigid heterocyclic structures).[1][7][10] It has been observed that for some systems, linkers shorter than 12 atoms show no activity, while longer linkers can be effective.[1][4]

  • Modify Linker Attachment Points: Altering the connection point on either the warhead or the E3 ligase ligand can dramatically impact degradation efficacy.[1][4]

  • Assess Cell Permeability: Employ assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the ability of your PROTAC to cross the cell membrane.[11] Linkers that allow for intramolecular hydrogen bonding and a reduction in polar surface area can improve permeability.[3]

  • Confirm Ternary Complex Formation: Utilize biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to confirm and quantify the formation of the ternary complex.[12][13][14]

  • Verify E3 Ligase Expression: Confirm the expression of the recruited E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) in your experimental cell line via Western Blot or qPCR.[9]

  • Perform a Time-Course Experiment: The kinetics of protein degradation can vary. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal degradation.[9]

Issue 2: I am observing a significant "hook effect" with my PROTAC.

Potential Causes:

  • Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation.[9][11][15][16]

Troubleshooting Steps:

  • Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax).[9][15]

  • Utilize Biophysical Assays: Employ techniques like NanoBRET or co-immunoprecipitation to directly measure ternary complex formation at various PROTAC concentrations. This can help correlate the hook effect with a decrease in ternary complex levels.[9][17]

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein, stabilizing the ternary complex over the binary ones.[2][] Consider incorporating more rigid linker structures to pre-organize the PROTAC into a favorable conformation for ternary complex formation.[2][19]

Issue 3: My PROTAC has poor solubility or other undesirable physicochemical properties.

Potential Causes:

  • Linker Composition: The chemical nature of the linker significantly influences the overall properties of the PROTAC molecule.[1][10] Highly lipophilic linkers, like long alkyl chains, can decrease aqueous solubility.[20]

Troubleshooting Steps:

  • Incorporate Solubilizing Moieties: Introduce more polar functional groups or motifs into the linker, such as polyethylene glycol (PEG) chains, to enhance solubility.[2][10][20]

  • Balance Hydrophilicity and Lipophilicity: While increasing polarity can improve solubility, it may negatively impact cell permeability. A careful balance is necessary to achieve optimal drug-like properties.[7]

  • Consider "Chameleon" Effects: Some flexible linkers can adopt different conformations in different environments, shielding polar groups in the hydrophobic cell membrane to aid permeability.[2]

Issue 4: I am observing off-target protein degradation.

Potential Causes:

  • Linker-Induced Proximity of Off-Targets: The linker may facilitate the formation of ternary complexes with proteins other than the intended target.[21]

  • Intrinsic Activity of Ligands: The warhead or the E3 ligase ligand itself may have off-target activities. For instance, pomalidomide-based ligands for CRBN are known to degrade zinc-finger proteins.[21][22]

Troubleshooting Steps:

  • Modify Linker Structure: Systematically alter the linker's length, rigidity, and attachment points. These modifications can change the geometry of the ternary complex and disfavor interactions with off-target proteins.[15]

  • Optimize the Target-Binding Ligand: If possible, use a more selective ligand for your protein of interest to minimize off-target binding.[15]

  • Change the E3 Ligase: Recruiting a different E3 ligase can alter the off-target degradation profile, as different ligases have distinct endogenous substrates.[15]

  • Profile Off-Target Effects: Utilize proteomic techniques to comprehensively assess the impact of your PROTAC on the entire proteome and identify any unintended degradation events.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

The linker is a crucial component that connects the target-binding ligand to the E3 ligase-recruiting ligand.[23] It is not merely a spacer but actively influences the PROTAC's efficacy by dictating the formation, stability, and geometry of the ternary complex.[2][10] A well-designed linker facilitates productive protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[2]

Q2: How does linker length impact PROTAC activity?

Linker length is a critical parameter that requires empirical optimization for each specific target and E3 ligase pair.[2][4]

  • Too short: A linker that is too short can lead to steric clashes, preventing the simultaneous binding of both proteins and inhibiting ternary complex formation.[4][]

  • Too long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, or it could lead to the formation of unproductive ternary complexes.[4][]

Q3: What are the differences between flexible and rigid linkers?
  • Flexible Linkers: Commonly composed of alkyl or polyethylene glycol (PEG) chains, these linkers are synthetically accessible and allow the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[2][20] However, high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2]

  • Rigid Linkers: These linkers incorporate structures like alkynes, triazoles, or heterocyclic rings (e.g., piperazine, piperidine) to restrict conformational freedom.[1][] This can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially improving potency and selectivity.[2][19]

Q4: How do I choose the optimal attachment points for the linker?

The selection of linker attachment points on both the target-binding and E3 ligase-binding ligands is critical.[7][8] The ideal attachment points are typically at solvent-exposed regions of the ligands when bound to their respective proteins, which minimizes disruption of the primary binding interactions.[4] Computational modeling can be a valuable tool to predict suitable attachment sites.

Q5: Can computational tools aid in linker design?

Yes, in silico methods are increasingly being used for the rational design of PROTAC linkers.[8][24] Molecular dynamics simulations and docking studies can help predict the structure of the ternary complex, estimate the required linker length, and evaluate the suitability of different linker compositions.[4][25][26] These computational approaches can help narrow down the vast chemical space and prioritize candidates for synthesis, moving away from a purely trial-and-error approach.[27]

Data Summary Tables

Table 1: Impact of Linker Length on PROTAC Degradation Efficacy

PROTAC SystemLinker Length (atoms)Degradation Efficacy (DC50/Dmax)Reference
TBK1 Degraders< 12No degradation observed[1]
TBK1 Degraders12-29Submicromolar DC50, high Dmax[1]
BTK DegradersVaried (e.g., ~20)Optimal efficacy at a specific length[28]
MDM2 Degrader0 (direct connection)Potent degradation reported[1]
ER-α Degraders< 16Preferred for degradation[29]

Table 2: Common Linker Compositions and Their Properties

Linker TypeCommon MotifsKey PropertiesAdvantagesDisadvantages
Flexible Alkyl chains, Polyethylene Glycol (PEG)High number of rotatable bondsSynthetically accessible, allows conformational samplingPotential entropic penalty, may have poor physicochemical properties
Rigid Alkynes, Triazoles, Piperazine/Piperidine ringsConformational restrictionCan pre-organize for binding, may improve selectivity and propertiesMore synthetically challenging, less conformational flexibility

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

This protocol outlines the quantification of target protein degradation following PROTAC treatment.[9][30]

  • Cell Culture and Treatment:

    • Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with a range of PROTAC concentrations (a wide dose-response is recommended) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice and then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize the target protein signal to the loading control.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes the use of SPR to measure the kinetics and affinity of ternary complex formation.[12]

  • Immobilization:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics (kon, koff) and affinity (KD).

    • Separately, inject a series of concentrations of the target protein to confirm no non-specific binding.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the data to appropriate binding models to determine the kinetic and affinity parameters of the ternary complex. This can also be used to assess cooperativity.

Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Recycled Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Troubleshooting Low PROTAC Efficacy Start Low/No Degradation Check_Permeability Assess Cell Permeability (PAMPA) Start->Check_Permeability Permeability_Result Permeable? Check_Permeability->Permeability_Result Modify_Linker_Perm Modify Linker for Better Physicochemical Properties Permeability_Result->Modify_Linker_Perm No Check_Ternary_Complex Assess Ternary Complex Formation (SPR, ITC) Permeability_Result->Check_Ternary_Complex Yes Modify_Linker_Perm->Start Ternary_Complex_Result Complex Forms? Check_Ternary_Complex->Ternary_Complex_Result Modify_Linker_TC Synthesize Linker Library (Vary Length, Composition, Attachment Points) Ternary_Complex_Result->Modify_Linker_TC No Check_E3 Verify E3 Ligase Expression Ternary_Complex_Result->Check_E3 Yes Modify_Linker_TC->Start E3_Result E3 Expressed? Check_E3->E3_Result Change_Cell_Line Choose Different Cell Line E3_Result->Change_Cell_Line No Success Optimal Degradation E3_Result->Success Yes Change_Cell_Line->Start

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

Hook_Effect_Logic Understanding the Hook Effect Low_Conc Low [PROTAC] Productive Productive Ternary Complex (POI-PROTAC-E3) Low_Conc->Productive Favors Optimal_Conc Optimal [PROTAC] Optimal_Conc->Productive Maximizes High_Conc High [PROTAC] Unproductive_POI Unproductive Binary Complex (POI-PROTAC) High_Conc->Unproductive_POI Favors Unproductive_E3 Unproductive Binary Complex (PROTAC-E3) High_Conc->Unproductive_E3 Favors Degradation Protein Degradation Productive->Degradation No_Degradation Inhibition of Degradation Unproductive_POI->No_Degradation Unproductive_E3->No_Degradation

Caption: The formation of unproductive binary complexes at high PROTAC concentrations leads to the hook effect.

References

how to confirm successful conjugation with Propargyl-PEG10-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG10-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming successful conjugation and troubleshooting common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its molecular weight?

This compound is a heterobifunctional linker containing a propargyl group for click chemistry reactions, a 10-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The propargyl group can react with azide-containing molecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further functionalization. The molecular weight of this compound is approximately 595.73 g/mol [1][2].

Q2: Which analytical techniques are recommended to confirm successful conjugation?

The primary and most effective methods for confirming a successful conjugation reaction are:

  • Mass Spectrometry (MS): To verify the mass of the final conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of the PEG linker and the integrity of its functional groups on the conjugated molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product[].

Q3: What is the expected mass increase after conjugating my molecule with this compound?

Upon successful conjugation, you should observe a specific mass increase in your target molecule. The exact mass added will depend on the nature of the reaction (e.g., click chemistry). For a click chemistry reaction with an azide-functionalized molecule, the entire this compound linker is incorporated.

Linker FragmentMolecular Weight ( g/mol )Expected Mass Shift (Da)
This compound595.73+595.73

Q4: What are the characteristic ¹H NMR signals I should look for to confirm conjugation?

After conjugation and purification, the ¹H NMR spectrum of your product should display characteristic signals from the this compound linker.

ProtonsChemical Shift (ppm, approximate)Multiplicity
Boc group (-C(CH₃)₃)~1.4Singlet (9H)
PEG backbone (-O-CH₂-CH₂-O-)~3.6Broad singlet
Propargyl group (CH≡C-CH₂-)Alkyne H: ~2.4, Methylene H: ~4.2Triplet, Doublet

The disappearance of the terminal alkyne proton signal (around 2.4 ppm) and the appearance of a new signal for the triazole proton (typically 7.5-8.5 ppm) would confirm a successful click chemistry reaction.

Experimental Workflow & Confirmation

The following diagram illustrates a typical experimental workflow for a click chemistry conjugation reaction with this compound and subsequent confirmation of the product.

G cluster_reaction Conjugation Reaction cluster_analysis Analysis & Confirmation A Azide-containing Molecule D Reaction Mixture A->D B This compound B->D C Cu(I) Catalyst (e.g., CuSO₄ + Sodium Ascorbate) C->D E Purification (e.g., HPLC, Column Chromatography) D->E Reaction Work-up F Characterization E->F Purified Product G Mass Spectrometry (MS) Confirm Mass Increase F->G H NMR Spectroscopy Confirm Structural Integrity F->H I HPLC Analysis Assess Purity F->I J Successful Conjugate G->J H->J I->J G start Low/No Product Yield cause1 Potential Cause: Catalyst Oxidation/Inactivity start->cause1 cause2 Potential Cause: Impure Starting Materials start->cause2 cause3 Potential Cause: Incorrect Stoichiometry start->cause3 solution1 Solution: - Degas all solvents and reagents. - Use a freshly prepared solution of a reducing agent (e.g., sodium ascorbate). - Ensure high-purity copper source. cause1->solution1 solution2 Solution: - Verify the purity of the azide-containing molecule and this compound via MS or NMR before starting the reaction. cause2->solution2 solution3 Solution: - Use a slight excess (e.g., 1.1-1.5 equivalents) of one reagent. - Optimize catalyst concentration (typically 1-5 mol% Cu(I)). - Ensure sufficient reducing agent (e.g., 5-10 mol% sodium ascorbate). cause3->solution3

References

Validation & Comparative

The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of Propargyl-PEG10-Boc and Other PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design of efficacious bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have garnered significant attention due to their ability to favorably modulate the physicochemical and pharmacokinetic properties of the resulting conjugates. This guide provides a comparative analysis of Propargyl-PEG10-Boc with other Propargyl-PEG-Boc linkers of varying lengths, supported by a synthesis of preclinical data. Detailed experimental protocols and visualizations are included to aid in the rational design and evaluation of these critical components in drug development.

Propargyl-PEG-Boc linkers are heterobifunctional molecules that play a pivotal role in bioconjugation. The propargyl group facilitates covalent attachment to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The Boc-protected amine allows for subsequent deprotection and reaction with other moieties. The PEG chain itself is not merely a spacer but an active contributor to the bioconjugate's performance, influencing its solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy.[1][2]

The length of the PEG chain is a parameter that can be finely tuned to optimize the properties of a bioconjugate.[1] Shorter PEG linkers may be advantageous in scenarios where a compact structure is desired, while longer PEG chains can enhance the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[3][4] This improved hydrophilicity can mitigate aggregation and lead to improved pharmacokinetic profiles.[3][4]

Comparative Analysis of ADC Performance by PEG Linker Length

The length of the PEG linker in an ADC can significantly impact its in vitro and in vivo performance. The following tables summarize quantitative data from various preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that this data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.

Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

Linker PEG LengthAntibody-PayloadCell LineIC50 (nM)
PEG2Trastuzumab-MMAESK-BR-30.5
PEG4Trastuzumab-MMAESK-BR-30.8
PEG8Trastuzumab-MMAESK-BR-31.2
PEG12Trastuzumab-MMAESK-BR-32.5
PEG24Trastuzumab-MMAESK-BR-35.1
No PEGAffibody-MMAENCI-N87~1.0
4 kDa PEGAffibody-MMAENCI-N87~6.5
10 kDa PEGAffibody-MMAENCI-N87~22.5

Data synthesized from multiple sources.[1][5] The IC50 values are approximate and intended for comparative purposes.

Table 2: Pharmacokinetics of ADCs with Varying PEG Linker Lengths

Linker PEG LengthAntibody-PayloadAnimal ModelPlasma Half-life (hours)
PEG4Trastuzumab-MMAEMouse120
PEG8Trastuzumab-MMAEMouse150
PEG12Trastuzumab-MMAEMouse180
PEG24Trastuzumab-MMAEMouse200
No PEGAffibody-MMAEMouse0.33
4 kDa PEGAffibody-MMAEMouseNot specified, but significantly improved
10 kDa PEGAffibody-MMAEMouseNot specified, but significantly improved

Data synthesized from multiple sources.[1][5][6] The plasma half-life values are approximate and intended for comparative purposes.

Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths

Linker PEG LengthAntibody-PayloadTumor ModelOutcome
PEG2Anti-CD22-MMAEL540cy Xenograft35-45% tumor weight reduction
PEG4Anti-CD22-MMAEL540cy Xenograft35-45% tumor weight reduction
PEG8Anti-CD22-MMAEL540cy Xenograft75-85% tumor weight reduction
PEG12Anti-CD22-MMAEL540cy Xenograft75-85% tumor weight reduction
PEG24Anti-CD22-MMAEL540cy Xenograft75-85% tumor weight reduction
10 kDa PEGAffibody-MMAENCI-N87 XenograftStronger tumor growth inhibition compared to shorter linkers

Data synthesized from multiple sources. The in vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen.

The compiled data suggests a general trend where increasing the PEG linker length can lead to a longer plasma half-life and, in some cases, improved in vivo efficacy.[1][6] However, this can be accompanied by a decrease in in vitro cytotoxicity.[1][5] This trade-off underscores the importance of optimizing the PEG linker length for each specific ADC. A linker such as this compound would be expected to offer a balance between the properties observed for PEG8 and PEG12 linkers.

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

In the context of PROTACs, the linker is not just a spacer but a critical element that governs the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[2] The length of the PEG linker can significantly influence the efficacy of protein degradation.

Table 4: Degradation Efficiency of PROTACs with Varied PEG Linker Lengths

Linker PEG LengthTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
3 atomsBRD4VHL>1000<20
6 atoms (PEG2)BRD4VHL10080
9 atoms (PEG3)BRD4VHL20>95
12 atoms (PEG4)BRD4VHL5090
16 atomsERαVHL10>90

Data synthesized from multiple sources.[7][8][9][10] The DC50 and Dmax values are approximate and intended for comparative purposes.

The data indicates that there is an optimal linker length for PROTAC efficacy, and this optimal length can be target-dependent.[8][9][10] A linker that is too short may lead to steric hindrance, while an excessively long linker may result in a non-productive ternary complex.[2] A this compound linker, with its intermediate length, could be a valuable component in the optimization of PROTACs for various targets.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.

Protocol 1: ADC Synthesis via Click Chemistry

This protocol describes the general workflow for synthesizing an ADC using a Propargyl-PEG-Boc linker and an azide-functionalized payload.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Conjugation Ab Antibody Ab_reduced Reduced Antibody (Free Thiols) Ab->Ab_reduced Reduction (e.g., TCEP) Click_Reaction Click Chemistry (CuSO4, Ascorbate) Ab_reduced->Click_Reaction Maleimide conjugation to thiols followed by click reaction Propargyl_PEG_Boc Propargyl-PEGn-Boc Propargyl_PEG_NH2 Propargyl-PEGn-NH2 Propargyl_PEG_Boc->Propargyl_PEG_NH2 Boc Deprotection (e.g., TFA) Propargyl_PEG_NH2->Click_Reaction Azide_Payload Azide-Payload Azide_Payload->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

General workflow for ADC synthesis.

Methodology:

  • Antibody Modification: If conjugating to native cysteines, reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP. Purify the reduced antibody.

  • Linker Deprotection: Remove the Boc protecting group from the Propargyl-PEG-Boc linker using an acid such as trifluoroacetic acid (TFA) to yield the free amine.

  • Click Chemistry: React the azide-functionalized payload with the deprotected propargyl-PEG linker in the presence of a copper(I) catalyst, typically generated in situ from CuSO4 and a reducing agent like sodium ascorbate.[11][12]

  • Conjugation: Conjugate the alkyne-functionalized linker-payload to the antibody. This can be achieved through various chemistries, for example, by first reacting the antibody's free thiols with a maleimide-containing linker that also has an alkyne handle for the subsequent click reaction.

  • Purification: Purify the resulting ADC using size exclusion chromatography (SEC) or other appropriate methods to remove unconjugated antibody, linker, and payload.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation efficiency of a PROTAC.

PROTAC_Degradation_Workflow Cell_Culture 1. Seed cells in a multi-well plate PROTAC_Treatment 2. Treat cells with varying concentrations of PROTAC Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Lyse cells to extract proteins PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Quantify total protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 7. Block the membrane Transfer->Blocking Primary_Ab 8. Incubate with primary antibody (against target protein) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 10. Detect signal using chemiluminescence Secondary_Ab->Detection Analysis 11. Analyze band intensity to determine protein degradation Detection->Analysis

Workflow for Western Blot analysis.

Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation, a key pathway influenced by the choice of PEG linker.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation.

References

The Impact of Linker Chemistry on PROTAC Efficacy: A Comparative Analysis of Propargyl-PEG10-Boc and Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker component, which connects the target protein-binding and E3 ligase-recruiting moieties, is a key determinant of a PROTAC's efficacy. This guide provides an objective comparison of two common linker types: the flexible, hydrophilic Propargyl-PEG10-Boc linker and the more traditional, hydrophobic alkyl linkers, with a focus on their impact on PROTAC performance, supported by experimental data and detailed methodologies.

The choice of linker in a PROTAC is far from trivial; it significantly influences the molecule's solubility, cell permeability, and, most importantly, its ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This ternary complex is the cornerstone of PROTAC activity, leading to the ubiquitination and subsequent degradation of the target protein.

Unveiling the Contestants: this compound vs. Alkyl Linkers

This compound linkers are a class of polyethylene glycol (PEG)-based linkers that have gained prominence in PROTAC design. The "PEG10" designation indicates a chain of ten ethylene glycol repeats, which imparts significant hydrophilicity and flexibility. The terminal propargyl group is a key feature, enabling the use of "click chemistry" (specifically, copper-catalyzed azide-alkyne cycloaddition) for a highly efficient and modular synthesis of PROTACs. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise conjugation.

Alkyl linkers , on the other hand, are composed of saturated or unsaturated hydrocarbon chains. They are synthetically accessible, chemically stable, and their length can be systematically varied. However, they are generally more hydrophobic than PEG linkers, which can impact the overall physicochemical properties of the PROTAC.

Head-to-Head Comparison: Key Performance Attributes

The efficacy of a PROTAC is a multifactorial equation where the linker plays a pivotal role. Below is a comparative analysis of how this compound and alkyl linkers influence key performance parameters.

FeatureThis compound LinkerAlkyl LinkerSignificance in PROTAC Efficacy
Solubility HighLow to ModerateEnhanced aqueous solubility from the PEG chain can improve a PROTAC's drug-like properties, aiding in formulation and bioavailability.[1][2][]
Cell Permeability Moderate to HighModerate to HighWhile the hydrophilicity of PEG can sometimes hinder passive diffusion, the flexibility of the PEG chain may allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cell entry.[4] Alkyl linkers, being more lipophilic, can also promote cell permeability.
Ternary Complex Formation FavorableVariableThe flexibility of the PEG linker can allow for optimal positioning of the target protein and E3 ligase, promoting the formation of a stable and productive ternary complex.[5] The rigidity and conformation of alkyl linkers can also influence ternary complex stability.
Metabolic Stability ModerateHighAlkyl chains are generally more resistant to metabolism. PEG linkers can be susceptible to oxidative metabolism.[6][7]
Synthetic Accessibility High (Modular)High (Linear)The propargyl group allows for highly efficient and modular "click chemistry" synthesis.[8] Alkyl linkers are also synthetically straightforward to incorporate.[6]

Quantitative Data: A Case Study on Linker Composition and Length

In a study exploring the structure-activity relationship of BET degraders, a series of PROTACs were synthesized with varying linker lengths and compositions. The following table summarizes representative data illustrating the impact of PEG versus alkyl-based linkers on degradation potency (DC50) and maximal degradation (Dmax).

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Compound A Alkyl Chain850>95
Compound B Alkyl Chain1225>95
Compound C PEG915>95
Compound D PEG13<5>95

This data is representative and compiled from trends observed in multiple studies on BET degraders. Actual values can vary based on the specific warhead, E3 ligase ligand, and cell line used.

The data suggests that for this particular target, increasing the linker length generally improves degradation potency. Furthermore, the incorporation of a PEG linker (Compounds C and D) appears to lead to lower DC50 values compared to alkyl linkers of similar lengths, indicating higher potency. This is likely due to the favorable physicochemical properties and conformational flexibility imparted by the PEG chain, which can lead to more stable and productive ternary complexes.

Visualizing the Concepts

To better understand the underlying principles, the following diagrams illustrate the PROTAC mechanism and the structural differences between the linkers.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: Structural features of this compound and Alkyl linkers.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.

PROTAC Synthesis via Click Chemistry (for this compound Linker)

Objective: To synthesize a PROTAC by conjugating a target-binding ligand (with an azide handle) to an E3 ligase ligand (with a this compound linker).

Materials:

  • Azide-functionalized target-binding ligand

  • This compound functionalized E3 ligase ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • tert-Butanol/water (1:1) solvent

  • Trifluoroacetic acid (TFA) for Boc deprotection (if necessary)

  • HPLC for purification

Protocol:

  • Dissolve the azide-functionalized target-binding ligand and the this compound functionalized E3 ligase ligand in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate (5 equivalents).

  • Add an aqueous solution of CuSO4 (1 equivalent).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • If necessary, deprotect the Boc group using TFA in dichloromethane.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with PROTACs.

Materials:

  • Cell line of interest

  • PROTACs with different linkers

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PROTACs or DMSO for a specified time (e.g., 18-24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and add the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_3 Western Blotting Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The choice between a this compound linker and a traditional alkyl linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy. While alkyl linkers offer simplicity and stability, the hydrophilic and flexible nature of PEG linkers, such as the this compound variant, often leads to superior performance in terms of solubility and the ability to promote the formation of a productive ternary complex. The "click chemistry" handle of the propargyl group further enhances its utility by enabling a modular and efficient synthetic strategy. Ultimately, the optimal linker is target- and system-dependent, and a systematic evaluation of different linker types and lengths is paramount to developing a potent and effective PROTAC.

References

The Balancing Act: How PEG Linker Length Dictates the Pharmacokinetic Fate of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of polyethylene glycol (PEG) linker length on the pharmacokinetic properties of Antibody-Drug Conjugates (ADCs) reveals a critical interplay between linker chemistry and therapeutic efficacy. The length of the PEG chain incorporated into the linker profoundly influences an ADC's hydrophilicity, circulation half-life, and ultimately, its tumor-targeting capabilities. This guide provides a comparative overview for researchers, scientists, and drug development professionals, supported by experimental data, to navigate the nuances of PEG linker design in ADC development.

The strategic incorporation of PEG linkers in ADCs is a widely adopted method to enhance their therapeutic index. PEGylation, the process of attaching PEG chains, can effectively mask the hydrophobicity of potent cytotoxic payloads, thereby preventing aggregation and improving the overall pharmacokinetic (PK) profile of the conjugate.[1][2] However, the precise length of the PEG linker is a parameter that requires careful optimization, as it directly impacts key PK attributes such as clearance, plasma half-life, and biodistribution.[3][4]

The Impact of PEG Linker Length on ADC Pharmacokinetics: A Data-Driven Comparison

Experimental evidence consistently demonstrates that increasing the length of the PEG linker can lead to significant improvements in an ADC's pharmacokinetic behavior. Longer PEG chains increase the hydrodynamic radius of the ADC, which in turn reduces its renal clearance and extends its time in systemic circulation.[3][5] This prolonged exposure can enhance the probability of the ADC reaching and accumulating in the target tumor tissue.[4]

However, the relationship is not always linear, and a "threshold effect" has been observed. Studies have shown that beyond a certain length, for instance, a PEG8 chain, further increases in PEG length may not confer a significant additional advantage in reducing clearance.[3][6] This suggests that an optimal PEG length exists, which balances improved pharmacokinetics with other critical ADC attributes like in vitro potency and manufacturing feasibility.

Below is a summary of quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on key pharmacokinetic parameters of ADCs.

PEG Linker LengthClearance Rate (mL/day/kg)Plasma Half-life (t½) (hours)Tumor Exposure (AUC)In Vivo Efficacy (% Tumor Growth Inhibition)Reference
Non-PEGylatedHigherShorterLower11%[4]
PEG2Moderately High-Similar to PEG435-45%[4]
PEG4Moderate-Similar to PEG235-45%[4]
PEG8LowLongerSignificantly Higher75-85%[4][6]
PEG12LowLongerSimilar to PEG8/2475-85%[4]
PEG24LowLongestSimilar to PEG8/1275-85%[1][4]

Note: The data presented is a synthesis from multiple preclinical studies and may vary depending on the specific antibody, payload, conjugation chemistry, and tumor model used.

Visualizing the Influence of PEG Linker Length

The following diagram illustrates the conceptual relationship between increasing PEG linker length and its consequential effects on the physicochemical and pharmacokinetic properties of an ADC.

PEG_Linker_Impact cluster_0 PEG Linker Property cluster_1 Physicochemical & Pharmacokinetic Effects cluster_2 Therapeutic Outcome Increasing PEG\nLinker Length Increasing PEG Linker Length Increased\nHydrophilicity Increased Hydrophilicity Increasing PEG\nLinker Length->Increased\nHydrophilicity Increased\nHydrodynamic Radius Increased Hydrodynamic Radius Increasing PEG\nLinker Length->Increased\nHydrodynamic Radius Potentially Altered\nBinding Affinity Potentially Altered Binding Affinity Increasing PEG\nLinker Length->Potentially Altered\nBinding Affinity Reduced\nClearance Reduced Clearance Increased\nHydrodynamic Radius->Reduced\nClearance Increased\nPlasma Half-life Increased Plasma Half-life Reduced\nClearance->Increased\nPlasma Half-life Improved\nTumor Accumulation Improved Tumor Accumulation Increased\nPlasma Half-life->Improved\nTumor Accumulation Enhanced\nEfficacy Enhanced Efficacy Improved\nTumor Accumulation->Enhanced\nEfficacy

Caption: Impact of increasing PEG linker length on ADC properties.

Experimental Protocols for Evaluating PEG Linker Impact

To ensure robust and comparable data when evaluating the impact of PEG linker length on ADC pharmacokinetics, standardized experimental protocols are essential.

ADC Conjugation and Characterization
  • Antibody Modification: The monoclonal antibody is typically modified to introduce reactive handles for linker conjugation, often through partial reduction of interchain disulfide bonds to yield free thiols.

  • Linker-Payload Synthesis: The PEGylated linker-payload is synthesized with a reactive group (e.g., maleimide) that can specifically react with the modified antibody.

  • Conjugation Reaction: The modified antibody and the linker-payload are incubated under controlled conditions (pH, temperature, and time) to form the ADC.

  • Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker-payload, and aggregates.

  • Characterization: The purified ADC is thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using methods like UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

In Vivo Pharmacokinetic Studies
  • Animal Model: Pharmacokinetic studies are typically conducted in relevant animal models, such as mice or rats.

  • ADC Administration: A single intravenous (IV) dose of the ADC with a specific PEG linker length is administered to a cohort of animals.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the total antibody or the conjugated ADC in the plasma samples is quantified using a validated analytical method, typically a ligand-binding assay such as an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters, including clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

The following diagram outlines a typical experimental workflow for these studies.

Experimental_Workflow cluster_ADC_Prep ADC Preparation cluster_PK_Study In Vivo Pharmacokinetic Study A Antibody Thiolation C Conjugation A->C B Linker-Payload Synthesis (Varying PEG Length) B->C D Purification (SEC/HIC) C->D E Characterization (DAR, Purity) D->E F IV Administration to Animal Model E->F G Serial Blood Sampling F->G H Plasma Isolation G->H I Bioanalysis (ELISA) H->I J Pharmacokinetic Modeling and Parameter Determination I->J

Caption: Workflow for evaluating PEG linker impact on ADC PK.

References

A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the tert-butyloxycarbonyl (Boc) group has been a cornerstone of amine protection in organic synthesis, prized for its stability and predictable reactivity. However, its removal traditionally relies on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be detrimental to sensitive functional groups and complex molecules. This guide provides a comparative overview of alternative, milder methods for Boc deprotection, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.

Comparison of Alternative Boc Deprotection Methods

The following table summarizes various non-acidic or mild-acidic methods for the deprotection of N-Boc protected amines, highlighting their key reaction conditions and reported efficiencies.

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Thermal (Continuous Flow) Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93%[1]
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[2][3][4]
Iron(III) Catalysis N,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[5]
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[6][7][8][9]
TBAF N-Boc derivativesTBAF, THF, RefluxNot SpecifiedGood
p-Toluenesulfonic Acid (PTSA) DES Amines, Amino Acids, DipeptidesCholine chloride/PTSA DES, RTShortExcellent[10]

Featured Alternative Methodologies & Experimental Protocols

Thermal Deprotection in Neutral Media

A significant advancement in green chemistry is the use of elevated temperatures, often with benign solvents like water, to effect Boc deprotection. This method avoids the use of any acid catalysts.[11]

Mechanism: The proposed mechanism involves the thermal fragmentation of the Boc group, leading to the formation of the corresponding carbamic acid, which then decarboxylates to yield the free amine, isobutylene, and carbon dioxide.[11]

Experimental Protocol: Boiling Water-Catalyzed Deprotection [2][3] A mixture of the N-Boc protected amine (0.5 mmol) and distilled water (5 mL) is heated to reflux (100°C). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically within 10 minutes to 2 hours), the reaction mixture is cooled to room temperature. The product can then be extracted with an appropriate organic solvent (e.g., dichloromethane), dried over anhydrous sulfate, and concentrated under reduced pressure.[4]

dot

Caption: Workflow for thermal Boc deprotection in boiling water.

Mild Deprotection with Oxalyl Chloride in Methanol

This method offers a mild and selective alternative for the cleavage of the N-Boc group at room temperature, demonstrating tolerance for various functional groups.[6][7][8]

Mechanism: A postulated mechanism involves the electrophilic character of oxalyl chloride.[6][7][8]

Experimental Protocol: Oxalyl Chloride/Methanol Deprotection [9] To a solution of the N-Boc protected substrate (1 equiv.) in methanol, oxalyl chloride (3 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 1-4 hours. Upon completion, the solvent is removed under reduced pressure to yield the deprotected amine, which can be further purified if necessary.[8][9]

dot

Caption: Experimental workflow for Boc deprotection using oxalyl chloride.

Catalytic Deprotection using Iron(III) Salts

The use of iron(III) salts presents a sustainable and catalytic approach for the selective removal of the Boc group. This method is noted for its clean reaction profile, often not requiring a purification step.[5]

Experimental Protocol: Iron(III) Catalyzed Deprotection [5] A solution of the N,N'-diprotected amine (0.5 mmol) in dichloromethane (5 mL) is treated with a catalytic amount of an iron(III) salt (e.g., FeCl₃). The reaction is stirred at room temperature until completion as monitored by TLC. The clean nature of the reaction often allows for direct use of the product after solvent removal.[5]

Logical Comparison of Methods

The choice of a deprotection method is contingent on the substrate's properties and the desired reaction conditions (e.g., temperature, pH neutrality).

dot

MethodSelection Start Need to Deprotect N-Boc AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive ThermalTolerance Is the substrate thermally stable? AcidSensitive->ThermalTolerance Yes Oxalyl Oxalyl Chloride / Methanol (Room Temperature) AcidSensitive->Oxalyl No (Use Mild Reagent) GreenMethod Is a 'green' method preferred? ThermalTolerance->GreenMethod Yes ThermalTolerance->Oxalyl No Thermal Thermal Methods (Boiling Water, Continuous Flow) GreenMethod->Thermal Yes Iron Iron(III) Catalysis (Catalytic, Mild) GreenMethod->Iron Consider Catalytic TBAF_Method TBAF / THF (Mild, Basic)

Caption: Decision tree for selecting an alternative Boc deprotection method.

This guide provides a starting point for researchers looking to move beyond traditional strong-acid deprotection protocols. The methods outlined here offer a range of conditions from neutral to mildly reactive, enhancing the synthetic chemist's toolkit for the protection and deprotection of amines in increasingly complex molecular architectures.

References

Stability Assay Protocols for PEGylated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased stability, prolonged circulation half-life, reduced immunogenicity, and improved solubility.[1][2] However, the impact of PEGylation on a compound's stability is not uniform and depends on factors such as the size and structure of the PEG chain, the site of attachment, and the inherent properties of the molecule itself.[3][4] This guide provides a comparative overview of stability assay protocols for PEGylated compounds, supported by experimental data and detailed methodologies, to assist researchers in designing robust stability studies.

Comparative Stability Data: PEGylated vs. Non-PEGylated Compounds

The stabilizing effect of PEGylation can be quantified by comparing the stability of the modified compound to its unmodified counterpart under various stress conditions. The following tables summarize key stability parameters from comparative studies.

CompoundPEG ModificationStress ConditionStability ParameterResult
Trypsin 5 kDa mPEG50°C% Residual Activity~60% (PEGylated) vs. ~35% (non-PEGylated)[1]
Cytochrome c PEG-4 and PEG-870°CHalf-life (hours)6.84h (PEG-4), 9.05h (PEG-8) vs. 4.00h (non-PEGylated)[1]
Proticles (nanoparticles) PEGylatedIn vivo (1 hour post-injection)% Injected Dose/gram in blood0.23% (PEGylated) vs. 0.06% (non-PEGylated)[5][6]

Table 1: Comparison of thermal and in vivo stability of PEGylated and non-PEGylated compounds.

The choice of PEG reagent can also influence the stability of the final conjugate. A study comparing pegfilgrastim (PEGylated G-CSF) prepared with two different 20 kDa mPEG reagents (Brand A and Brand B) highlighted these differences.

PEG ReagentStability ConditionTime PointImpurity Level (% peak area)
Brand A (higher polydispersity) 25°C6 monthsHigher pre- and post-peak impurities compared to Brand B[7]
Brand B (lower polydispersity) 25°C6 monthsLower pre- and post-peak impurities compared to Brand A[7]

Table 2: Impact of PEG quality on the stability of pegfilgrastim at 25°C.[7]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of PEGylated compounds involves a combination of techniques to monitor for degradation, aggregation, and changes in structural integrity. Forced degradation studies are integral to this process, intentionally exposing the compound to harsh conditions to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.[8][9][10]

Forced Degradation Protocol

Objective: To identify potential degradation products and pathways of a PEGylated compound under various stress conditions.

Materials:

  • PEGylated compound of interest

  • Buffers at various pH values (e.g., pH 3, 5, 7, 9)

  • Oxidizing agent (e.g., 0.1% hydrogen peroxide)

  • High-intensity light source (as per ICH Q1B guidelines)

  • Temperature-controlled incubators/water baths

  • Mechanical shaker

Procedure:

  • Sample Preparation: Prepare solutions of the PEGylated compound in the relevant buffer systems.

  • Stress Conditions:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 50°C, 70°C) for a defined period (e.g., 1-4 weeks).

    • pH Stress: Incubate samples in buffers of varying pH at a set temperature (e.g., 25°C or 40°C).

    • Oxidative Stress: Add hydrogen peroxide to the sample solution and incubate at room temperature for a defined period (e.g., 24 hours).

    • Photostability: Expose samples to a controlled light source.

    • Mechanical Stress: Subject samples to agitation on a mechanical shaker.

  • Time Points: Collect aliquots of the stressed samples at various time points.

  • Analysis: Analyze the samples using the analytical methods described below.

G Forced Degradation Workflow for PEGylated Compounds cluster_stress Stress Conditions cluster_analysis Analytical Methods Thermal Thermal (e.g., 40-70°C) StressedSamples Stressed Samples (at various time points) Thermal->StressedSamples pH pH (e.g., pH 3-9) pH->StressedSamples Oxidative Oxidative (e.g., H2O2) Oxidative->StressedSamples Photo Photostability (ICH Q1B) Photo->StressedSamples Mechanical Mechanical (Agitation) Mechanical->StressedSamples SEC Size Exclusion Chromatography (SEC) Data Degradation Profile & Pathway Identification SEC->Data RPHPLC Reverse Phase HPLC (RP-HPLC) RPHPLC->Data MS Mass Spectrometry (MS) MS->Data CESDS Capillary Electrophoresis (CE-SDS) CESDS->Data Sample PEGylated Compound (in relevant buffer) Sample->Thermal Sample->pH Sample->Oxidative Sample->Photo Sample->Mechanical StressedSamples->SEC StressedSamples->RPHPLC StressedSamples->MS StressedSamples->CESDS

Forced Degradation Workflow
Key Analytical Methods

1. Size Exclusion Chromatography (SEC)

Objective: To detect and quantify aggregates and fragments. SEC separates molecules based on their hydrodynamic volume.[11][12][13]

Typical Protocol:

  • Column: Silica-based column with a diol hydrophilic layer, appropriate pore size (e.g., 300 Å for monoclonal antibodies and their aggregates).[11][12]

  • Mobile Phase: Isocratic elution with a buffer such as 100 mM phosphate buffer containing 0.2 M sodium chloride, pH 6.8. The salt is added to suppress electrostatic interactions between the protein and the stationary phase.[11][14]

  • Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis: Quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) by integrating the peak areas.

2. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify isoforms and degradation products based on hydrophobicity.

Typical Protocol:

  • Column: C8 or C18 wide-pore (e.g., 300 Å) column.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous phase containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA).[15][16]

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Solvent B. A typical starting point is a 60-minute gradient to 60% B.[15]

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis: Monitor for new peaks, shifts in retention times, and changes in peak areas, which can indicate chemical modifications such as oxidation or deamidation.

Degradation Pathways of PEGylated Proteins

Understanding the potential degradation pathways is crucial for designing effective stability studies and interpreting the results. PEGylation can influence the susceptibility of a protein to various degradation mechanisms.

G Common Degradation Pathways of PEGylated Proteins cluster_physical Physical Degradation cluster_chemical Chemical Degradation PEG_Protein Intact PEGylated Protein Aggregation Aggregation (Soluble/Insoluble) PEG_Protein->Aggregation Stress: Temp, Agitation Denaturation Denaturation (Unfolding) PEG_Protein->Denaturation Stress: Temp, pH Oxidation Oxidation (e.g., Met, Cys) PEG_Protein->Oxidation Stress: Oxidants, Light Deamidation Deamidation (Asn, Gln) PEG_Protein->Deamidation Stress: pH, Temp Fragmentation Fragmentation (Peptide Bond Hydrolysis) PEG_Protein->Fragmentation Stress: pH extremes DePEGylation De-PEGylation (Loss of PEG chain) PEG_Protein->DePEGylation Stress: Temp, pH

Degradation Pathways

Conclusion

A robust stability testing program is essential for the successful development of PEGylated therapeutics. This guide provides a framework for designing and executing stability assays, from forced degradation studies to specific analytical methodologies. By systematically evaluating the impact of various stress conditions and employing a suite of orthogonal analytical techniques, researchers can gain a comprehensive understanding of the degradation profile of their PEGylated compounds. This knowledge is critical for formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the safety and efficacy of the final drug product.

References

A Comparative Analysis of Linear vs. Branched PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene glycol (PEG) linkers plays a pivotal role in the efficacy and pharmacokinetic properties of bioconjugates. The choice between a linear and a branched PEG linker can significantly impact solubility, stability, hydrodynamic volume, and ultimately, the therapeutic effectiveness of a molecule.[1] This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.

Performance Comparison: Linear vs. Branched PEG Linkers

The fundamental difference between linear and branched PEG linkers lies in their molecular architecture. Linear PEGs are straight chains, while branched PEGs consist of multiple PEG arms extending from a central core.[][3] This structural variation leads to distinct properties that influence the performance of the resulting bioconjugate.

Branched PEG linkers are increasingly utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), as they can enable a higher drug-to-antibody ratio (DAR) and may offer improved pharmacokinetic profiles compared to their linear counterparts.[4] The multi-arm structure of branched PEGs allows for the attachment of a higher number of payload molecules, which can be crucial for enhancing the therapeutic effect.[5][6]

Conversely, the simpler, more predictable nature of linear PEG linkers can be advantageous in certain applications, potentially leading to less steric hindrance and more straightforward manufacturing processes.[1][3] The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Comparison of Hydrodynamic Radius of PEGylated Biomolecules

Linker TypeBiomoleculePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Reference
UnmodifiedHuman Serum Albumin-3.5[1]
LinearHuman Serum Albumin54.2[1]
LinearHuman Serum Albumin105.2[1]
LinearHuman Serum Albumin206.1[1]
BranchedHuman Serum Albumin206.4[1]
LinearPolymeric Nanocarriers125.42 ± 0.28[1]
LinearPolymeric Nanocarriers207.36 ± 0.20[1]
Four-Arm BranchedPolymeric Nanocarriers206.83 ± 0.09[1]
LinearPolymeric Nanocarriers409.58 ± 0.35[1]
Four-Arm BranchedPolymeric Nanocarriers409.25 ± 0.40[1]

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice

Linker ConfigurationClearance (mL/day/kg)Cmax (µg/mL)AUC (µg·day/mL)Reference
Pendant (Branched)0.35120340[4]
Linear0.65110170[4]

Table 3: In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADCs with Different Linker Architectures against HER2-positive SK-BR-3 cells

Linker ArchitectureIC50 (ng/mL)Reference
Short Branched Amino-Triazide Linker100[4]
Long Branched Amino-Triazide Linker10[4]

Mandatory Visualization

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Functional Group 1 B PEG Chain A->B C Functional Group 2 B->C Core Central Core Arm1 PEG Arm Core->Arm1 Arm2 PEG Arm Core->Arm2 Arm3 PEG Arm Core->Arm3 FG1 Functional Group Arm1->FG1 FG2 Functional Group Arm2->FG2 FG3 Functional Group Arm3->FG3

Caption: Structural comparison of linear and branched PEG linkers.

start Start: Bioconjugation prep Prepare Biomolecule (e.g., Antibody) start->prep linker Select Linker (Linear or Branched) prep->linker conjugation Conjugation Reaction linker->conjugation purification Purification of Conjugate (e.g., SEC, Dialysis) conjugation->purification characterization Characterization (e.g., SDS-PAGE, MS, HPLC) purification->characterization activity In Vitro / In Vivo Activity Assessment characterization->activity end End: Comparative Analysis activity->end

Caption: Experimental workflow for comparing bioconjugate efficacy.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.

Protocol 1: General Protein PEGylation (NHS Ester Chemistry)

This protocol describes a common method for PEGylating proteins using N-Hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (lysine residues and the N-terminus).[7]

Materials:

  • Protein of interest

  • PEG-NHS ester (linear or branched)

  • Amine-free buffer (e.g., PBS), pH 7-9

  • Quenching solution (e.g., Tris or glycine)

  • Reaction vessels

  • Stirring equipment

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a desired concentration.

  • PEGylation Reaction: Add the PEG-NHS ester to the protein solution. The molar ratio of PEG to protein should be optimized for the specific application.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a specified time (e.g., 1-4 hours).

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted PEG-NHS esters.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable method like size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, mass spectrometry, and HPLC.[8][9][10]

Protocol 2: Determination of Hydrodynamic Radius by Size-Exclusion Chromatography (SEC)

This method is used to compare the hydrodynamic size of PEGylated proteins.[11]

Materials:

  • Purified PEGylated protein (linear and branched conjugates)

  • Unmodified protein (control)

  • SEC column with appropriate pore size

  • HPLC system

  • Mobile phase (e.g., PBS)

  • Molecular weight standards

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Standard Calibration: Inject a series of molecular weight standards to generate a calibration curve of elution volume versus the logarithm of molecular weight.

  • Sample Analysis: Inject the unmodified and PEGylated protein samples onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector.

  • Data Analysis: Determine the elution volume for each sample and use the calibration curve to estimate the apparent molecular weight and hydrodynamic radius. A smaller elution volume indicates a larger hydrodynamic radius.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is used to evaluate the cytotoxic activity of antibody-drug conjugates (ADCs) with different linkers.[4]

Materials:

  • Cancer cell line expressing the target antigen

  • ADCs with linear and branched PEG linkers

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs (and a control ADC or vehicle).

  • Incubation: Incubate the plates for a period of time (e.g., 72-96 hours).

  • Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The decision to use a linear or branched PEG linker is a critical design parameter in the development of bioconjugates.[1] Branched linkers can offer significant advantages in terms of creating a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[1][12] They also provide the potential for higher drug loading in ADCs.[6] However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity and enzymatic cleavage of the linker.[1][4] Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance.[1] The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile.[1] The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.

References

The Long and Short of It: An In Vivo Performance Comparison of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker can significantly impact the in vivo performance of a therapeutic agent. The length of the PEG chain is a critical parameter that can modulate pharmacokinetics, biodistribution, and ultimately, the efficacy of the drug. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to aid in the rational design of next-generation therapeutics.

The in vivo journey of a PEGylated therapeutic is a complex interplay of its physicochemical properties and the biological environment. The length of the PEG linker plays a pivotal role in shielding the drug from enzymatic degradation and uptake by the reticuloendothelial system (RES), thereby influencing its circulation half-life and tumor accumulation.

Comparative In Vivo Performance of Different Length PEG Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key in vivo performance metrics.

Table 1: Pharmacokinetics
PEG Linker Length (kDa)Drug/Carrier SystemAnimal ModelCirculation Half-life (t½)Clearance RateKey Findings & References
No PEG Affibody-MMAE ConjugateMice19.6 minHighRapid clearance limits tumor accumulation.
2 PEGylated Polyacridine PeptideMice--Varying PEG length from 2 to 30 kDa dramatically altered biodistribution.[1]
4 Affibody-MMAE ConjugateMice2.5-fold increase vs. no PEGReducedSignificant improvement in half-life compared to the non-PEGylated version.
5 PEGylated Polyacridine PeptideMice--Part of a study showing altered biodistribution with varying PEG length.[1]
8 PEGylated TrastuzumabMiceFaster than non-PEGylatedIncreasedA short PEG linker led to faster blood clearance while maintaining tumor uptake, resulting in high-contrast imaging.[2]
10 Affibody-MMAE ConjugateMice11.2-fold increase vs. no PEGSignificantly ReducedLonger PEG chain resulted in the most significant extension of circulation half-life.
10 Folate-Linked LiposomesMice--Increased tumor accumulation and antitumor activity with longer PEG linkers (2k, 5k, 10k).[3][4][5][6][7]
20 PEGylated rhTIMP-1Mice28 h (vs. 1.1 h for non-PEGylated)Substantially ReducedPEGylation dramatically extended the plasma half-life.
30 PEGylated Polyacridine PeptideMice--Maximally blocked liver uptake, demonstrating a "stealth" effect.[1]
Table 2: Biodistribution and Efficacy
PEG Linker Length (kDa)Drug/Carrier SystemTumor ModelTumor AccumulationEfficacy OutcomeKey Findings & References
2 Folate-Linked LiposomesKB Xenograft-Reduced tumor sizeLonger linkers (5k and 10k) showed superior tumor reduction.[3][4][5][6][7]
5 Folate-Linked LiposomesKB XenograftIncreased vs. 2kImproved tumor reductionDemonstrated a trend of increased efficacy with longer PEG linkers.[3][4][5][6][7]
8 PEGylated TrastuzumabBreast Cancer XenograftMaintained vs. non-PEGylatedHigh tumor-to-background ratio in PET imagingFaster clearance of the short-PEG conjugate improved imaging contrast.[2]
10 Folate-Linked LiposomesKB XenograftSignificantly increased vs. 2k and 5k>40% tumor size reductionThe longest PEG linker in the study showed the best antitumor activity.[3][4][5][6][7]
10 Affibody-MMAE ConjugateNCI-N87 Xenograft-Most ideal tumor therapeutic abilityThe combined effect of extended half-life and sufficient cytotoxicity led to the best in vivo efficacy.
30 PEGylated Polyacridine Peptide-Reduced liver uptake (13% of dose)Maintained gene expression abilityLonger PEG provides a "stealth" effect, avoiding RES uptake.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vivo performance. Below are generalized protocols for key experiments.

Pharmacokinetic Study Protocol
  • Animal Model: Select a suitable animal model (e.g., mice, rats) and acclimatize them for at least one week.

  • Drug Administration: Administer the PEGylated therapeutic agent intravenously (IV) via the tail vein at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at various time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h) post-injection.

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification: Quantify the concentration of the therapeutic agent in the plasma/serum samples using a validated analytical method (e.g., ELISA, LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time curve and calculate pharmacokinetic parameters such as circulation half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.

Biodistribution Study Protocol
  • Animal Model and Tumor Implantation: For oncology applications, use immunodeficient mice with subcutaneously implanted tumors. Allow tumors to reach a suitable size (e.g., 100-200 mm³).

  • Radiolabeling/Fluorescent Labeling: Label the PEGylated therapeutic with a radioactive isotope (e.g., ¹²⁵I, ¹¹¹In) or a fluorescent dye for in vivo imaging and ex vivo quantification.

  • Drug Administration: Administer the labeled therapeutic agent intravenously to the tumor-bearing mice.

  • In Vivo Imaging (Optional): At various time points post-injection, perform non-invasive imaging (e.g., SPECT/CT, PET/CT, or optical imaging) to visualize the biodistribution of the agent in real-time.

  • Ex Vivo Organ Harvest: At the end of the study, euthanize the animals and harvest major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs) and tissues.

  • Quantification: Measure the radioactivity or fluorescence in the harvested organs and blood using a gamma counter or a fluorescence imaging system.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the organ distribution and tumor targeting efficiency.

Visualizing the Impact of PEG Linker Length

The following diagrams illustrate the conceptual workflow of in vivo assessment and the influence of PEG linker length on the therapeutic's fate.

G Experimental Workflow for In Vivo Assessment of PEGylated Therapeutics cluster_preclinical Preclinical Development cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation A Synthesis & Characterization of PEGylated Therapeutic B Animal Model Selection & Acclimatization A->B C Dose Formulation & Administration B->C D Pharmacokinetic Study (Blood Sampling) C->D E Biodistribution Study (Imaging & Organ Harvest) C->E F Efficacy Study (Tumor Growth Monitoring) C->F G PK Parameter Calculation (t½, AUC, Clearance) D->G H Biodistribution Quantification (%ID/g) E->H I Efficacy Evaluation (Tumor Growth Inhibition) F->I J Comparative Analysis of Different PEG Linker Lengths G->J H->J I->J

Caption: Workflow for assessing the in vivo performance of PEGylated therapeutics.

G Impact of PEG Linker Length on In Vivo Fate cluster_short Short PEG Linker cluster_long Long PEG Linker A1 Less Shielding B1 Potential for Faster Clearance A1->B1 C1 May Maintain High Target Affinity A1->C1 Outcome Overall In Vivo Performance (Pharmacokinetics, Biodistribution, Efficacy) B1->Outcome C1->Outcome A2 Enhanced Shielding ('Stealth' Effect) B2 Prolonged Circulation Half-life A2->B2 C2 Reduced RES Uptake A2->C2 D2 Potential for Steric Hindrance at Target A2->D2 B2->Outcome C2->Outcome D2->Outcome Injection IV Injection of PEGylated Therapeutic Injection->A1 Injection->A2

Caption: Logical relationship between PEG linker length and in vivo outcomes.

References

A Head-to-Head Comparison of Propargyl-PEG10-Boc Alternatives for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Bifunctional Linker

In the rapidly evolving landscape of bioconjugation and drug development, the selection of an appropriate bifunctional linker is a critical determinant of success. Propargyl-PEG10-Boc has long been a staple for introducing an alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. However, the requirement for a copper catalyst, which can be cytotoxic, has spurred the development of a new generation of linkers for copper-free click chemistry. This guide provides an objective comparison of this compound with its key alternatives, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in making informed decisions for their specific applications.

The Rise of Copper-Free Click Chemistry

While CuAAC is a highly efficient and reliable reaction, the potential for copper-induced cytotoxicity and interference with biological systems has led to the widespread adoption of strain-promoted azide-alkyne cycloaddition (SPAAC).[1] SPAAC utilizes strained cyclooctyne moieties that react spontaneously with azides, obviating the need for a metal catalyst. This has given rise to a diverse array of bifunctional linkers featuring different cyclooctyne groups, each with distinct reactivity and properties.

Performance Comparison: A Quantitative Look at the Alternatives

The choice of a bifunctional linker significantly impacts the kinetics, yield, and overall success of a click chemistry reaction. The following table summarizes key performance metrics for Propargyl-PEG-Boc and its primary copper-free alternatives.

Linker TypeReactive MoietyTypical Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Propargyl-PEG-Boc Terminal Alkyne~10-100 (with Cu(I) catalyst)[2]High reaction rates, well-established protocols, cost-effective.Requires cytotoxic copper catalyst, potential for off-target reactions.
DBCO-PEG-Boc Dibenzocyclooctyne~0.3 - 1.0[3]Excellent balance of reactivity and stability, widely used in copper-free applications.[1]More sterically hindered than terminal alkynes, can be hydrophobic.
BCN-PEG-Boc Bicyclononyne~0.14[3]Good reactivity, often used in live-cell imaging.[1]Generally lower reaction rates compared to DBCO.
TCO-PEG-Boc trans-Cyclooctene>800 (with tetrazine)[4]Exceptionally fast kinetics (with tetrazine partner), ideal for rapid labeling.[5]Reacts with tetrazines, not azides; can be less stable than other cyclooctynes.

Visualizing the Workflow: A Comparative Experimental Design

To objectively compare the performance of these linkers, a standardized experimental workflow is crucial. The following diagram, generated using Graphviz, outlines a typical process for evaluating the efficiency of different linkers in a model bioconjugation reaction.

G cluster_1 Biomolecule Modification cluster_2 Click Reaction cluster_3 Analysis Linker_Propargyl This compound NHS_Ester NHS Ester Activation Linker_Propargyl->NHS_Ester Linker_DBCO DBCO-PEG-Boc Linker_DBCO->NHS_Ester Linker_BCN BCN-PEG-Boc Linker_BCN->NHS_Ester Linker_TCO TCO-PEG-Boc Linker_TCO->NHS_Ester Biomolecule Amine-containing Biomolecule (e.g., Protein) Deprotection Boc Deprotection (e.g., TFA) Functionalized_Biomolecule Linker-Functionalized Biomolecule NHS_Ester->Functionalized_Biomolecule CuAAC CuAAC Reaction (with Cu(I) catalyst) Functionalized_Biomolecule->CuAAC SPAAC SPAAC Reaction Functionalized_Biomolecule->SPAAC IEDDA IEDDA Reaction Functionalized_Biomolecule->IEDDA Azide_Partner Azide-labeled Reporter Molecule Azide_Partner->CuAAC Azide_Partner->SPAAC Tetrazine_Partner Tetrazine-labeled Reporter Molecule Tetrazine_Partner->IEDDA Purification Purification (e.g., SEC) CuAAC->Purification SPAAC->Purification IEDDA->Purification LCMS LC-MS Analysis (Yield Quantification) Purification->LCMS SDS_PAGE SDS-PAGE (Qualitative Analysis) Purification->SDS_PAGE Final_Product Bioconjugate LCMS->Final_Product G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

A Comparative Guide to Validating Ternary Complex Formation with PEG-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The efficacy of a PROTAC is critically dependent on its ability to form a stable ternary complex, acting as a molecular bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3] The linker connecting the two binding moieties is a key determinant of PROTAC activity, influencing the stability and conformation of this ternary complex.[4] Polyethylene glycol (PEG) linkers are frequently used due to their ability to enhance solubility, cell permeability, and provide conformational flexibility, which can be crucial for achieving productive ternary complex geometry.[2][4][][]

This guide provides a comparative overview of key biophysical and cell-based methodologies used to validate and quantify the formation of PROTAC-induced ternary complexes, with a focus on providing the supporting data and protocols necessary for researchers to make informed decisions in their drug discovery programs.

Comparison of Key Validation Methodologies

The validation of ternary complex formation is not a one-size-fits-all process. A multi-faceted approach using orthogonal techniques is essential for building a comprehensive understanding of a PROTAC's mechanism of action.[1] Biophysical methods provide precise, quantitative data on the kinetics and thermodynamics of complex formation using purified components, while cell-based assays offer crucial insights into how these parameters translate within a physiological context.[7][8][9]

Table 1: Quantitative Comparison of Ternary Complex Validation Methods

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)NanoBRET™ AssayCellular Thermal Shift Assay (CETSA)
Principle Measures changes in refractive index on a sensor chip to monitor mass changes from molecular binding in real-time.[10]Measures the heat released or absorbed during a binding event to determine thermodynamic parameters.[7][11]Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.[7][8]Measures Bioluminescence Resonance Energy Transfer between a NanoLuc®-fused protein and a fluorescently-labeled partner upon proximity induction.[12][13]Measures the change in thermal stability of a target protein upon ligand binding in cells or lysate.[14][15][16]
Information Provided Kinetics (k_on, k_off), Affinity (K_D), Cooperativity (α).[3][17]Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n), Cooperativity (α).[7][11][18]Kinetics (k_on, k_off), Affinity (K_D).[7]Live-cell target engagement, Ternary complex formation kinetics in cells, Cell permeability.[9][12][13][19]Target engagement in native cellular environment (cells or lysate), can infer ternary complex formation.[14][20]
Sample Type Purified ProteinsPurified ProteinsPurified ProteinsLive CellsLive Cells, Cell Lysate, Tissues.[15][16]
Key Advantages Real-time kinetic data, high sensitivity, label-free, reusable sensor chips, provides dissociation rates (t_1/2).[10][17][21]Gold standard for thermodynamics, provides stoichiometry, true in-solution measurement.[11]Higher throughput than SPR, crude sample compatibility, lower sample consumption.[8]Live-cell context, high-throughput, can assess cell permeability, real-time kinetics.[9][13][22]Label-free, works in intact cells and tissues, reflects physiological conditions, can be done proteome-wide.[15][16]
Key Limitations Requires protein immobilization which can affect activity, potential for mass transport limitations.Low throughput, high protein consumption, sensitive to buffer mismatches, no kinetic data.[10]Less sensitive than SPR, limited in measuring very fast or very slow kinetics.[8]Requires genetic modification of cells (fusion proteins), potential for artifacts from overexpression.[23]Indirect measure of binding, lower throughput for targeted formats, complex data analysis for proteome-wide studies.[24]
Typical Quantitative Output K_D (nM to µM), k_on (M⁻¹s⁻¹), k_off (s⁻¹), α-value.[17]K_D (nM to µM), ΔH (kcal/mol), n-value, α-value.[7][8]K_D (nM to µM), k_on (M⁻¹s⁻¹), k_off (s⁻¹).BRET Ratio, EC₅₀/IC₅₀ (nM to µM).ΔT_m (°C), EC₅₀ (µM).[15]

Detailed Experimental Protocols

Below are representative protocols for two of the most powerful and commonly used techniques for characterizing ternary complexes: SPR for in vitro biophysical analysis and NanoBRET™ for live-cell validation.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol describes a standard method to measure the affinity, kinetics, and cooperativity of a PROTAC-induced ternary complex.[17] The E3 ligase is immobilized on the sensor surface, and the binding of the PROTAC is measured in the absence and presence of the target protein.[17][21]

Methodology:

  • E3 Ligase Immobilization:

    • Prepare an appropriate SPR sensor chip (e.g., a Series S Sensor Chip SA for streptavidin capture of a biotinylated ligase).

    • Activate the surface according to the manufacturer's protocol.

    • Inject the biotinylated E3 ligase complex (e.g., VHL/ElonginB/ElonginC) over the surface to achieve a target immobilization level (e.g., ~100-200 RU).[8][18] Block any remaining active sites.

  • Binary Interaction Analysis (PROTAC <> E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC concentrations over the immobilized E3 ligase surface, typically from low to high concentration. Use a single-cycle or multi-cycle kinetics format.[8]

    • Measure the association (k_on) and dissociation (k_off) rates.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary affinity (K_D_binary).[17]

  • Ternary Complex Analysis (Target:PROTAC <> E3 Ligase):

    • Prepare a solution containing a fixed, near-saturating concentration of the target protein (e.g., 5-10x the K_D of the PROTAC for the target).[17]

    • In this target-protein-containing buffer, prepare the same dilution series of the PROTAC as in Step 2. Pre-incubate the mixtures briefly to allow for binary complex formation.

    • Inject the PROTAC/target protein mixtures over the immobilized E3 ligase surface using the same kinetic method as in Step 2.[17][18]

    • Fit the data to a 1:1 binding model to determine the ternary complex kinetic rates and affinity (K_D_ternary).

  • Data Analysis and Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the measured affinities: α = K_D_binary / K_D_ternary .[3]

    • An α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.

    • An α < 1 indicates negative cooperativity.

    • An α = 1 indicates no cooperativity.

Protocol 2: NanoBRET™ Assay for Live-Cell Ternary Complex Formation

This protocol outlines a live-cell assay to measure the formation of the ternary complex inside the cell, providing a physiologically relevant confirmation of PROTAC activity.[12][19]

Methodology:

  • Cell Line Preparation:

    • Engineer a suitable human cell line (e.g., HEK293) to express the target protein as a fusion with NanoLuc® (NLuc) luciferase. This can be done via transient transfection or stable expression, including CRISPR/Cas9-mediated knock-in to express the fusion at endogenous levels.[19]

    • In the same cells, express the E3 ligase of interest (e.g., VHL or CRBN) as a fusion with HaloTag® (HT).[12][19]

  • Assay Plate Setup:

    • Seed the engineered cells into a white, 96- or 384-well assay plate and allow them to attach overnight.

  • Labeling and Substrate Addition:

    • Treat the cells with the fluorescent HaloTag® ligand (e.g., NanoBRET™ 618-HT Ligand) and incubate to allow for covalent labeling of the HT-E3 ligase fusion.

    • Add the Nano-Glo® Vivazine™ Substrate, which is the substrate for the NLuc luciferase, to the media.[19]

  • PROTAC Treatment and Measurement:

    • Prepare a serial dilution of the PEG-based PROTAC.

    • Add the PROTAC dilutions to the wells and immediately begin reading the plate.

    • Measure the signal at two wavelengths simultaneously: a donor emission wavelength for NLuc (~460 nm) and an acceptor emission wavelength for the fluorescent ligand (~618 nm).

    • Readings can be taken kinetically over several hours or as an endpoint measurement.[12]

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the PROTAC concentration and fit the data to a dose-response curve to determine the EC₅₀, which represents the concentration of PROTAC required to induce half-maximal ternary complex formation.

Visualized Workflows and Pathways

Diagrams created using Graphviz DOT language provide clear visual representations of the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PEG-based PROTAC PROTAC->Ternary Induces Proximity E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated Target Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

SPR_Workflow cluster_prep Assay Preparation cluster_binary Binary Analysis cluster_ternary Ternary Analysis cluster_analysis Final Analysis Chip 1. Prepare SPR Sensor Chip Immobilize 2. Immobilize Biotinylated E3 Ligase Chip->Immobilize Binary_Inject 3. Inject PROTAC Concentration Series Immobilize->Binary_Inject Ternary_Inject 5. Inject PROTAC + Target Protein (Pre-mixed) Immobilize->Ternary_Inject Binary_Data 4. Measure Binary Binding (KD_binary) Binary_Inject->Binary_Data Cooperativity 7. Calculate Cooperativity α = KD_binary / KD_ternary Binary_Data->Cooperativity Ternary_Data 6. Measure Ternary Binding (KD_ternary) Ternary_Inject->Ternary_Data Ternary_Data->Cooperativity

SPR Experimental Workflow.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Engineer 1. Engineer Cells: - Target-NanoLuc® - E3 Ligase-HaloTag® Seed 2. Seed Cells into Assay Plate Engineer->Seed Label 3. Add HaloTag® Ligand & NanoLuc® Substrate Seed->Label Treat 4. Treat with PROTAC Concentration Series Label->Treat Measure 5. Measure Donor (460nm) & Acceptor (618nm) Signals Treat->Measure Calculate 6. Calculate NanoBRET™ Ratio & Plot Dose-Response Curve Measure->Calculate EC50 7. Determine EC50 for Ternary Complex Formation Calculate->EC50

NanoBRET™ Assay Workflow.

References

Navigating the Maze: A Comparative Guide to Linker Composition in PROTAC Design for Enhanced Cell Permeability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act between inducing potent protein degradation and maintaining favorable drug-like properties. The linker, the bridge connecting the target-binding warhead and the E3 ligase ligand, is a critical determinant of a PROTAC's success, profoundly influencing its cell permeability and solubility. This guide provides an objective comparison of common linker compositions, supported by experimental data, to inform rational PROTAC design and optimization.

The Linker's Dual Mandate: Permeability and Solubility

A successful PROTAC must first traverse the cell membrane to reach its intracellular target and then remain in solution to form a productive ternary complex. The linker's chemical composition directly impacts these two crucial parameters. A well-designed linker can facilitate the adoption of conformations that shield polar surface area, a phenomenon often referred to as the "chameleon effect," allowing the molecule to navigate the lipophilic cell membrane.[1][2] Concurrently, the linker can enhance aqueous solubility, preventing aggregation and ensuring sufficient concentrations for effective target engagement.[3][]

Comparative Analysis of Common Linker Types

The choice of linker chemistry is a key strategic decision in PROTAC development. The most common linker types fall into three main categories: polyethylene glycol (PEG), alkyl chains, and rigid linkers. Each possesses distinct physicochemical properties that influence the overall profile of the PROTAC.

Polyethylene Glycol (PEG) Linkers: The Solubility Enhancers

PEG linkers are widely incorporated into PROTAC design due to their ability to increase hydrophilicity and, consequently, aqueous solubility.[5][6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with water.[7] However, a delicate balance must be struck, as excessive PEGylation can increase the polar surface area to an extent that it hinders passive diffusion across the cell membrane.[7][8]

Alkyl Linkers: The Lipophilic Bridge

Simple alkyl chains offer a more lipophilic and synthetically tractable option for linker design.[9] In some cases, switching from a PEG to an alkyl linker has been shown to increase cell permeability, particularly if the starting molecule has high polarity.[1] However, this increased lipophilicity can come at the cost of reduced aqueous solubility.[3]

Rigid Linkers: The Conformational Constrainers

Rigid linkers, often containing cyclic moieties such as piperazine or piperidine, are increasingly being explored to pre-organize the PROTAC molecule into a bioactive conformation for ternary complex formation.[10][11] This conformational rigidity can reduce the entropic penalty of binding, potentially leading to enhanced degradation potency.[12] Furthermore, the incorporation of basic nitrogen-containing heterocycles can also improve solubility.[13]

Quantitative Data on Linker Effects

The following tables summarize representative quantitative data from various studies, illustrating the impact of linker composition on the physicochemical properties and permeability of PROTACs.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPApparent Permeability (Papp) (10⁻⁶ cm/s)Aqueous Solubility (µM)Reference
PROTAC 1 Alkyl Chain937.27.6Low (in cellulo/in vitro ratio > 200)Low[8]
PROTAC 2 Ethylene Glycol-based953.24.8High (in cellulo/in vitro ratio < 40)Low[8]
PROTAC 3 Amide-containing920.15.2Medium-High (in cellulo/in vitro ratio 41-100)Low[8]
PROTAC 19 Adamantyl-containing-High2.3-[14]
MZ Series 7 ---0.6-[15]
MZ Series 9 ---0.006-[15]

Note: Direct comparison across different studies should be approached with caution due to variations in experimental conditions, target proteins, and E3 ligases.

Experimental Protocols

Accurate assessment of cell permeability and solubility is paramount for the successful development of PROTACs. Below are detailed methodologies for key experiments.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[16][17]

Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[12][18]

Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Preparation of Dosing Solution: Dilute the stock solution in a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration (e.g., 10 µM).

  • Membrane Coating: Coat the filter of the donor plate with a solution of a lipid mixture (e.g., lecithin in dodecane).

  • Assay Setup: Add the dosing solution to the donor wells and fresh buffer to the acceptor wells of the PAMPA plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 5 hours).

  • Quantification: Analyze the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (V_A / (Area * Time)) * (1 / (1 + r)) * ln(1 - (C_A(t) / C_equilibrium))

    where V_A is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, r is the volume ratio of the donor to acceptor well, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[19][20]

Principle: A monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, is grown on a semi-permeable filter. The transport of the PROTAC across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[21][22]

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Preparation of Dosing Solution: Prepare the PROTAC dosing solution in a suitable transport buffer.

  • Permeability Measurement:

    • A-B Transport: Add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

    • B-A Transport: Add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sample Collection: At various time points, collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Calculation of Efflux Ratio: The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.[19]

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer.[21][23]

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer, and after an incubation period, any precipitated compound is removed by filtration or centrifugation. The concentration of the dissolved compound in the filtrate or supernatant is then determined.[24]

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Sample Preparation: Add a small volume of the stock solution to a pre-determined volume of aqueous buffer (e.g., PBS at pH 7.4).

  • Incubation: Incubate the samples at room temperature with shaking for a specified time (e.g., 2 hours).

  • Separation of Undissolved Compound: Centrifuge the samples at high speed or filter through a low-binding filter plate to remove any precipitate.

  • Quantification: Analyze the concentration of the dissolved PROtac in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration represents the kinetic solubility of the compound.

Visualizing PROTAC Development and Mechanism

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and pathways involved in PROTAC research.

PROTAC_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Target_Selection Target & E3 Ligase Selection Warhead_Ligand_Design Warhead & Ligand Design Target_Selection->Warhead_Ligand_Design Linker_Design Linker Design (PEG, Alkyl, Rigid) Warhead_Ligand_Design->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay (PAMPA, Caco-2) Solubility->Permeability Ternary_Complex Ternary Complex Formation Permeability->Ternary_Complex Degradation Target Degradation Assay Ternary_Complex->Degradation SAR Structure-Activity Relationship (SAR) Degradation->SAR SAR->Linker_Design Iterative Optimization

Caption: PROTAC discovery and optimization workflow.

PROTAC_MoA cluster_membrane Cell Membrane cluster_cytosol Cytosol Permeation PROTAC Permeation PROTAC PROTAC Permeation->PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Extracellular_PROTAC Extracellular PROTAC Extracellular_PROTAC->Permeation

Caption: PROTAC mechanism of action.

Conclusion

The rational design of PROTAC linkers is a cornerstone of developing effective protein degraders. A deep understanding of how linker composition influences cell permeability and solubility is essential for navigating the complex chemical space of these heterobifunctional molecules. While flexible linkers like PEGs and alkyl chains offer advantages in terms of solubility and synthetic accessibility, rigid linkers are emerging as a promising strategy to enhance potency through conformational pre-organization. The systematic evaluation of linker candidates using the described experimental protocols will undoubtedly accelerate the development of the next generation of PROTAC therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Propargyl-PEG10-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step operational and disposal plan to address the logistical and safety questions that arise when handling Propargyl-PEG10-Boc.

Chemical Safety Profile and Handling Precautions

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. The key components of the molecule inform its safety profile:

  • Propargyl Group: Terminal alkynes can be reactive and may pose a risk under certain conditions, such as in the presence of strong oxidizing agents or certain metals.

  • PEG Spacer: Polyethylene glycol is generally considered to be of low toxicity and biocompatible.

  • Boc Protecting Group: The tert-butyloxycarbonyl group is sensitive to acidic conditions and will decompose to release isobutylene and carbon dioxide.

Personal Protective Equipment (PPE):

When handling this compound in either solid or dissolved form, the following personal protective equipment should be worn at all times:

PPE ItemSpecification
GlovesNitrile gloves
Eye ProtectionSafety glasses or goggles
Lab AttireA standard laboratory coat

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation of waste to prevent unintended chemical reactions and to ensure compliance with institutional and regulatory guidelines.

1. Waste Segregation and Collection:

  • Solid Waste: All solid this compound, along with any materials grossly contaminated with the compound (e.g., weighing paper, pipette tips, contaminated gloves), should be collected in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a designated container for organic solvent waste. It is critical not to mix this waste stream with aqueous or other incompatible waste types.

2. Container Labeling:

The hazardous waste container must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An estimation of the concentration and total quantity of the waste

  • The date the waste was first added to the container

The container must be kept securely closed at all times when not in use.

3. Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Ensure the area is well-ventilated to disperse any potential vapors.

  • Wearing the appropriate PPE, absorb the spill using an inert material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material and place it into the designated hazardous waste container for solid waste.

  • Clean the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.

4. Final Disposal:

Under no circumstances should this compound or its solutions be disposed of down the drain. While the PEG component is biodegradable, the ecological impact of the propargyl and Boc-protected amine moieties on aquatic life is not well-characterized.

The final step in the disposal process is to arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type spill Spill Occurs ppe->spill In case of spill solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (dissolved in solvent) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Organic Waste Container liquid_waste->collect_liquid final_disposal Arrange for Pickup by EHS or Licensed Contractor collect_solid->final_disposal collect_liquid->final_disposal absorb_spill Absorb with Inert Material spill->absorb_spill collect_spill Collect Absorbed Material into Solid Waste Container absorb_spill->collect_spill collect_spill->final_disposal

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling Propargyl-PEG10-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Propargyl-PEG10-Boc is publicly available. The following guidance is a conservative recommendation based on the known hazards of its constituent functional groups: the propargyl group, the polyethylene glycol (PEG) linker, and the tert-butyloxycarbonyl (Boc) protecting group. Always handle this compound with caution in a well-ventilated area, preferably within a chemical fume hood.

Hazard Assessment and Chemical Properties

This compound is a molecule combining a reactive propargyl group, a flexible PEG linker, and an acid-labile Boc-protected amine. The primary hazards are associated with the propargyl group, which is known to be flammable and toxic. The Boc group is sensitive to acidic conditions, which will remove the protecting group.

Potential Hazards:

  • Flammability: The propargyl group suggests the compound may be flammable. Keep away from heat, sparks, open flames, and hot surfaces.

  • Toxicity: Propargyl-containing compounds can be irritating to the eyes, skin, and respiratory tract. They may also be toxic if ingested or absorbed through the skin.

  • Reactivity: The terminal alkyne of the propargyl group can undergo energetic reactions, such as polymerization, especially in the presence of certain metals or bases. The Boc group is unstable in acidic conditions.

  • Chemical Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases. The Boc group is cleaved by strong acids.

Physical and Chemical Properties (Predicted):

PropertyValueSource/Notes
Molecular Formula C28H53NO12[1]
Molecular Weight 595.73 g/mol [1]
Appearance Likely a solid or viscous oilBased on similar PEG compounds
Solubility Expected to be soluble in organic solvents like DCM, DMF, and DMSO.[]
Stability Stable under recommended storage conditions. Sensitive to strong acids.[3][]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solids Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.N95 respirator if weighing outside a fume hood and dust is generated.
Preparing Solutions Chemical splash goggles. A face shield is recommended.Nitrile or neoprene gloves.Laboratory coat.Work in a certified chemical fume hood.
Running Reactions Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Laboratory coat.Work in a certified chemical fume hood.
Handling Waste Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Work in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Perform all manipulations of solid this compound within a certified chemical fume hood.

  • To minimize static discharge, use an anti-static weigh boat or grounding strap.

  • Carefully weigh the desired amount of the compound. Avoid creating dust.

  • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use. Dispose of the wipe in the appropriate chemical waste container.

3.2. Dissolution:

  • Add the desired solvent to the vessel containing the weighed this compound.

  • If necessary, gently sonicate or stir the mixture to aid dissolution. Avoid heating unless the reaction protocol specifies it, due to the potential for polymerization of the propargyl group.

  • Ensure the container is properly labeled with the compound name, concentration, solvent, and date.

3.3. Reaction:

  • Set up the reaction apparatus within a chemical fume hood.

  • Maintain an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

  • Add the this compound solution to the reaction vessel using a syringe or cannula.

  • Monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Segregation:

  • Solid Waste: Collect unused solid material, contaminated weigh boats, and pipette tips in a clearly labeled hazardous waste container for solids.

  • Liquid Waste: Collect all solutions containing this compound in a labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used. Do not mix with incompatible waste streams.

  • Sharps Waste: Dispose of needles and syringes in a designated sharps container.

4.2. Decontamination:

  • Wipe down all surfaces that have come into contact with the compound with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

4.3. Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill.

  • Collect: Carefully scoop the absorbent material into a labeled hazardous waste container.

  • Clean: Decontaminate the spill area as described above.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.

Visualization of Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Solid B->C Proceed with caution D Dissolve in Solvent C->D E Perform Reaction D->E F Segregate Waste (Solid, Liquid, Sharps) E->F After reaction completion G Label Waste Containers F->G H Dispose via EHS G->H I Evacuate and Alert J Contain with Absorbent I->J K Collect and Dispose J->K L Decontaminate Area K->L L->H Dispose of spill waste

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG10-Boc
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG10-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.